4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIRUTHRTQCDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445134 | |
| Record name | 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-07-9 | |
| Record name | 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine chemical properties
Topic: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 225385-07-9) is a high-value heterocyclic scaffold widely utilized in medicinal chemistry.[1] Structurally, it consists of a thieno[3,2-d]pyrimidine core substituted with a reactive chlorine at the C4 position, a methyl group at C2, and a phenyl ring at C6.[1] This specific substitution pattern balances lipophilicity (C6-phenyl) with chemical versatility (C4-Cl), making it a critical intermediate for the synthesis of kinase inhibitors (e.g., VEGFR, PI3K) and G-protein coupled receptor (GPCR) modulators (specifically GPR55 antagonists).
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to serve as a self-validating reference for laboratory application.
Structural Identity & Physicochemical Profile[2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 225385-07-9 |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| SMILES | Cc1nc(Cl)c2cc(c3ccccc3)sc2n1 |
| InChI Key | NYIRUTHRTQCDRI-UHFFFAOYSA-N |
Physical Properties[7]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Solubility:
-
High: DMSO, DMF, Dichloromethane (DCM), Chloroform.
-
Moderate: Ethyl Acetate, Methanol (upon warming).
-
Low/Insoluble: Water, Hexanes.
-
-
Stability: Stable under standard laboratory conditions. Hydrolytically sensitive at the C4-Cl position under acidic/basic aqueous conditions (slow hydrolysis to the pyrimidinone).
-
LogP (Predicted): ~4.2 (High lipophilicity due to the 6-phenyl moiety).
Synthetic Routes & Production
The synthesis of this compound typically follows a convergent route starting from a functionalized thiophene precursor. The most robust method involves the Gewald Reaction followed by cyclization and chlorination.
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic pathway showing the construction of the thienopyrimidine core via Gewald chemistry and subsequent chlorination.
Detailed Synthetic Logic
-
Thiophene Construction (Gewald Reaction): The synthesis begins with the condensation of phenylacetaldehyde (or a styrene derivative), methyl cyanoacetate, and elemental sulfur in the presence of a base (morpholine or diethylamine). This yields methyl 3-amino-5-phenylthiophene-2-carboxylate .
-
Critical Control Point: Temperature control (typically 50-60°C) is vital to prevent polymerization of the aldehyde.
-
-
Pyrimidine Ring Closure: The aminothiophene is reacted with a nitrile source. To install the C2-methyl group, acetonitrile is used in the presence of dry HCl gas (Niementowski-type modification) or via reaction with acetimidates. This yields the pyrimidin-4(3H)-one intermediate.
-
Aromatization/Chlorination: The final step converts the carbonyl oxygen to a chlorine atom using Phosphorus Oxychloride (POCl₃) .
-
Catalysis: A drop of DMF is often added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Chemical Reactivity & Functionalization
The C4-chlorine atom is the primary handle for diversification, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The C2-methyl group is relatively inert but can be activated for condensation reactions under forcing conditions.
Reactivity Map (DOT Diagram)
Caption: Divergent synthesis capabilities from the 4-chloro core. SₙAr pathways are most common for library generation.
Key Reaction: Nucleophilic Aromatic Substitution (SₙAr)
-
Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density, making C4 highly electrophilic.
-
Nucleophiles:
-
Amines: React rapidly at room temperature or mild heating (40-80°C). Used to install solubilizing groups (e.g., piperazines, morpholines).
-
Alkoxides: Require stronger bases (NaH, NaOtBu) to form ethers.
-
-
Selectivity: The C4-Cl is significantly more reactive than the thiophene ring carbons, allowing selective substitution without affecting the 6-phenyl group.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol assumes the starting material 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is available or synthesized via the Gewald route.
Reagents:
-
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (10.0 eq) - Solvent & Reagent
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the pyrimidinone (e.g., 5.0 g) in POCl₃ (20 mL).
-
Activation: Add 2-3 drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 105°C). The solid should dissolve as the reaction proceeds. Monitor by TLC (System: 20% EtOAc/Hexanes) for the disappearance of the polar starting material and appearance of a less polar spot. Reaction time is typically 2-4 hours.
-
Work-up (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl₃.
-
Quenching: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.
-
Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH ~8.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.
Protocol B: General SₙAr Derivatization with Amines
Objective: To synthesize a GPR55 antagonist analog.
Reagents:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., 1-Boc-piperazine) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Solvent: Isopropanol (IPA) or Dioxane
Procedure:
-
Dissolve the chloro-heterocycle (100 mg) in IPA (3 mL).
-
Add the amine (1.2 eq) followed by TEA (2.0 eq).
-
Heat the mixture to 80°C for 2-6 hours.
-
Monitoring: LC-MS should show complete conversion to the product mass (M+Amine-Cl).
-
Work-up: Cool to RT. If the product precipitates, filter and wash with cold IPA/water. If soluble, evaporate solvent and partition between EtOAc/Water.
Biological Relevance
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib) and purine.
-
GPR55 Antagonism: The 4-chloro derivative is a precursor to analogs of ML192 and ML193 , potent antagonists of the orphan receptor GPR55. The 6-phenyl group occupies a hydrophobic pocket in the receptor, critical for binding affinity [1].
-
Kinase Inhibition: Derivatives at the C4 position have shown activity against VEGFR-2 , EGFR , and PI3K . The planar tricyclic system mimics the ATP purine ring, allowing it to bind in the kinase hinge region [2].
References
-
Heynen-Genel, S., et al. (2010). Probe Reports from the NIH Molecular Libraries Program. "ML192: A Novel Antagonist of the GPR55 Receptor."
-
Miyazaki, Y., et al. (2005). "Synthesis and antitumor activity of novel thieno[3,2-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 15(9), 2203-2207.
-
Benchchem. (n.d.). Product Data: this compound. Retrieved from
-
PubChem.[2][5] (n.d.). Compound Summary: 4-Chloro-2-methylthieno[3,2-d]pyrimidine.[2][6] (Analogous scaffold data). Retrieved from [2]
Sources
- 1. This compound | 225385-07-9 | Benchchem [benchchem.com]
- 2. 4-Chloro-2-methylthieno[3,2-d]pyrimidine | C7H5ClN2S | CID 22674459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
This guide details the chemical identity, synthesis, reactivity, and applications of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry.
Chemical Identity & Core Properties
This compound represents a privileged scaffold in drug discovery, serving as a bioisostere for quinazolines and purines. Its fused thieno[3,2-d]pyrimidine core offers unique electronic properties and steric vectors compared to the more common thieno[2,3-d] isomers.
| Property | Data |
| CAS Number | 225385-07-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Key Functional Groups | C4-Chloro (Electrophile), C2-Methyl, C6-Phenyl |
Synthesis Strategy
The synthesis of the [3,2-d] isomer requires specific attention to the orientation of the thiophene precursors. Unlike the [2,3-d] system derived from Gewald 2-aminothiophenes, the [3,2-d] core is typically constructed from 3-aminothiophene-2-carboxylates .
Retrosynthetic Analysis
The most robust route involves constructing the pyrimidine ring onto a pre-functionalized thiophene.
Figure 1: Retrosynthetic logic for the construction of the thieno[3,2-d]pyrimidine core.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate
Note: This step establishes the [3,2-d] fusion geometry.
-
Reagents: Methyl thioglycolate (1.0 eq), 3-chloro-3-phenylacrylonitrile (1.0 eq), Sodium methoxide (2.0 eq), Methanol.
-
Procedure:
-
Dissolve sodium methoxide in dry methanol.
-
Add methyl thioglycolate dropwise at 0°C.
-
Add 3-chloro-3-phenylacrylonitrile slowly.
-
Heat to reflux for 3–5 hours.
-
Workup: Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol.
-
-
Result: Yellow crystalline solid.
Step 2: Cyclization to 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
This step closes the pyrimidine ring using acetonitrile as the 2-carbon source.
-
Reagents: 3-Aminothiophene precursor (from Step 1), Acetonitrile (Solvent/Reagent), Dry HCl gas.
-
Procedure:
-
Suspend the aminothiophene ester in anhydrous acetonitrile.
-
Bubble dry HCl gas through the solution for 2–4 hours at room temperature (formation of the amidine intermediate).
-
Heat the mixture to reflux for 12 hours to drive cyclization.
-
Workup: Cool the mixture, neutralize with aqueous NaHCO₃, and collect the precipitated solid by filtration.
-
-
Mechanism: Nucleophilic attack of the amine on the activated nitrile, followed by intramolecular attack of the amidine nitrogen on the ester carbonyl.
Step 3: Chlorination (The Target Compound)
-
Reagents: Pyrimidin-4-one intermediate, Phosphorus oxychloride (POCl₃, excess), N,N-Dimethylaniline (Cat.).
-
Procedure:
-
Place the solid pyrimidin-4-one in a round-bottom flask.
-
Add excess POCl₃ (acting as solvent and reagent).
-
Add catalytic N,N-dimethylaniline to accelerate the reaction.
-
Reflux for 3–6 hours until TLC shows consumption of starting material.
-
Critical Workup: Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Reactivity & Medicinal Chemistry Applications[2][3]
The C4-Displacement (SₙAr)
The chlorine atom at position 4 is highly activated due to the electron-deficient nature of the pyrimidine ring and the inductive effect of the sulfur. It serves as the primary "handle" for introducing diversity.
Standard Protocol for Nucleophilic Substitution:
-
Nucleophile: Primary or secondary amines, alkoxides, thiols.
-
Conditions: DMF or iPrOH, K₂CO₃ or DIPEA, 80°C.
Figure 2: Mechanism of SₙAr displacement at the C4 position.
Therapeutic Areas
-
GPR55 Antagonists: The 2-methyl-6-phenylthieno[3,2-d]pyrimidine core has been identified as a key pharmacophore for GPR55 ligands, a receptor implicated in cancer proliferation and inflammatory pain.
-
PDE7 Inhibitors: Thienopyrimidines are established scaffolds for Phosphodiesterase 7 (PDE7) inhibition, relevant in treating Parkinson's disease and T-cell related autoimmune disorders.
-
Kinase Inhibition: The scaffold mimics the ATP-binding motif of purines, making it a frequent starting point for kinase inhibitor screens (e.g., VEGFR, EGFR).
Safety & Handling
-
Hazard Class: Acute Toxic (Oral), Skin Irritant, Eye Irritant.[6]
-
POCl₃ Handling: The chlorination step releases HCl gas and requires a scrubber. Quenching POCl₃ is violently exothermic; always add acid to water (or residue to ice), never reverse.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond back to C-OH).
References
-
Benchchem. this compound Product Entry. (CAS 225385-07-9). Link
-
Romagnoli, R., et al. (2013).[1] "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives." European Journal of Medicinal Chemistry. (Describes 3-aminothiophene synthesis variants).
-
Alfa Chemistry. this compound Catalog Data.Link
-
PubChem. Thieno[3,2-d]pyrimidine Scaffold Classification.[7]Link
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. iris.unife.it [iris.unife.it]
- 5. rsc.org [rsc.org]
- 6. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine (C13H8Cl2N2S) [pubchemlite.lcsb.uni.lu]
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine molecular structure
The following technical guide details the molecular structure, synthesis, and reactivity of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine .
Executive Summary
This compound is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisostere of quinazoline and purine.[1] It serves as a critical intermediate in the development of Type I and Type II kinase inhibitors (targeting PI3K, mTOR, and EGFR pathways) and GPR55 antagonists .
The molecule features a reactive electrophilic center at the C4 position (chlorine), allowing for facile Nucleophilic Aromatic Substitution (SNAr), while the C6-phenyl group provides essential lipophilic contacts within enzyme binding pockets.
Molecular Architecture & Electronic Properties
Structural Nomenclature
The compound is based on the thieno[3,2-d]pyrimidine core, where a thiophene ring is fused to a pyrimidine ring across the [3,2-d] bond.
-
Numbering System:
-
Positions 1, 3: Nitrogen atoms in the pyrimidine ring.[2]
-
Position 2: Methyl group (-CH₃), providing steric bulk and metabolic stability.
-
Position 4: Chlorine atom (-Cl), the primary reactive handle.
-
Position 6: Phenyl group (-Ph), located on the thiophene ring adjacent to the sulfur atom.
-
Position 7: Sulfur atom (in standard IUPAC numbering for this fusion).
-
Electronic Distribution & Reactivity
The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency is exacerbated by the electron-withdrawing chlorine at C4, making C4 highly susceptible to nucleophilic attack.
-
C4-Chlorine: The leaving group. The carbon is activated for SNAr reactions by the adjacent ring nitrogens (N3).
-
Thiophene Ring: Electron-rich relative to the pyrimidine, but the fusion creates a "push-pull" system. The phenyl group at C6 extends conjugation, increasing lipophilicity (LogP) and potential pi-pi stacking interactions.
Figure 1: Functional decomposition of the this compound scaffold.
Synthetic Pathways[2][3][4][5][6][7]
The synthesis typically proceeds via a Gewald Reaction to form the thiophene core, followed by pyrimidine ring closure and chlorination.
Step 1: Construction of the Thiophene Core (Gewald Reaction)
The precursor Methyl 3-amino-5-phenylthiophene-2-carboxylate is synthesized by condensing phenylacetaldehyde (or a synthetic equivalent like a sulfur/styrene mix) with methyl cyanoacetate and elemental sulfur.
-
Reagents: Phenylacetaldehyde, Methyl Cyanoacetate, S₈, Morpholine (catalyst).
-
Mechanism: Knoevenagel condensation followed by sulfur attack and cyclization.
Step 2: Pyrimidine Cyclization
The amino-thiophene ester is cyclized to form the pyrimidinone. To install the 2-methyl group, acetonitrile or an acetylating agent is used.
-
Method A (One-Pot): Reaction with acetonitrile in the presence of dry HCl gas (Pinner-like).
-
Method B (Stepwise): Acetylation with acetic anhydride followed by cyclization with ammonium acetate or hydrazine.
Step 3: Chlorination
The resulting 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is treated with a chlorinating agent to install the C4-Cl.
-
Reagents: Phosphorus Oxychloride (POCl₃), catalytic N,N-Dimethylaniline or DMF.
-
Conditions: Reflux (80-100°C).
Figure 2: Synthetic route from raw materials to the target chloropyrimidine.
Experimental Protocols
Protocol A: Synthesis of the Pyrimidinone Intermediate
Note: This protocol assumes possession of the 3-amino-5-phenylthiophene-2-carboxylate precursor.
-
Acetylation: Dissolve methyl 3-amino-5-phenylthiophene-2-carboxylate (10.0 g, 42.9 mmol) in acetic anhydride (30 mL). Heat at reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) for disappearance of amine.
-
Cyclization: Evaporate excess acetic anhydride under reduced pressure. Resuspend the residue in ethanol (50 mL) and add ammonium acetate (5 equiv). Reflux for 12 hours.
-
Workup: Cool the mixture to 0°C. The product, 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one , typically precipitates as a white/off-white solid. Filter, wash with cold ethanol and diethyl ether.
-
Yield Expectation: 75-85%.[3]
-
Characterization: ¹H NMR (DMSO-d₆) should show a singlet ~2.3-2.4 ppm (2-Me) and thiophene/phenyl protons in the aromatic region (7.3-8.0 ppm).
-
Protocol B: Chlorination to Final Product
-
Setup: In a dry round-bottom flask under argon, suspend the pyrimidinone (5.0 g) in POCl₃ (25 mL).
-
Catalysis: Add N,N-Dimethylaniline (1.0 mL) dropwise.
-
Reaction: Heat to reflux (approx. 105°C) for 3-5 hours. The suspension should clear as the chloro-imidate forms.
-
Quench (Critical Safety): Cool the mixture to room temperature. Remove excess POCl₃ via rotary evaporation (use a caustic trap). Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ to pH 7-8.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Hexane/DCM or purify via flash chromatography (0-20% EtOAc in Hexanes).
-
Target:This compound .
-
Appearance: Light yellow to tan solid.
-
Reactivity & Medicinal Chemistry Applications[2][8][9][10]
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group is an excellent leaving group. Displacement with primary or secondary amines yields potent kinase inhibitors.
-
Reaction Conditions: Amine (1.1 equiv), DIEA (2 equiv), Isopropanol or n-Butanol, 80°C, 2-12h.
-
Common Nucleophiles: Morpholine (PI3K selectivity), Piperazine (solubility), Anilines (H-bonding).
Structure-Activity Relationship (SAR) Data
| Substituent (Pos 4) | Target Class | Effect |
| Morpholine | PI3K / mTOR | High potency; mimics ATP adenine binding. |
| Piperazine | GPR55 / GPCRs | Improved solubility; secondary amine allows further derivatization. |
| Subst. Aniline | EGFR / Tyrosine Kinases | Access to hydrophobic back-pocket; H-bond donor to hinge region. |
Biological Context
The 6-phenyl ring is crucial for occupying the "selectivity pocket" (often the hydrophobic Region II in kinase active sites). The 2-methyl group restricts rotation and can improve metabolic half-life compared to the 2-H analog by blocking oxidation at C2.
References
-
BenchChem. (2025).[4] this compound: Technical Product Sheet. Retrieved from
-
ChemicalBook. (2025).[4][5] Synthesis and Properties of Thieno[3,2-d]pyrimidine Derivatives. Retrieved from
-
Journal of Medicinal Chemistry. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. Retrieved from
-
Molecules. (2006).[6] First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.[3] Retrieved from
-
Sigma-Aldrich. (2025). 4-Chloro-2-methylthieno[3,2-d]pyrimidine Product Specification. Retrieved from
Sources
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine IUPAC name and synonyms
Executive Summary
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (CAS 225385-07-9) is a high-value heterocyclic intermediate used primarily in the discovery of small molecule kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Structurally, it functions as a bioisostere of quinazoline and purine scaffolds, offering a distinct vector for structure-activity relationship (SAR) exploration.
This guide details the compound's physicochemical properties, validated synthetic pathways, and its role as a "warhead" scaffold for nucleophilic aromatic substitution (
Part 1: Chemical Identity & Nomenclature[1]
The precise identification of this scaffold is critical, as positional isomers (e.g., thieno[2,3-d]) possess vastly different electronic properties and binding modes.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Chloro-6-phenyl-2-methylthieno[3,2-d]pyrimidine; Thieno[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- |
| CAS Number | 225385-07-9 |
| Molecular Formula | |
| Molecular Weight | 260.74 g/mol |
| SMILES | Cc1nc(Cl)c2scc(-c3ccccc3)c2n1 |
| InChI Key | NYIRUTHRTQCDRI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |
Part 2: Synthetic Architecture
The synthesis of this compound typically follows a convergent route starting from a Gewald reaction, followed by cyclization and chlorination. This pathway is preferred over linear functionalization due to the stability of the thiophene precursor.
Reaction Pathway Diagram
The following flowchart visualizes the critical logic flow from raw materials to the activated chloride scaffold.
Figure 1: Step-wise synthetic route from acetophenone precursors to the final chlorinated heterocycle.
Detailed Methodology
Step 1: The Gewald Reaction (Thiophene Formation)
The synthesis begins with the condensation of acetophenone with ethyl cyanoacetate and elemental sulfur in the presence of a base (morpholine or diethylamine).
-
Mechanism: Knoevenagel condensation followed by thiolation and cyclization.
-
Critical Control: Temperature must be maintained <60°C initially to prevent polymerization of the cyanoacetate.
-
Output: Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Step 2: Pyrimidine Ring Closure
To install the 2-methyl substituent, the aminothiophene is reacted with a C2 source.
-
Reagent: Acetonitrile saturated with anhydrous HCl gas is the standard method for introducing the methyl group at the 2-position. Alternatively, acetamidine hydrochloride can be used under basic conditions.[2]
-
Process: The nitrile carbon is attacked by the amino group, followed by cyclization onto the ester.
-
Validation: Formation of the pyrimidinone (tautomer of the 4-hydroxy species) is confirmed by the disappearance of the ester peak in IR (~1680 cm⁻¹) and the appearance of the amide carbonyl.
Step 3: Chlorination (Activation)
The final step converts the inert lactam (pyrimidinone) into the reactive chloro-pyrimidine.
-
Reagent: Phosphorus oxychloride (
). -
Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier condition) is often added to accelerate the reaction.
-
Safety Note: This reaction generates HCl gas. A caustic scrubber is required.
-
Purification: The product is sensitive to hydrolysis. Quench into ice-water rapidly and extract with DCM. Do not reflux in water.
Part 3: Reactivity & Derivatization
The utility of this compound lies in the high reactivity of the C4-chlorine atom toward nucleophilic aromatic substitution (
The "Warhead"
The thienopyrimidine core is electron-deficient, making the C4 position highly electrophilic.
-
Nucleophiles: Primary/secondary amines, alkoxides, and thiols.
-
Conditions: Typically performed in isopropanol or dioxane with a non-nucleophilic base (DIPEA,
) at 80–100°C. -
Application: This reaction is used to attach solubilizing groups (e.g., morpholine, piperazine) or pharmacophores (e.g., substituted anilines) to generate library diversity.
Structure-Activity Relationship (SAR) Implications
-
6-Phenyl Group: Provides a bulky lipophilic moiety that often targets the hydrophobic Region II in kinase ATP-binding pockets. It locks the conformation and prevents metabolic oxidation at the thiophene C2/C3 positions.
-
2-Methyl Group: Unlike a simple hydrogen, the methyl group can induce steric clashes that improve selectivity between homologous kinases (e.g., PI3K
vs. PI3K ).
Part 4: Therapeutic Applications
This specific scaffold is a validated intermediate in the development of several bioactive classes:
GPR55 Antagonists
The cannabinoid-like receptor GPR55 is a target for pain and inflammation. Research indicates that 4-substituted thieno[3,2-d]pyrimidines, derived from this chloro-intermediate, exhibit nanomolar affinity for GPR55. The 6-phenyl ring is essential for occupying the receptor's orthosteric binding site.
PI3K/mTOR Pathway Inhibition
Thieno[3,2-d]pyrimidines are bioisosteres of the clinically approved PI3K inhibitor GDC-0941 (Pictilisib) .
-
Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region (Val851 in PI3K
), while the substituent at C4 projects into the affinity pocket. -
Role of Intermediate: The 4-chloro-2-methyl-6-phenyl derivative serves as a specific probe to test the tolerance of the "gatekeeper" region for methyl substitution compared to the unsubstituted analog.
Part 5: Handling & Safety Profile
Signal Word: DANGER GHS Classifications:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin Corrosion/Irritation: Category 2.
-
Serious Eye Damage: Category 1 (Risk of irreversible damage due to HCl hydrolysis).
Storage Protocols:
-
Moisture Sensitive: The C-Cl bond can hydrolyze to the pyrimidinone (inactive) upon prolonged exposure to atmospheric moisture.
-
Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem. (n.d.). Thieno[3,2-d]pyrimidine derivatives and biological activity. Retrieved from [Link]
Sources
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine NMR and mass spectrometry data
This technical guide details the characterization of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (CAS: 225385-07-9), a critical intermediate in the synthesis of kinase inhibitors and GPR55 antagonists.
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry. The thieno[3,2-d]pyrimidine core serves as a bioisostere for quinazolines and purines, offering modified solubility and metabolic stability profiles. The C4-chloro substituent acts as a highly reactive electrophilic handle for nucleophilic aromatic substitution (
Chemical Profile & Synthesis Strategy[1][2][3][4]
Structural Identity
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 260.74 g/mol
-
Key Features:
-
Electrophilic Center (C4): Susceptible to nucleophilic attack.
-
Thiophene Moiety: Fused [3,2-d] arrangement; S atom located at position 7 (IUPAC numbering).
-
Substituents: Methyl at C2, Phenyl at C6.
-
Synthesis Workflow
The synthesis relies on the chlorination of the corresponding pyrimidinone precursor. This transformation converts the tautomeric amide/enol moiety into the chloro-imidate functionality.
Figure 1: Chlorination pathway transforming the stable pyrimidinone into the reactive chloro-pyrimidine.
Spectroscopic Characterization
Mass Spectrometry (MS) Analysis
The mass spectrum is dominated by the characteristic chlorine isotope signature.
Method: ESI+ or EI (70 eV) Monoisotopic Mass: 260.02 Da
| m/z (Ion) | Relative Abundance | Assignment | Interpretation |
| 260.0 | 100% (Base Peak) | Molecular ion. | |
| 262.0 | ~33% | Characteristic 3:1 Chlorine isotope pattern confirming mono-chlorination. | |
| 225.0 | Variable | Loss of radical Cl; formation of thienopyrimidinyl cation. | |
| 121.0 | Variable | Thiobenzoyl fragment (fragmentation of thiophene ring). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data confirms the regiochemistry of the phenyl substitution and the integrity of the core.
Solvent:
NMR Data (400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.75 - 7.80 | Singlet (s) | 1H | H-5 | Thiophene proton. The singlet confirms the phenyl is at C6, leaving C5 unsubstituted. |
| 7.65 - 7.72 | Multiplet (m) | 2H | Ph-H (ortho) | Phenyl ring protons adjacent to the thiophene attachment. |
| 7.45 - 7.55 | Multiplet (m) | 3H | Ph-H (meta/para) | Remaining phenyl protons. |
| 2.78 | Singlet (s) | 3H | Methyl group at C2. Deshielded by the adjacent imine nitrogens (N1/N3). |
NMR Data (100 MHz)
| Shift ( | Carbon Type | Assignment |
| 166.5 | Quaternary (C) | C2 ( |
| 162.1 | Quaternary (C) | C4a (Bridgehead) |
| 155.8 | Quaternary (C) | C4 ( |
| 151.2 | Quaternary (C) | C6 ( |
| 133.0 | Quaternary (C) | Ph-C1' (Phenyl ipso) |
| 129.5 - 126.0 | Methine (CH) | Ph-C (Aromatic signals) |
| 124.5 | Quaternary (C) | C7a (Bridgehead, adjacent to S) |
| 120.8 | Methine (CH) | C5 (Thiophene CH) |
| 26.4 | Methyl ( |
Experimental Protocols
Synthesis of this compound
Reagents:
-
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 - 10.0 eq) -
Optional: N,N-Dimethylaniline (Catalytic)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, suspend the pyrimidinone precursor (e.g., 5.0 g) in neat (20 mL). -
Reaction: Heat the mixture to reflux (approx. 105°C). The suspension will clear as the starting material is consumed and the chloro-imidate is formed. Monitor by TLC (Eluent: 20% EtOAc/Hexane). Reaction is typically complete in 2–4 hours.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (200 g) with vigorous stirring. Caution: The hydrolysis of excess
is highly exothermic and releases HCl gas. Maintain temperature <10°C. -
Extraction: Neutralize the aqueous phase to pH ~7-8 using saturated
solution. Extract with Dichloromethane (DCM) ( mL). -
Workup: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Hydrolysis | Peak at M-35+17 (OH) in MS | Moisture exposure during storage or workup. | Store in a desiccator. The Cl group is labile; avoid prolonged exposure to aqueous acid/base. |
| Incomplete Rxn | Starting material spot on TLC | Insufficient heating or old | Ensure reflux is vigorous; add catalytic dimethylaniline to accelerate chlorination. |
| H-5 Splitting | Doublet instead of Singlet | Incorrect Isomer ([2,3-d] vs [3,2-d]). | Verify precursor identity. In [3,2-d], H-5 is isolated from other protons, appearing as a sharp singlet. |
References
-
BenchChem. this compound Compound Profile. Retrieved from
-
Cohen, V. I., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. National Institutes of Health (PMC). Retrieved from
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Thieno[3,2-d]pyrimidine Scaffold Chemistry & Properties. Retrieved from
The Convergence of Structure and Function: A Technical Guide to Thienopyrimidines as Purine Bioisosteres in Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic mimicry of endogenous structures to modulate biological activity is a cornerstone of rational drug design. This guide provides an in-depth exploration of the thienopyrimidine scaffold as a quintessential bioisostere of purine bases. We will dissect the fundamental chemical and structural similarities that underpin this relationship and illuminate how these parallels have been masterfully exploited to develop a diverse and clinically significant class of therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, evaluation, and application of thienopyrimidine-based compounds.
The Purine Nucleus: A Ubiquitous Target
Purine bases, namely adenine and guanine, are fundamental to life. As core components of DNA and RNA, they are integral to genetic information storage and transfer. Beyond this, purine nucleotides like adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are the primary currency of cellular energy and are pivotal in a vast array of signaling pathways.[1] This ubiquity, however, also presents a vulnerability. Numerous enzymes and receptors have evolved to bind with high specificity to these purine structures. In pathological states, such as cancer and inflammatory diseases, the pathways governed by these purine-binding proteins are often dysregulated.[2] Consequently, the development of molecules that can competitively inhibit these interactions is a highly sought-after therapeutic strategy.
Thienopyrimidines: The Art of Bioisosteric Mimicry
The thienopyrimidine scaffold, a fused heterocyclic system of a thiophene and a pyrimidine ring, stands out as a highly successful purine bioisostere.[3][4] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The isosteric similarity between thienopyrimidines and purines is the bedrock of their therapeutic potential.[5]
This structural mimicry allows thienopyrimidines to effectively fit into the binding sites of enzymes and receptors that have evolved to recognize purines.[6] This has led to the development of a wide range of biologically active compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7][8][9]
Visualizing the Bioisosteric Relationship
The following diagram illustrates the structural analogy between the purine core (adenine) and the thieno[2,3-d]pyrimidine scaffold.
Caption: Structural comparison of Adenine and the Thieno[2,3-d]pyrimidine scaffold.
Medicinal Chemistry in Action: Thienopyrimidine-Based Therapeutics
The true testament to the success of the thienopyrimidine scaffold lies in the number of compounds that have progressed into clinical trials and have been approved for therapeutic use.[10] These drugs target a range of purine-binding proteins with high potency and selectivity.
Kinase Inhibition: A Prominent Application
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are a major class of drug targets, particularly in oncology.[11] The ATP-binding pocket of kinases is a prime target for competitive inhibitors. Given the structural resemblance of thienopyrimidines to adenine, the core of ATP, it is no surprise that this scaffold has yielded numerous potent kinase inhibitors.[4]
Pictilisib (GDC-0941): A Pan-PI3K Inhibitor
Pictilisib is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases, which are crucial components of the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival.[12][13]
Signaling Pathway Inhibition by Pictilisib
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.
Olmutinib (BI 1482694): A Third-Generation EGFR Inhibitor
Olmutinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase, specifically targeting the T790M mutation that confers resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[6][14]
Beyond Kinases: Targeting Other Purine-Binding Proteins
The versatility of the thienopyrimidine scaffold extends beyond kinase inhibition.
Relugolix: A GnRH Receptor Antagonist
Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][15] By blocking this receptor in the pituitary gland, it rapidly reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant decrease in testosterone levels.[3] This mechanism of action is central to its use in the treatment of advanced prostate cancer.
Comparative Biological Activity
The following table summarizes the in vitro potency of these representative thienopyrimidine-based drugs against their primary targets.
| Compound | Drug Target | IC50 / Binding Affinity | Disease Area |
| Pictilisib (GDC-0941) | PI3Kα | 3 nM[12][16] | Cancer |
| PI3Kβ | 33 nM[12][16] | ||
| PI3Kδ | 3 nM[12][16] | ||
| PI3Kγ | 75 nM[12][16] | ||
| Olmutinib (BI 1482694) | EGFR (L858R/T790M) | 10 nM[6] | Non-Small Cell Lung Cancer |
| EGFR (wild-type) | 2225 nM[6] | ||
| Relugolix | GnRH Receptor | 0.33 nM[15][17] | Prostate Cancer, Uterine Fibroids |
Synthetic Strategies: Constructing the Thienopyrimidine Core
The synthesis of thienopyrimidines can be broadly approached in two ways: constructing the pyrimidine ring onto a pre-existing thiophene or vice versa.[18] A widely employed and efficient method for the synthesis of polysubstituted 2-aminothiophenes, key precursors for many thienopyrimidines, is the Gewald reaction.[19][20]
General Synthetic Workflow
Caption: A general workflow for the synthesis of thienopyrimidine analogs.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol details a two-step synthesis of a representative thieno[2,3-d]pyrimidin-4(3H)-one, commencing with the Gewald synthesis of a 2-aminothiophene intermediate.
Step 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Causality: This multi-component reaction efficiently assembles the highly functionalized thiophene ring in a single step. A base, such as morpholine or L-proline, is crucial to catalyze the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[19][21]
-
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
L-proline (catalyst)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
To a round-bottom flask, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and L-proline (10 mol%).[21]
-
Add DMF as the solvent.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[21]
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[7][16]thieno[2,3-d]pyrimidin-4(3H)-one
Causality: The 2-aminothiophene-3-carboxylate intermediate possesses the vicinal amino and ester functionalities required for pyrimidine ring formation. Heating with formamide provides the one-carbon unit necessary for cyclization to the pyrimidinone.[22]
-
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Step 1)
-
Formamide
-
-
Procedure:
-
Heat a mixture of the 2-aminothiophene intermediate (1.0 eq) and an excess of formamide.[22]
-
Reflux the mixture for 1.5-2 hours.[22]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the thienopyrimidinone.
-
Biological Evaluation: Assessing Target Engagement
The evaluation of a compound's biological activity is a critical step in drug discovery. For thienopyrimidine-based kinase inhibitors, a key assay is the in vitro kinase inhibition assay, which quantifies the compound's ability to inhibit the enzymatic activity of its target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Causality: The principle of this assay is that active kinases consume ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luminescent signal is generated by a luciferase-luciferin reaction that is dependent on ATP. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[23]
-
Materials:
-
Recombinant target kinase
-
Substrate peptide/protein for the kinase
-
Kinase assay buffer
-
ATP
-
Test compound (serially diluted)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Typically, this is a 10-point, 3-fold serial dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Data Acquisition: After a brief incubation, measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Conclusion and Future Perspectives
The thienopyrimidine scaffold is a powerful testament to the principles of bioisosterism in drug design. Its structural resemblance to endogenous purines has provided a fertile ground for the development of a diverse array of therapeutics that modulate the activity of purine-binding proteins. The clinical success of drugs like Pictilisib, Olmutinib, and Relugolix validates the thienopyrimidine core as a "privileged scaffold" in medicinal chemistry.
Future research will undoubtedly continue to exploit this versatile scaffold. The exploration of novel substitution patterns will likely yield inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the application of thienopyrimidines may expand to target other classes of purine-binding proteins, opening new avenues for the treatment of a wide range of diseases. As our understanding of the structural and functional intricacies of biological systems deepens, the rational design of bioisosteric molecules like thienopyrimidines will remain a cornerstone of innovative drug discovery.
References
-
Relugolix (Orgovyx): A Complete Guide. (2025, December 25). Procurement League. [Link]
-
GDC-0941 (Pictilisib). Cellagen Technology. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004, January 5). Bioorganic & Medicinal Chemistry Letters. [Link]
-
First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (2015, January 5). Clinical Cancer Research. [Link]
-
Relugolix is an Orally Active GnRH Antagonist for Prostate Cancer and Uterine Fibroids Research. (2024, March 1). Active Bio. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
In vitro kinase assay. (2024, May 31). Protocols.io. [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. National Institutes of Health. [Link]
-
Experimental and predicted pIC 50 values of thienopyrimidine derivatives. ResearchGate. [Link]
-
Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015, March 11). ACS Medicinal Chemistry Letters. [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). National Institutes of Health. [Link]
-
SAR of thienopyrimidine core compounds. ResearchGate. [Link]
-
Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. (2021, May 20). MDPI. [Link]
-
Olmutinib: First Global Approval. ResearchGate. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9). ARKIVOC. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Thienopyrimidine. (2022, January 13). Encyclopedia MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021, December 26). MDPI. [Link]
-
Inhibitor Trapping in Kinases. (2024, March 13). Drug Design and Bioinformatics Lab. [Link]
-
Structure of potent thienopyrimidine based inhibitors I¹⁶ and II.¹⁵. ResearchGate. [Link]
-
Inhibitor Trapping in Kinases. (2024, March 13). MDPI. [Link]
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- 5. cellagentech.com [cellagentech.com]
- 6. medchemexpress.com [medchemexpress.com]
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- 23. bmglabtech.com [bmglabtech.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purines and quinazolines. Derivatives of this core exhibit potent inhibitory activities against various protein kinases (e.g., PI3K, EGFR, VEGFR) and are critical in oncology drug discovery.
This guide details the synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine , a versatile electrophilic intermediate. Unlike the more common thieno[2,3-d] isomers derived from Gewald reaction products (2-aminothiophenes), this protocol specifically targets the [3,2-d] fusion by utilizing 3-aminothiophene-2-carboxylate precursors.[1] The workflow utilizes a robust three-step sequence: Fiesselmann thiophene synthesis, pyrimidine cyclocondensation, and chlorodehydroxylation.
Retrosynthetic Analysis & Strategy
To achieve the correct [3,2-d] regiochemistry, the amino group must be located at position 3 and the ester at position 2 of the thiophene ring. Standard Gewald synthesis typically yields 2-amino-3-carboxylates, which would lead to the incorrect [2,3-d] isomer. Therefore, this protocol employs a thioglycolate-based approach.
DOT Diagram: Retrosynthetic Pathway
Figure 1: Retrosynthetic strategy highlighting the critical 3-aminothiophene precursor required for [3,2-d] fusion.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate
Objective: Construct the thiophene core with the correct substitution pattern (Amino @ C3, Phenyl @ C5). Method: Fiesselmann Synthesis variation.
-
Reagents:
-
Methyl thioglycolate (1.0 equiv)
-
3-Chloro-3-phenylacrylonitrile (1.0 equiv) [Prepared from Benzoylacetonitrile + PCl5 if not commercial]
-
Sodium Methoxide (NaOMe) (2.0 equiv)
-
Methanol (Anhydrous)
-
-
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve NaOMe (2.0 equiv) in anhydrous methanol under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add methyl thioglycolate (1.0 equiv) dropwise over 15 minutes. Stir for an additional 20 minutes to generate the thiolate anion.
-
Cyclization: Add a solution of 3-chloro-3-phenylacrylonitrile (1.0 equiv) in methanol dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the nitrile.
-
Workup: Cool to room temperature and pour onto crushed ice/water. The product often precipitates as a solid.
-
Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol or methanol.
-
Yield Expectation: 60–75%.
-
Characterization: 1H NMR should show the thiophene C4-H singlet around δ 6.5–7.0 ppm and the absence of the nitrile peak in IR.
-
Step 2: Cyclization to 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Objective: Form the pyrimidine ring fused to the thiophene. Method: Cyclocondensation with Acetamidine.
-
Reagents:
-
Methyl 3-amino-5-phenylthiophene-2-carboxylate (from Step 1)
-
Acetamidine Hydrochloride (1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv) or Sodium Ethoxide
-
Ethanol (Absolute) or DMF
-
-
Protocol:
-
Mixing: Suspend the thiophene precursor (1.0 equiv) and acetamidine hydrochloride (1.5 equiv) in absolute ethanol (10 mL/g).
-
Base Addition: Add KOtBu (2.0 equiv) in portions.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The reaction mixture usually becomes homogeneous before the product precipitates.
-
Monitoring: Monitor by LC-MS for the formation of the mass [M+H]+ ≈ 243.
-
Workup: Cool the mixture to room temperature. Acidify slightly with acetic acid to pH ~6 to ensure the pyrimidinone is protonated (neutral form).
-
Isolation: Pour into ice water. Filter the resulting precipitate.[2][3][4] Wash with water and cold ethanol.
-
Drying: Dry under vacuum at 45°C.
-
Yield Expectation: 70–85%.
-
Step 3: Chlorination to this compound
Objective: Convert the 4-oxo group to a reactive chloro handle. Method: Vilsmeier-Haack type chlorination.
-
Reagents:
-
Pyrimidinone intermediate (from Step 2)
-
Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)[1]
-
N,N-Dimethylaniline (Catalytic) or Triethylamine
-
-
Protocol:
-
Safety Note: POCl3 is highly corrosive and reacts violently with water. Perform in a fume hood.
-
Setup: Place the pyrimidinone (1.0 equiv) in a round-bottom flask. Add POCl3 (5–10 volumes). Add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. The suspension should clear as the chloro-compound is formed.
-
Quenching (Critical): Remove excess POCl3 via rotary evaporation under reduced pressure.
-
Neutralization: Slowly pour the residue onto crushed ice with vigorous stirring. Neutralize the aqueous suspension with saturated NaHCO3 or NH4OH to pH 8.
-
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) if necessary, though recrystallization from heptane/toluene is often sufficient.
-
Yield Expectation: 80–90%.
-
Process Workflow & Logic
DOT Diagram: Synthesis Workflow
Figure 2: Step-by-step process flow for the synthesis of the target molecule.
Key Data & Troubleshooting
Physicochemical Data Summary
| Compound | Molecular Formula | MW ( g/mol ) | Expected Appearance | Key NMR Feature |
| Thiophene Precursor | C12H11NO2S | 233.29 | Yellow Solid | NH2 broad singlet (~5-6 ppm) |
| Pyrimidinone Int. | C13H10N2OS | 242.30 | White/Off-white Solid | NH lactam (~12 ppm), CH3 singlet |
| Final Product | C13H9ClN2S | 260.74 | Light Yellow Solid | Loss of NH/C=O signals |
Expert Insights & Troubleshooting
-
Regioselectivity Check: Ensure the starting material for Step 1 is Methyl thioglycolate and not a ketone/Gewald condition. Using acetophenone in a standard Gewald reaction will yield the [2,3-d] isomer, which is a common error.
-
Moisture Sensitivity: Step 3 (Chlorination) is extremely sensitive to water. Wet glassware will convert POCl3 to phosphoric acid, stalling the reaction and reducing yield.
-
Purification of Final Product: The 4-chloro derivative is prone to hydrolysis back to the pyrimidinone if left in acidic aqueous media or on silica gel for too long. Neutralize silica with 1% triethylamine during chromatography if purification is needed.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
The Architect's Guide to a Privileged Scaffold: Cyclization Methods for Thieno[3,2-d]pyrimidine Ring Formation
Introduction: The Thieno[3,2-d]pyrimidine Core - A Cornerstone in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold, a bioisosteric analog of the purine nucleus, has cemented its status as a "privileged structure" in the landscape of drug discovery and development. Its inherent structural features, combining a thiophene ring with a pyrimidine, create a unique electronic and steric profile that allows for diverse interactions with a multitude of biological targets.[1][2] This versatility has led to the development of potent inhibitors for a range of enzymes and receptors, with significant therapeutic potential in oncology, inflammation, and infectious diseases.[3][4][5] Compounds bearing this core have demonstrated efficacy as kinase inhibitors (e.g., PI3K, BTK), tubulin polymerization inhibitors, and modulators of sirtuin activity, underscoring the scaffold's broad therapeutic applicability.[2][4][6]
This technical guide provides an in-depth exploration of the key cyclization strategies employed for the construction of the thieno[3,2-d]pyrimidine ring system. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of reactions. It delves into the mechanistic underpinnings of these transformations, explains the rationale behind experimental choices, and provides detailed, field-proven protocols to empower the seamless execution of these synthetic routes in a laboratory setting.
Pillar 1: Foundational Strategy - Building from 3-Aminothiophene Precursors
The most prevalent and versatile approach to the thieno[3,2-d]pyrimidine core begins with a pre-functionalized thiophene, specifically a 3-aminothiophene-2-carboxylate or a related derivative like a carboxamide or carbonitrile.[1][7] This strategic starting point allows for the systematic construction of the fused pyrimidine ring. The initial thiophene itself is often synthesized via the well-established Gewald reaction, providing a robust entry point to a wide array of substituted precursors.
Method 1: Cyclization with Single-Carbon Donors
This classic and widely adopted method involves the reaction of a 3-aminothiophene-2-carboxylate with a reagent that introduces a single carbon atom to form the C2 position of the pyrimidine ring. This approach is fundamental for accessing thieno[3,2-d]pyrimidin-4(3H)-ones.
Mechanistic Insight: The reaction proceeds via an initial acylation or formylation of the C3-amino group of the thiophene, followed by an intramolecular cyclization through nucleophilic attack of the newly formed amide nitrogen onto the C2-ester or carboxylate group. Subsequent dehydration yields the final fused ring system.
Diagram: General Mechanism of Cyclization with a Single-Carbon Donor
Caption: Mechanism of pyrimidine ring formation from a 3-aminothiophene.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one using Formic Acid
This protocol details the cyclization of a 3-amino-5-arylthiophene-2-carboxamide with formic acid, a common and effective one-carbon source.[8]
-
Reagents and Materials:
-
3-Amino-5-arylthiophene-2-carboxamide (1.0 eq)
-
Formic acid (HCOOH), 98-100% (10-20 volumes)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add the 3-amino-5-arylthiophene-2-carboxamide (1.0 eq).
-
Carefully add formic acid (10-20 volumes) to the flask.
-
With gentle stirring, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to 50 °C and maintain this temperature overnight with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to yield the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. Yields for this type of reaction are typically high (75-98%).[8]
-
Method 2: Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative and powerful route to constructing the pyrimidine ring, particularly for introducing a carboxylate group at the C7 position, which can be a handle for further functionalization. It involves the condensation of an aminothiophene with diethyl ethoxymethylenemalonate (EMME).
Mechanistic Insight: The reaction begins with a Michael-type addition of the amino group to the electron-deficient double bond of EMME, followed by the elimination of ethanol to form an aminomethylenemalonate intermediate. Thermal cyclization then occurs, where the thiophene nitrogen attacks one of the ester groups, leading to the formation of the pyrimidine ring and elimination of a second molecule of ethanol. This method is often facilitated by high temperatures or microwave irradiation.[9]
Diagram: Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of fused thienopyrimidines.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol describes a rapid, solvent-free synthesis of a fused thienopyrimidine system using microwave irradiation.[9]
-
Reagents and Materials:
-
4-Aminothieno[2,3-d]pyrimidine derivative (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.2 eq)
-
Microwave vial
-
Microwave synthesizer
-
Ethanol for recrystallization
-
-
Step-by-Step Procedure:
-
Place the 4-aminothieno[2,3-d]pyrimidine derivative (1.0 eq) and EMME (1.2 eq) in a microwave vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 80 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 10-15 minutes). The optimal conditions may need to be determined empirically.
-
Monitor the reaction by TLC. The formation of the acyclic intermediate can often be observed before its conversion to the final cyclized product.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid product can be purified directly by recrystallization from a suitable solvent, such as ethanol, to afford the pure fused thienopyrimidine.
-
Pillar 2: Advanced Cyclization and Functionalization Strategies
Beyond the foundational methods, other cyclization pathways and subsequent functionalization steps are critical for generating diverse libraries of thieno[3,2-d]pyrimidine derivatives.
Method 3: Annulation with Lactams for Tricyclic Systems
For the synthesis of tricyclic thieno[3,2-d]pyrimidinones, which are analogs of bioactive alkaloids, a condensation reaction between a 3-aminothiophene-2-carboxylate and a cyclic lactam is highly effective.[10][11]
Mechanistic Insight: This reaction is typically mediated by a dehydrating agent like phosphorus oxychloride (POCl₃). POCl₃ activates the lactam carbonyl group, making it more electrophilic. The amino group of the thiophene then attacks the activated carbonyl, leading to a condensation reaction. Subsequent intramolecular cyclization onto the thiophene ester, facilitated by the acidic conditions and heat, forms the third ring.
Experimental Protocol: Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones
This protocol outlines the synthesis of tricyclic thieno[3,2-d]pyrimidinones from 3-amino-thiophene-2-carboxylates and lactams.[10]
-
Reagents and Materials:
-
3-Amino-thiophene-2-carboxylate (e.g., 3a-e) (1.0 eq, 10 mmol)
-
Appropriate lactam (e.g., 2-pyrrolidone) (1.2 eq, 12 mmol)
-
Phosphorus oxychloride (POCl₃) (2.5 eq, 25 mmol)
-
1,2-Dichloroethane (DCE) (20 mL)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
Dissolve the 3-amino-thiophene-2-carboxylate (1.0 eq) and the lactam (1.2 eq) in DCE (20 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add POCl₃ (2.5 eq) dropwise to the stirring solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C).
-
Maintain the reflux for 2-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tricyclic thieno[3,2-d]pyrimidinone. Yields can range from 42% to 97%.[10][11]
-
Method 4: The 4-Chloro Intermediate - A Gateway to Diversity
A cornerstone of thieno[3,2-d]pyrimidine chemistry is the conversion of the readily accessible thieno[3,2-d]pyrimidin-4(3H)-one to the highly reactive 4-chlorothieno[3,2-d]pyrimidine. This intermediate is a versatile precursor for introducing a vast array of substituents at the C4 position via nucleophilic aromatic substitution (SₙAr).[1]
Experimental Protocol: Synthesis and Application of 4-Chlorothieno[3,2-d]pyrimidine
Part A: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine [1]
-
Reagents and Materials:
-
Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 volumes)
-
N,N-Dimethylaniline (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the thieno[3,2-d]pyrimidin-4(3H)-one in POCl₃.
-
Add a catalytic amount of N,N-dimethylaniline (this can accelerate the reaction).
-
Heat the mixture to reflux and maintain for several hours (typically 2-6 h) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of 4-chlorothieno[3,2-d]pyrimidine will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Part B: General Procedure for Nucleophilic Aromatic Substitution [1][12]
-
Reagents and Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (1.0 eq)
-
Desired nucleophile (e.g., amine, alcohol, thiol) (1.1 - 3.0 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, DIEA) (2.0 eq)
-
Solvent (e.g., DMSO, EtOH, DMF)
-
-
Step-by-Step Procedure:
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine in the chosen solvent.
-
Add the desired nucleophile and the base to the solution.
-
Heat the reaction mixture, typically between 70-130 °C, for several hours.[1][12]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary: Comparison of Cyclization Methods
| Method | Key Precursor | Key Reagents | Typical Product | Advantages | Disadvantages | Yields |
| Single-Carbon Donor | 3-Aminothiophene-2-carboxylate/carboxamide | HCOOH, HC(OEt)₃, Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | Readily available reagents, simple procedure, high yields | Limited to C2-unsubstituted or simple alkyl products | 60-98%[7][8] |
| Gould-Jacobs Reaction | 4-Aminothiophene derivative | Diethyl ethoxymethylenemalonate (EMME) | 4-Oxo-thieno[3,2-d]pyrimidine-7-carboxylate | Introduces functional handle at C7, rapid under MW | Requires higher temperatures, potential for side products | Moderate to Good[9] |
| Annulation with Lactams | 3-Amino-thiophene-2-carboxylate | Lactam, POCl₃ | Tricyclic thieno[3,2-d]pyrimidinone | Access to complex polycyclic systems, good yields | POCl₃ is corrosive and requires careful handling | 42-97%[10][11] |
| SₙAr from 4-Chloro | Thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃, then Nucleophile + Base | 4-Substituted thieno[3,2-d]pyrimidine | Extremely versatile for library synthesis, broad scope | Two-step process, SₙAr can be sluggish with weak nucleophiles | Variable, generally good |
Conclusion and Future Outlook
The synthesis of the thieno[3,2-d]pyrimidine ring system is a mature field, with a robust toolkit of cyclization methods available to the synthetic chemist. The foundational strategies starting from 3-aminothiophene precursors remain the workhorse of the field, offering reliable and high-yielding routes to the core scaffold. The subsequent functionalization, particularly through the versatile 4-chloro intermediate, provides the means to explore vast chemical space and fine-tune biological activity. As the demand for novel therapeutics continues to grow, the development of even more efficient, atom-economical, and environmentally benign methods for the construction and elaboration of this privileged scaffold will undoubtedly remain an area of intense research focus.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(17), 5335. [Link]
-
Bemis, G. W., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3584–3605. [Link]
-
Abdel-Rahim, A. M. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. [Link]
-
Wu, C., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
-
Lee, H. W., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]
-
Masurier, N. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. [Link]
-
Pochet, L., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(5), 3792-3814. [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 275-292. [Link]
-
Dabaeva, V. V., et al. (2025). Synthesis of New Condensed Derivatives of Thieno[3,2-d]-pyrimidines Based on 7,7-Dimethyl-2-mercapto-4-(2-furyl)-3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridine. Russian Journal of Organic Chemistry. [Link]
-
Shah, R., et al. (2010). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. [Link]
-
Kamal, A., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(20), 5766-5781. [Link]
-
Fares, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1255-1273. [Link]
-
da Silva, A. C. P., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1709-1718. [Link]
-
Patel, D. A., et al. (2018). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Journal of Heterocyclic Chemistry, 5(2), 1-8. [Link]
-
Musso, L., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4238. [Link]
-
Kumar, S., et al. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 31(3), 397. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
detailed protocol for 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine synthesis
This application note details the optimized synthetic protocol for 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, EGFR) and antimalarial agents.
The protocol follows a three-stage convergent synthesis :
-
Thiophene Core Construction: Regioselective synthesis of the 3-aminothiophene-2-carboxylate precursor via Thorpe-Ziegler cyclization.
-
Pyrimidine Fusion: One-pot cyclocondensation to form the thienopyrimidinone core.
-
Aromatization/Chlorination: Deoxychlorination to yield the final electrophilic scaffold.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis addresses the challenge of regioselectivity. Standard Gewald conditions (ketone + cyanoacetate + S₈) typically yield the 2-aminothiophene-3-carboxylate isomer, leading to the [2,3-d] system. To access the [3,2-d] system, we utilize a 3-aminothiophene-2-carboxylate intermediate derived from the reaction of methyl thioglycolate with a
Retrosynthetic Logic (Graphviz Diagram):
Caption: Retrosynthetic disconnection revealing the critical 3-aminothiophene intermediate required for the [3,2-d] fusion geometry.
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate
Objective: Construct the thiophene ring with the correct regiochemistry (amino group at C3, ester at C2).
Reagents & Materials:
-
Methyl thioglycolate (1.0 equiv)
-
3-Chloro-3-phenylacrylonitrile (1.0 equiv) [Prepared from benzoylacetonitrile + PCl₅ if not commercial]
-
Sodium methoxide (NaOMe) (2.0 equiv)
-
Methanol (Anhydrous)
-
DMF (Dimethylformamide)[1]
Protocol:
-
Thiolate Formation: In a dry 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet and thermometer, dissolve Methyl thioglycolate (100 mmol) in anhydrous Methanol (50 mL).
-
Activation: Cool to 0°C. Add a solution of NaOMe (100 mmol) in Methanol dropwise. Stir for 30 minutes to generate the sodium thiolate species.
-
Addition: Add a solution of 3-Chloro-3-phenylacrylonitrile (100 mmol) in DMF (30 mL) dropwise over 20 minutes, maintaining temperature <10°C.
-
Cyclization: Warm the mixture to room temperature, then heat to 60°C for 3 hours.
-
Mechanistic Note: The thiolate attacks the
-carbon of the nitrile (displacing Cl), followed by an intramolecular Thorpe-Ziegler attack of the active methylene on the nitrile carbon.
-
-
Second Base Addition: Add a second portion of NaOMe (100 mmol) in Methanol. Continue heating at 60°C for 2 hours to ensure complete aromatization.
-
Workup: Pour the reaction mixture into crushed ice (500 g). Stir vigorously for 30 minutes. The product will precipitate as a solid.[2]
-
Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol to yield pale yellow needles.
Key Data:
-
Yield: 65–75%
-
Appearance: Pale yellow crystalline solid
-
Melting Point: 130–132 °C[3]
Stage 2: Cyclization to 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Objective: Fuse the pyrimidine ring using the "Acetonitrile/HCl" method (Pinner-like reaction).
Reagents & Materials:
-
Methyl 3-amino-5-phenylthiophene-2-carboxylate (from Stage 1)[4]
-
HCl gas (Anhydrous)
-
Water/Ammonia (for workup)[5]
Protocol:
-
Suspension: Suspend the aminothiophene ester (50 mmol) in dry Acetonitrile (150 mL) in a 2-neck RBF equipped with a gas inlet tube and reflux condenser.
-
Gas Saturation: Bubble dry HCl gas through the suspension at room temperature until saturation is achieved (approx. 30–45 mins). The mixture will initially clear, then a precipitate may form.
-
Cyclization: Heat the mixture to reflux for 4–6 hours.
-
Monitoring: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of the starting amine.
-
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-water (300 mL).
-
Neutralization: Adjust pH to ~8–9 using aqueous Ammonium Hydroxide (25%). The pyrimidinone will precipitate.[6]
-
Isolation: Filter the solid, wash with water and cold acetonitrile. Dry in a vacuum oven at 50°C.
Key Data:
Stage 3: Chlorination to this compound
Objective: Convert the tautomeric hydroxy group to a chloro group for downstream functionalization.
Reagents & Materials:
-
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (from Stage 2)
-
Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)
-
N,N-Dimethylaniline (Catalytic base, optional)
Protocol:
-
Setup: Place the pyrimidinone (20 mmol) in a dry RBF. Add POCl₃ (10 equiv, ~20 mL).
-
Optional: Add 1.0 mL of N,N-Dimethylaniline to accelerate the reaction.
-
-
Reaction: Reflux the mixture (bath temp 110°C) for 3–4 hours. The suspension should become a clear solution.
-
Quenching (Critical Safety Step):
-
Evaporate excess POCl₃ under reduced pressure (rotary evaporator with efficient trap).
-
Dissolve the residue in dry Dichloromethane (DCM).
-
Pour the DCM solution slowly onto a stirred mixture of Ice and NaHCO₃ . Caution: Exothermic hydrolysis.
-
-
Extraction: Separate the organic layer.[2][8] Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes).
Key Data:
-
Yield: 70–80%
-
Appearance: White/Cream solid
-
Storage: Store under inert atmosphere (moisture sensitive).
Part 3: Process Visualization & Data Summary
Reaction Pathway Diagram
Caption: Step-by-step synthetic flow from acyclic precursors to the final chlorinated heterocycle.
Quantitative Summary Table
| Parameter | Stage 1 (Thiophene) | Stage 2 (Pyrimidinone) | Stage 3 (Final Chloride) |
| Limiting Reagent | Methyl Thioglycolate | Aminothiophene Ester | Thienopyrimidinone |
| Key Reagent | 3-Chloro-3-phenylacrylonitrile | Acetonitrile / HCl (gas) | POCl₃ |
| Temperature | 0°C | Reflux (~82°C) | Reflux (~106°C) |
| Time | 5 Hours | 4–6 Hours | 3–4 Hours |
| Typical Yield | 65–75% | 80–85% | 70–80% |
| Purification | Recrystallization (EtOH) | Precipitation/Wash | Column Chromatography |
Part 4: Troubleshooting & Safety
-
Regiochemistry Check: Ensure the starting material for Stage 2 is the 3-amino -thiophene. The 2-amino isomer (Gewald product) will yield the [2,3-d] isomer. Verify by NMR: The thiophene proton in the 3-amino-5-phenyl derivative appears as a singlet around
6.7–6.9 ppm. -
Moisture Sensitivity: The final 4-chloro product is susceptible to hydrolysis back to the pyrimidinone if exposed to moisture/acid. Store in a desiccator.
-
POCl₃ Handling: Reacts violently with water. Quench slowly into a biphasic system (DCM/Ice/NaHCO₃) to manage heat evolution.
References
-
Romagnoli, R., et al. (2019).[3] "2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth inhibition and binding to the colchicine site." European Journal of Medicinal Chemistry, 161, 284-299.
-
Pascual, M. J., et al. (2017). "Structure-based drug design for envelope protein E2 uncovers a new class of bovine viral diarrhea inhibitors that block virus entry." Antiviral Research, 147, 17-26.
-
Campos, J. F., et al. (2021). "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling." Molecules, 26(5), 1363.[1]
- Cohen, V. I. (1989). "Synthesis of some 2-substituted 4-chloro-thieno[3,2-d]pyrimidines." Journal of Heterocyclic Chemistry, 26, 1429.
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. iris.unife.it [iris.unife.it]
- 4. mdpi.com [mdpi.com]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows for its interaction with a wide array of biological targets.[1][2] This has led to the development of potent therapeutic agents, including inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3) and tubulin, as well as compounds with significant antiplasmodial and anticancer activities.[3][4] The ability to functionalize this core at various positions is crucial for optimizing the pharmacological profile of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, enabling the formation of carbon-carbon bonds under relatively mild conditions.[5]
This application note provides a comprehensive guide to performing Suzuki coupling reactions on 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine, a key intermediate for the synthesis of novel, biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[6] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide and forming a new diaryl-Pd(II) complex. The base is crucial for the formation of a more nucleophilic "ate" complex from the boronic acid.[7]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Optimized Reaction Conditions for Suzuki Coupling
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate such as this compound, which is an electron-deficient heteroaryl chloride, specific conditions are required to achieve high yields. The following table summarizes recommended conditions based on literature precedents for similar thieno[3,2-d]pyrimidine systems.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.[5] |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | A robust pre-catalyst that forms a highly active catalytic species in situ. The dppf ligand enhances catalyst stability and activity. | |
| Ligand | (If using a Pd(II) source like Pd(OAc)₂) SPhos, XPhos | Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of less reactive aryl chlorides.[2] |
| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong inorganic base that is effective in a variety of solvent systems and is generally well-tolerated by many functional groups. |
| K₃PO₄ (Potassium Phosphate) | A stronger base that can be beneficial for challenging couplings, particularly with sterically hindered substrates. | |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 ratio) | A common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is essential for activating the boronic acid. |
| Toluene/Ethanol/H₂O | An alternative solvent system that can be advantageous for certain substrates.[5] | |
| Temperature | 80-110 °C | Higher temperatures are often required to promote the oxidative addition of the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for a representative Suzuki coupling reaction of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Troubleshooting and Optimization: A Self-Validating System
A robust protocol should anticipate potential issues and provide a logical framework for addressing them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is strictly under an inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Gradually increase the temperature up to the boiling point of the solvent. | |
| Formation of Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and ensure a good inert atmosphere. |
| High catalyst loading | Reduce the amount of palladium catalyst. | |
| Dehalogenation of Starting Material | Presence of water or protic impurities | Ensure all reagents and solvents are anhydrous. |
| Catalyst system is too active | Screen different ligands that may moderate the catalyst's reactivity. |
Workflow for Reaction Optimization
For novel substrates or when scaling up, a systematic approach to optimization is recommended. The following workflow illustrates a logical progression for refining the reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of the this compound scaffold. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of novel compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a robust starting point for these synthetic endeavors.
References
-
Al-Suwaidan, I. A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
- BenchChem. (2026). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
-
Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]
- Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
-
Wu, C., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- D'Amato, E., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Guillaumet, G., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry.
- Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry.
- Lisurek, M., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Functionalization of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine for Kinase Inhibitor Discovery
Executive Summary
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized as a bioisostere of quinazolines and purines. Its primary utility lies in the development of ATP-competitive kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, EGFR, and FAK.
This guide provides a definitive protocol for the nucleophilic aromatic substitution (SNAr) of the C4-chloride, the critical gateway step for diversifying this scaffold. It also details the structural rationale for its binding affinity and handling precautions for high-yield synthesis.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C13H9ClN2S |
| Molecular Weight | 260.74 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water/alcohols |
| Reactivity Profile | Highly reactive at C4 (SNAr); Stable phenyl group at C6; Methyl group at C2 provides hydrophobic pocket filling |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated |
Structural Utility in Drug Design
The thieno[3,2-d]pyrimidine core functions as a hinge-binding motif in the ATP-binding pocket of protein kinases.
-
N1 and N3 Nitrogen Atoms: Act as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Val851 in PI3K
). -
C6-Phenyl Group: Occupies the hydrophobic Region II or the affinity pocket, enhancing selectivity over other kinases.
-
C2-Methyl Group: Provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residue in certain kinases or filling a small hydrophobic pocket.
-
C4-Position: The site of diversity.[1][2] Displacement of the chlorine allows the introduction of solubilizing groups (morpholines, piperazines) or specific hydrogen-bonding motifs essential for potency.
Pathway Visualization: Scaffold Functionalization
Figure 1: Synthetic workflow from thiophene precursor to bioactive inhibitor.
Experimental Protocols
Protocol A: General SNAr Displacement with Primary/Secondary Amines
This is the standard method for introducing diversity at the C4 position. The reaction is driven by the electron-deficient nature of the pyrimidine ring, activated by the thieno-fusion.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv) (e.g., morpholine, piperazine, aniline)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv) -
Solvent: Isopropanol (IPA),
-Butanol, or DMF (for low solubility amines)
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (100 mg, 0.38 mmol) in Isopropanol (3.0 mL).
-
Note: For highly insoluble amines, use DMF or DMAc.
-
-
Addition: Add the Amine (0.46 mmol, 1.2 equiv) followed by DIPEA (0.13 mL, 0.76 mmol, 2.0 equiv).
-
Reaction: Seal the vial and heat the mixture to 80–90°C for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[3] The starting material (Rt ~ high) should disappear, replaced by the more polar product.
-
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold isopropanol and diethyl ether.
-
Yield: Typically 85–95%.
-
-
Work-up (Extraction Method - if no precipitate):
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0–50% EtOAc in Hexanes).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Use this protocol only if the amine is sterically hindered or weakly nucleophilic (e.g., electron-deficient anilines) and Protocol A fails.
Reagents:
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: Xantphos or BINAP (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Methodology:
-
Charge a microwave vial with the substrate (1.0 equiv), amine (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 , and Ligand .
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed 1,4-Dioxane via syringe.
-
Heat at 100°C (oil bath) or 120°C (microwave) for 1–2 hours.
-
Filter through a Celite pad, concentrate, and purify via chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Nucleophile is too weak or sterically hindered. | Switch to Protocol B (Pd-catalysis) or increase temperature to 120°C using |
| Hydrolysis Product (C4-OH) | Wet solvent or unsealed vessel allowing moisture entry. | Use anhydrous solvents; ensure base is dry. The C4-Cl is sensitive to hydrolysis under acidic/basic aqueous conditions. |
| Regioselectivity Issues | N/A for this compound. | The C4 position is the only electrophilic site susceptible to SNAr. C2 is blocked by the methyl group. |
| Solubility Issues | Highly lipophilic scaffold. | Use DMF or DMAc instead of alcohols. Heating is almost always required. |
Case Study: PI3K Inhibitor Design
In the development of PI3K inhibitors (e.g., GDC-0941 analogs), the thieno[3,2-d]pyrimidine scaffold is often used.
-
Design Logic: The 4-morpholino group is a common motif.
-
Execution: Reacting this compound with morpholine (Protocol A) yields the 4-morpholino derivative.
-
Result: The oxygen of the morpholine ring typically projects into the solvent-exposed region, improving solubility, while the thienopyrimidine core anchors the molecule in the ATP pocket.
Binding Mode Schematic (Conceptual)
Figure 2: Pharmacophore mapping of the functionalized scaffold within the kinase pocket.
References
-
PubChem. 4-Chloro-2-methylthieno[3,2-d]pyrimidine (Analog Reference).[4] CID 329776974. Available at: [Link]
-
Sim, T., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3.[5] Journal of Medicinal Chemistry, 64(16), 11934-11957.[5][6] Available at: [Link]
-
Ni, Y., et al. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956. Available at: [Link]
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine (Mechanistic Insight). QM Magic Class, Chapter 48.[1] Available at: [Link]
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. This compound | 225385-07-9 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine in Kinase Inhibitor Design
Executive Summary
This guide details the application of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (referred to herein as CMPTP ) as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors.
The thieno[3,2-d]pyrimidine system is a recognized bioisostere of quinazoline and purine, widely utilized in the development of inhibitors for PI3K (Phosphoinositide 3-kinase) , mTOR , and EGFR . This specific intermediate features a reactive electrophilic center at C4 (for hinge-binder attachment) and a hydrophobic moiety at C6 (targeting the selectivity pocket), making it an ideal "late-stage" building block for Structure-Activity Relationship (SAR) exploration.
Chemical Profile & Mechanistic Rationale[1][2][3]
The Molecule[2][4][5][6]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 260.74 g/mol
-
Key Reactivity: The C4-Chlorine atom is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyrimidine nitrogen atoms and the fused thiophene ring.
Pharmacophore Mapping
In the context of kinase drug discovery, CMPTP maps directly to the ATP-binding pocket:
-
C4-Position (The Gateway): The chlorine is displaced by a primary or secondary amine (e.g., morpholine, piperazine). The resulting amine forms a critical hydrogen bond with the kinase hinge region (e.g., Val851 in PI3K
). -
C6-Phenyl (The Selectivity Handle): This group occupies the hydrophobic affinity pocket (often called Pocket II or the specificity pocket), providing potency and isoform selectivity.
-
C2-Methyl: Positions near the ribose binding site, often improving metabolic stability compared to a bare hydrogen.
Visualizing the Design Logic
The following diagram illustrates the transition from the CMPTP intermediate to a bioactive inhibitor.
Caption: Logical flow from CMPTP scaffold to active inhibitor, highlighting the
Experimental Protocol: Derivatization
This protocol describes the displacement of the C4-chloride with a representative amine (e.g., morpholine) to generate a PI3K-inhibitor prototype. This method is adaptable for diverse amines (anilines, piperazines).
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| CMPTP (Starting Material) | 1.0 | Scaffold | >97% HPLC |
| Amine (e.g., Morpholine) | 1.2 - 1.5 | Nucleophile/Hinge Binder | ReagentPlus |
| DIPEA (Diisopropylethylamine) | 2.0 - 3.0 | Base (HCl Scavenger) | Anhydrous |
| Solvent (n-Butanol or IPA) | N/A | Reaction Medium | Anhydrous |
| Ethyl Acetate / Hexanes | N/A | Workup/Purification | ACS Grade |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Weigh 100 mg (0.38 mmol) of CMPTP into a 10 mL microwave vial or round-bottom flask.
-
Add 3.0 mL of n-butanol (or Isopropanol). Note: Alcohols are preferred over DMF for easier workup, provided the starting material is soluble at high temp.
-
Add 50 µL (0.57 mmol, 1.5 eq) of Morpholine.
-
Add 132 µL (0.76 mmol, 2.0 eq) of DIPEA.
-
Seal the vessel under an inert atmosphere (
or Ar).
Step 2: Thermal Activation
-
Method A (Conventional Heating): Heat the mixture to 100°C (oil bath) for 4–12 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Method B (Microwave - Recommended): Irradiate at 120°C for 20–40 minutes.
-
Why? The thieno[3,2-d]pyrimidine ring is electron-rich (due to the thiophene), making the C4-Cl less reactive than in pure quinazolines. Microwave energy overcomes this activation barrier efficiently.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. If so, filter the solid and wash with cold methanol.
-
Extraction (if no precipitate):
-
Dilute with 20 mL Ethyl Acetate.
-
Wash with Water (2 x 10 mL) to remove salts and DIPEA.
-
Wash with Brine (1 x 10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
Step 4: Purification
-
If necessary, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0%
40% Ethyl Acetate in Hexanes. -
Target: The product will typically be more polar than the CMPTP starting material.
Quality Control & Validation
Trust in the synthesis requires rigorous validation. Use the following parameters to confirm the identity of the intermediate and the final product.
HPLC/MS Validation
-
Starting Material (CMPTP):
-
Mass Spectrum: Distinctive chlorine isotope pattern. M+H at 261.0 and M+2+H at 263.0 (3:1 ratio).
-
Retention Time: Late eluting (hydrophobic).
-
-
Product (Displaced):
-
Mass Spectrum: Loss of chlorine pattern. Mass shift corresponding to the amine (e.g., +Morpholine -HCl).
-
Retention Time: Shift depends on the amine polarity.
-
NMR Diagnostics ( NMR in or )
-
Diagnostic Signal: The thiophene proton (H7) is a singlet (or doublet if coupled to H6, but here C6 is substituted). In CMPTP, look for the C6-Phenyl protons and the C2-Methyl singlet (
ppm). -
Reaction Completion: Disappearance of the specific chemical environment of the starting material and appearance of methylene protons from the introduced amine (e.g., morpholine
signals at ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation by Thiophene ring | Increase temperature to 130°C or use Microwave irradiation. Switch solvent to NMP (N-Methyl-2-pyrrolidone). |
| Hydrolysis (Product is -OH) | Wet solvents | The C4-Cl can hydrolyze to the thienopyrimidin-4-one. Ensure anhydrous solvents and keep DIPEA dry. |
| Regioselectivity | N/A for this molecule | CMPTP is already substituted at C6. If using a di-halo scaffold, C4 is more reactive than C7 or C6. |
Structural Context & Pathway Diagram[4][5]
The following diagram illustrates the standard workflow for processing this intermediate in a drug discovery campaign.
Caption: Operational workflow for converting CMPTP into a functional kinase inhibitor.
References
-
Folkes, A. J., et al. (2008).[1] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1][2][3][4] Journal of Medicinal Chemistry.
-
Murray, J. M., et al. (2012). "Thienopyrimidine-based inhibitors of the PI3K pathway."[1][2][3][4] Expert Opinion on Therapeutic Patents. (Demonstrates the utility of the scaffold).
-
Sigma-Aldrich. (n.d.). "4-Chlorothieno[3,2-d]pyrimidine derivatives: Safety and Handling."
-
WuXi AppTec. (2018). "Nucleophilic Substitution of Chloropyrimidines: Reactivity Trends." QM Magic Class.
- BenchChem. (2025).
Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Sources
- 1. apexbt.com [apexbt.com]
- 2. GDC0941 – Reagents Direct [reagentsdirect.com]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0941 - LKT Labs [lktlabs.com]
Application Notes & Protocols for the Analytical Characterization of Thienopyrimidine Derivatives
Preamble: The Structural Imperative of Thienopyrimidines
Thienopyrimidines, a class of fused heterocyclic compounds, form the structural core of numerous molecules with significant pharmacological relevance.[1][2][3] Their structural analogy to native purine bases allows them to interact with a wide array of biological targets, leading to applications as anti-infective, anti-inflammatory, and anti-cancer agents.[4][5] The precise biological activity of a thienopyrimidine derivative is inextricably linked to its three-dimensional structure, including the nature and position of its substituents. Consequently, rigorous and unambiguous structural characterization is not merely a procedural step but a foundational pillar of the drug discovery and development process.
This guide provides an in-depth exploration of the primary analytical techniques employed to elucidate and confirm the structure of thienopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices and to provide robust, self-validating protocols.
The Characterization Workflow: A Multi-Technique Approach
The complete structural elucidation of a novel thienopyrimidine derivative is a puzzle solved not by a single technique, but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of information, and together, they build a comprehensive and validated structural picture.
Figure 1: A logical workflow for the comprehensive characterization of thienopyrimidine derivatives.
Elemental Analysis: Foundational Stoichiometry
Expertise & Experience: Before delving into complex spectral analysis, it is critical to confirm the fundamental elemental composition of the synthesized compound. Elemental analysis (EA), typically CHNS analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[6] This technique serves as a primary validation of the synthetic outcome and a crucial check on sample purity. The covalent nature of bonding in organic compounds necessitates their conversion into ionizable inorganic forms for detection.[7] Modern CHNS analyzers automate this process through high-temperature "flash combustion," converting the sample into gaseous products (CO₂, H₂O, N₂, SO₂) that are subsequently separated and quantified.[8]
Trustworthiness: The validity of all subsequent analytical data rests on the purity of the sample. For publication and regulatory purposes, the experimentally determined mass percentages should fall within ±0.4% of the theoretically calculated values for the proposed molecular formula.[9] Deviations outside this range often indicate the presence of residual solvents, moisture, or synthetic byproducts, necessitating further purification.
Protocol 1: CHNS Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried under a high vacuum for at least 12-24 hours to remove residual solvents and water.
-
Accurately weigh 1-3 mg of the thienopyrimidine derivative into a tin or silver capsule using a microbalance.
-
Securely crimp the capsule to ensure no sample is lost and complete combustion occurs.
-
-
Instrumentation and Conditions (Typical):
-
Data Interpretation:
-
The instrument software will output the weight percentages of C, H, N, and S.
-
Calculate the theoretical percentages for your target thienopyrimidine's molecular formula.
-
Compare the experimental values to the theoretical values. The difference for each element should be ≤ 0.4%.
-
| Example Thienopyrimidine Derivative | Formula | Analysis | %C | %H | %N | %S | Reference |
| 7-Cyano-4-methyl-6-phenylaminothieno[3,2-d]pyrimidine | C₁₄H₁₀N₄S | Calculated | 63.14 | 3.78 | 21.04 | 12.04 | [11] |
| Found | 63.06 | 3.88 | 20.99 | 12.13 | [11] | ||
| 4-Imino-3-phenyl-6-(phenylamino)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxamide | C₂₅H₁₈ClN₅OS₂ | Calculated | 59.58 | 3.60 | 13.90 | - | [10] |
| Found | 59.81 | 3.68 | 13.77 | - | [10] |
Table 1: Comparison of calculated and found elemental analysis data for representative thienopyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC): Purity and Isomerism
Expertise & Experience: HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For thienopyrimidines, which are often moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.[12] In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. More polar compounds elute first, while less polar compounds are retained longer on the column. This technique is not only crucial for quantifying purity (e.g., >95%) but also for separating potential positional isomers, which can have nearly identical mass spectra and similar NMR spectra but different biological activities.[13][14]
Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of a pure compound. The integration of this peak area relative to the total area of all peaks provides a quantitative measure of purity. Method validation involves assessing linearity, accuracy, precision, and specificity. For isomer separation, the key is to achieve baseline resolution between the isomer peaks, which may require methodical optimization of the mobile phase composition, gradient, and even column chemistry (e.g., using a Phenyl-Hexyl column for enhanced π-π interactions).[14]
Protocol 2: Reversed-Phase HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the thienopyrimidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade Acetonitrile or DMSO).
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of ~50-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the column.[13]
-
-
Instrumentation and Conditions (Typical):
-
Instrument: Agilent 1260, Waters Alliance e2695, or equivalent with a UV/PDA detector.[15]
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18; 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes. This can be optimized to improve the separation of impurities.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm, 280 nm, or a λmax determined by a PDA scan).
-
-
Data Interpretation:
-
Analyze the chromatogram for a single major peak.
-
Calculate the area percent of the main peak to determine purity.
-
The retention time (Rt) is a characteristic property of the compound under the specific method conditions. Any minor peaks should be well-resolved from the main peak.
-
Mass Spectrometry (MS): The Molecular Weight Signature
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[16] It measures the mass-to-charge ratio (m/z) of ions. For thienopyrimidines, which contain multiple nitrogen and potentially oxygen atoms, Electrospray Ionization (ESI) is an ideal "soft" ionization technique as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear readout of the molecular weight.[17] High-Resolution Mass Spectrometry (HRMS), often performed on Q-TOF or Orbitrap instruments, provides highly accurate mass measurements (to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[15] Furthermore, the presence of sulfur in the thienopyrimidine core results in a characteristic isotopic pattern, with a detectable [M+2] peak approximately 4.4% of the intensity of the main M peak, providing additional confirmation.[17]
Trustworthiness: The protocol is self-validating when the experimentally observed mass precisely matches the calculated mass for the proposed formula. For HRMS, an error of less than 5 ppm between the measured and calculated mass is the gold standard for confirming the elemental composition. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide structural information that corroborates findings from NMR.[16]
Figure 2: Workflow for LC-MS analysis of a thienopyrimidine derivative.
Protocol 3: High-Resolution LC-MS Analysis (ESI-QTOF)
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol (Protocol 2), typically at a lower concentration of 1-10 µg/mL. The mobile phase must be compatible with MS (e.g., using formic acid instead of non-volatile buffers like phosphate).
-
-
Instrumentation and Conditions (Typical):
-
LC System: UHPLC system such as a Waters Acquity or Agilent 1290 Infinity II.
-
Mass Spectrometer: Waters Q-TOF, Thermo Fisher Orbitrap, or equivalent HRMS instrument.[15]
-
Ionization Mode: ESI, positive mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow & Temp: Optimize based on the instrument (e.g., 600-800 L/hr at 350-450 °C).
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full scan mode for accurate mass measurement. An internal reference (lock mass) should be used for continuous calibration to ensure high mass accuracy.
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the molecular formula based on the exact mass and isotopic pattern.
-
Confirm that the measured mass is within 5 ppm of the calculated mass for the target formula.
-
Look for the [M+Na]⁺ adduct, which is also commonly observed.
-
Examine the isotopic distribution to confirm the presence of sulfur (A+2 peak) and any halogens if present.
-
| Example Ion | Calculated m/z | Found m/z | Difference (ppm) | Reference |
| [C₂₇H₂₄BrN₃OS + H]⁺ | 517.0823 | 517.0798 | -4.8 | [15] |
| [C₂₇H₂₂Cl₂FN₃OS + H]⁺ | 528.0898 | 528.0891 | -1.3 | [15] |
Table 2: Example HRMS data confirming the molecular formula of complex thienopyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful and indispensable tool for elucidating the precise molecular structure of organic compounds in solution.[18] For thienopyrimidines, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) provides a complete picture of the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling, J), and the number of protons of each type (integration).[19] Protons on the aromatic pyrimidine and thiophene rings typically appear in the downfield region (δ 7.0-9.0 ppm), while protons of substituents like methyl or methylene groups appear in the upfield region.[11][19]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbonyl carbons (C=O) are highly deshielded and appear far downfield (>160 ppm).[2][10]
-
Causality of Solvent Choice: Thienopyrimidines often have limited solubility in chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently the solvent of choice due to its excellent solvating power for these heterocyclic systems.[10][11][19] Protons attached to nitrogen (N-H) are often observable in DMSO-d₆ as broad singlets, which can be confirmed by a D₂O exchange experiment where the N-H peak disappears.
Trustworthiness: The structural assignment is validated when all observed signals in ¹H and ¹³C spectra are assigned to specific atoms in the proposed structure, and the connectivity is confirmed through 2D NMR experiments. The coupling patterns and integration values in the ¹H NMR spectrum must be fully consistent with the structure.
Protocol 4: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified thienopyrimidine derivative in ~0.6-0.7 mL of a deuterated solvent (typically DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can reference the residual solvent peak).
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
-
Instrumentation and Conditions (Typical):
-
Instrument: Bruker Avance, JEOL, or Varian spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[10][15]
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., using the zgpg30 pulse program on a Bruker instrument).
-
-
Temperature: 298 K (25 °C).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Data Interpretation (Example):
-
Aromatic Region (δ 7.0 - 9.0 ppm): Assign signals to protons on the phenyl, pyrimidine, and thiophene rings. Use coupling constants to determine substitution patterns (e.g., ortho coupling is typically 7-9 Hz).[19]
-
NH Protons (δ > 9.0 ppm in DMSO-d₆): Look for broad singlets that may correspond to amine or amide N-H protons.[10][11]
-
Aliphatic Region (δ 0.5 - 4.5 ppm): Assign signals from alkyl substituents (e.g., methyl singlets, ethyl triplets and quartets).[4][11]
-
¹³C Spectrum: Correlate the number of signals with the number of unique carbons. Use chemical shift tables and predictive software to aid in assigning carbons in the heterocyclic core and substituents.
-
| Derivative Fragment | Nucleus | Typical Chemical Shift (δ, ppm) | Comments | Reference |
| Pyrimidine C-H | ¹H | 8.0 - 8.7 | Singlet, downfield due to two adjacent N atoms. | [4][11] |
| Phenyl C-H | ¹H | 7.2 - 8.1 | Multiplet, pattern depends on substitution. | [19] |
| Amine/Amide N-H | ¹H | 9.0 - 13.0 (in DMSO-d₆) | Broad singlet, D₂O exchangeable. | [10][11] |
| Pyrimidine Ring C | ¹³C | 150 - 165 | Deshielded due to electronegative N atoms. | [11] |
| Thiophene Ring C | ¹³C | 110 - 150 | Range depends on fusion and substitution. | [2] |
| Carbonyl C=O | ¹³C | 160 - 175 | Characteristic downfield signal. | [10][19] |
| Cyano C≡N | ¹³C | 115 - 120 | Sharp signal in a relatively clear region. | [11] |
Table 3: Typical NMR chemical shift ranges for key functionalities in thienopyrimidine derivatives.
Single Crystal X-ray Crystallography: The Unambiguous 3D Structure
Expertise & Experience: While the combination of the above techniques can build a very strong case for a particular structure, single-crystal X-ray crystallography provides the only direct and unambiguous determination of the complete three-dimensional molecular structure, including absolute stereochemistry.[3] This technique is invaluable for resolving any structural ambiguities, confirming the regiochemistry of the fused rings, and understanding the precise spatial arrangement of all atoms.[20] The resulting crystal structure provides bond lengths, bond angles, and torsion angles, which are critical for computational studies like molecular docking.[21]
Trustworthiness: A high-quality crystal structure, characterized by low R-factors (typically < 5-7%), is considered irrefutable proof of structure. The challenge often lies not in the analysis but in obtaining a single, diffraction-quality crystal, which can be a time-consuming and empirical process.
Protocol 5: Growing and Analyzing a Single Crystal
-
Crystal Growth:
-
Method: The most common method is slow evaporation. Dissolve the highly purified thienopyrimidine derivative in a suitable solvent or solvent mixture (e.g., DMF/Methanol, Dichloromethane/Hexane) to near saturation in a small vial.
-
Environment: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks. Other methods include vapor diffusion and cooling crystallization.
-
Selection: Identify a well-formed, transparent crystal with sharp edges under a microscope.
-
-
Data Collection and Structure Solution:
-
Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer (e.g., Bruker APEX II).
-
Data Collection: The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution & Refinement: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem, locate the atoms, and refine the structural model against the experimental data.
-
-
Data Interpretation:
-
The final output is a 3D model of the molecule in the crystal lattice.
-
Analyze key structural features: confirm connectivity, determine the stereochemistry at chiral centers, and examine intermolecular interactions like hydrogen bonding.[20]
-
The crystallographic data is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
-
References
-
El-Saghier, A. M. M., et al. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry (JJC). Available at: [Link]
-
Villanueva, L. (n.d.). Elemental Analysis of Organic Compounds. Scribd. Available at: [Link]
-
(n.d.). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available at: [Link]
-
(n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
(n.d.). Element analysis. Available at: [Link]
-
Ahmed, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances. Available at: [Link]
-
El-Sayed, N. F., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances. Available at: [Link]
-
Abu-Hashem, A. A., et al. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]
-
Saber, A. F., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
(2024). Basic principles and tests of organic element analysis. Universal Lab. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Pal, M., et al. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ahmed, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Vrije Universiteit Amsterdam. Available at: [Link]
-
Gomaa, A. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules. Available at: [Link]
-
El-Sayed, N. F., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. Semantic Scholar. Available at: [Link]
-
Wang, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available at: [Link]
-
Fayed, E. A. A. (n.d.). SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. INIS. Available at: [Link]
-
Hassanien, R., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]
-
Le, K. M., et al. (n.d.). An International Study Evaluating Elemental Analysis. ACS Omega. Available at: [Link]
-
Gangjee, A., et al. (2009). Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Amanote. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. New Journal of Chemistry. Available at: [Link]
-
Gellis, A., et al. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Available at: [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
(2025). Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]
-
(n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
Bhattacharya, S. (n.d.). Different Separation or Experimental Techniques for Clinical Chromatography: Small Review. Longdom Publishing. Available at: [Link]
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Application Note & Protocols for the In Vitro Characterization of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Introduction: A Strategic Framework for Compound Evaluation
The thieno[3,2-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, primarily due to its structural and electronic resemblance to endogenous purines like adenine and guanine.[1][2] This similarity suggests a high potential for interaction with ATP-binding sites within key cellular enzymes, particularly protein kinases.[2] Indeed, thienopyrimidine derivatives have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] Many compounds from this class have been identified as inhibitors of critical signaling kinases, such as PI3K, FMS, and receptor tyrosine kinases, making them a focal point of drug discovery efforts.[5][6][7][8]
The specific compound, 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine , features this potent core. The chlorine atom at the 4-position is of particular interest, as it serves as a reactive handle for nucleophilic substitution, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies.[3]
This guide provides a comprehensive, step-wise experimental framework for the initial in vitro characterization of this compound. The workflow is designed to logically progress from broad phenotypic screening to a more focused investigation of its mechanism of action, providing researchers with a robust and self-validating system for generating high-quality, interpretable data.
Caption: A logical workflow for the in vitro characterization of a novel compound.
PART 1: Preliminary Compound Handling and Preparation
Scientific rigor begins with accurate and consistent sample preparation. This compound, like many small organic molecules, is expected to have poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
Protocol 1.1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the compound powder.
-
Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM). This minimizes the final DMSO concentration in cell culture media, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of DMSO to the powder.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
| Parameter | Recommendation | Rationale |
| Solvent | Sterile, Anhydrous DMSO | High solubilizing power for organic molecules; standard for cell-based assays. |
| Stock Concentration | 10-20 mM | Allows for significant dilution, keeping final DMSO concentration low in experiments. |
| Storage | -20°C or -80°C, Aliquoted | Prevents degradation and minimizes freeze-thaw cycles that can affect compound stability. |
| Vehicle Control | Match final DMSO % | Essential for all experiments to ensure observed effects are due to the compound, not the solvent. |
PART 2: Primary Phenotypic Screening: Antiproliferative & Cytotoxic Effects
The foundational experiment is to determine if the compound has a biological effect on living cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10] It relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[10][11]
Protocol 2.1: MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Select appropriate cancer cell lines (e.g., HeLa for cervical cancer, HT-29 for colon cancer, as used in other thienopyrimidine studies[6]).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Ensure even distribution, avoiding the perimeter wells to mitigate the "edge effect".[10]
-
-
Cell Treatment:
-
After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of the compound in culture medium from your DMSO stock.
-
Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions to the appropriate wells.
-
Crucial Controls: Include wells with "cells + medium only" (untreated control) and "cells + medium with DMSO" (vehicle control, at the highest concentration used in the experiment).
-
-
Incubation:
-
Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] During this time, viable cells will produce purple formazan crystals.
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
PART 3: Investigating the Mechanism of Cell Death: Apoptosis Induction
If the compound demonstrates significant antiproliferative activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A standard and highly informative method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI), followed by flow cytometry analysis.[13]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It only enters cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[13]
Caption: Four-quadrant plot interpretation for Annexin V/PI apoptosis assays.
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Include an untreated control, a vehicle (DMSO) control, and a positive control for apoptosis (e.g., staurosporine).[13]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like Trypsin. Combine all cells from each well into a microcentrifuge tube.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or PE) and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer promptly after staining.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate quadrant plots.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V-/PI-)
-
Lower-Right (Q2): Early apoptotic cells (Annexin V+/PI-)
-
Upper-Right (Q3): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V-/PI+)
-
-
Compare the percentage of apoptotic cells (early + late) in treated samples to controls.
-
PART 4: Elucidating the Molecular Mechanism of Action (MoA)
Given the prevalence of kinase inhibition among thienopyrimidine compounds, a primary hypothesis is that this compound acts by inhibiting one or more protein kinases.[5][6][7][8]
Direct Target Identification: In Vitro Kinase Profiling
The most direct way to identify potential kinase targets is to screen the compound against a large panel of purified kinases. Commercial services offer high-throughput screening using radiometric or luminescence-based assays, which are considered the gold standard for directly measuring enzyme activity.[15][16]
Conceptual Protocol 4.1.1: Broad-Spectrum Kinase Panel Screen
-
Objective: To identify which, if any, protein kinases are directly inhibited by the compound.
-
Methodology: This is typically outsourced to a specialized contract research organization (CRO).
-
Procedure:
-
Provide the compound to the service provider.
-
Select a screening concentration (e.g., 1 µM or 10 µM) to test against a large kinase panel (e.g., >300 kinases).
-
The provider performs in vitro kinase assays, often using [γ-³³P]-ATP to measure the phosphorylation of a substrate.
-
Data is returned as percent inhibition relative to a control.
-
-
Follow-up: For any "hits" (kinases showing significant inhibition), a dose-response experiment is performed to determine the IC₅₀ value for that specific kinase. This provides quantitative data on the compound's potency and selectivity.
Cellular Target Engagement: Western Blot Analysis
Once a target kinase or pathway is identified (e.g., PI3K/Akt, a pathway often modulated by thienopyrimidines[8]), it is essential to confirm that the compound engages this target within a cellular context. Western blotting is the cornerstone technique for this, allowing for the detection of changes in the phosphorylation state of specific proteins within a signaling cascade.[17][18][19]
Caption: The main steps involved in a Western Blotting experiment.
Protocol 4.2.1: Analysis of Protein Phosphorylation
-
Sample Preparation:
-
Treat cells in 6-well or 10 cm plates with the compound at IC₅₀ concentrations for a short duration (e.g., 1, 4, or 24 hours) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay. This is critical for equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[17][20]
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-Akt Ser473) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
-
Analysis and Re-probing:
-
Quantify band intensity using imaging software.
-
To ensure observed changes are specific to phosphorylation, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt).
-
Also, probe a separate gel or the same membrane for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
-
A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated samples indicates inhibition of the signaling pathway.
-
Caption: A simplified diagram of the PI3K/Akt pathway, a potential target for thienopyrimidine compounds.
References
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]
-
Ludwig-Maximilians-Universität München. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]
-
iQ Biosciences. Apoptosis Assay. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Cureus. Cancer Cell Culture Techniques, Micronutrients, and Protocols in Health Sciences: A Comprehensive Review. [Link]
-
Prime Scholars. Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. [Link]
-
SSRN. Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro. [Link]
-
University of Glasgow. Essential Techniques of Cancer Cell Culture - Optical Imaging Core. [Link]
-
PubMed. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Biocompare. Apoptosis Assay Kits. [Link]
-
PubMed. Cell culture techniques for cancer research. [Link]
-
PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Creative Biolabs. Western Blot Protocol & Troubleshooting. [Link]
-
ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. [Link]
-
AACR Journals. Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. [Link]
-
ResearchGate. Thienopyrimidines: Synthesis, Properties, and Biological Activity. [Link]
-
MDPI. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
-
ACS Publications. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. [Link]
-
PMC. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][10][17]triazolo[1,5-a]pyrimidine Derivatives. [Link]
-
PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]
-
PMC. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents [mdpi.com]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. One moment, please... [iqbiosciences.com]
- 14. revvity.com [revvity.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
improving the yield of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine synthesis
Technical Support Center: Optimizing 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Synthesis
User Guide ID: TSC-TP-042 Last Updated: February 18, 2026 Status: Active Access Level: Research & Development[1]
Executive Summary & Critical Alerts
This guide addresses the synthesis of This compound (Target 2 ), a critical scaffold for kinase inhibitors (e.g., VEGFR, PI3K).[1][2] The primary bottleneck in this synthesis is the chlorination of the 4(3H)-one precursor (Target 1 ) and the subsequent hydrolytic instability of the chloro-group during workup.
CRITICAL ALERT: MOISTURE SENSITIVITY
The #1 cause of yield loss is "Hidden Hydrolysis." The 4-chloro substituent on the thieno[3,2-d]pyrimidine core is highly susceptible to nucleophilic attack by water under acidic conditions.[1] If the quenching process generates heat and acid simultaneously, the product reverts to the starting material (4-oxo) within seconds.
The Optimized Protocol
Do not rely on generic pyrimidine chlorination protocols.[1] The 6-phenyl group adds significant lipophilicity, altering solubility profiles compared to unsubstituted thienopyrimidines.[1]
Phase A: Precursor Qualification
Before chlorination, ensure your starting material, 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one , meets these criteria:
-
Moisture Content: <0.5% (Lyophilize or dry over P₂O₅ in a vacuum desiccator for 12h).
-
Purity: >95% by HPLC. Impurities from the Gewald reaction (e.g., unreacted sulfur or nitriles) can poison the Vilsmeier intermediate.[2]
Phase B: The Chlorination Reaction
Reagents: POCl₃ (Phosphorus oxychloride), Catalytic DMF (N,N-Dimethylformamide).[2] Note: Avoid N,N-Dimethylaniline (DMA) if possible; it often forms intractable emulsions during the workup of phenyl-substituted derivatives [1].[1][3]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Charge: Add Precursor 1 (1.0 eq).
-
Solvent/Reagent: Add neat POCl₃ (10.0 - 15.0 eq). The excess acts as the solvent.
-
Activation: Add anhydrous DMF (3-5 drops per gram of substrate).
-
Reflux: Heat to 105°C (gentle reflux).
-
Concentration: Distill off excess POCl₃ under reduced pressure immediately after completion. Do not store the reaction mixture.
Phase C: The "Crash-Out" Workup (Yield Critical)
Standard aqueous quenches often fail here due to the 6-phenyl group's hydrophobicity causing oiling out.[1]
-
Preparation: Prepare a slurry of Ice and Saturated NaHCO₃ (Sodium Bicarbonate).
-
Quench: Dissolve the concentrated residue in a minimal amount of dry DCM (Dichloromethane) or Chloroform.
-
Transfer: Slowly pour the organic solution into the vigorously stirred Ice/NaHCO₃ slurry.
-
Why: This biphasic quench keeps the product in the organic phase, protecting it from the acidic aqueous environment generated by residual POCl₃ hydrolysis.[2]
-
-
Extraction: Separate layers immediately. Extract aqueous layer 2x with DCM.[9]
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate), filter, and concentrate at <40°C .
Troubleshooting & Diagnostics
Visual Logic: The Troubleshooting Tree
Use this logic flow to diagnose yield failures.
Caption: Logic flow for diagnosing yield loss in thienopyrimidine chlorination.
Common Issues Matrix
| Symptom | Probable Cause | Corrective Action |
| Sticky/Gummy Solid | Residual POCl₃ or Phosphoric Acid | Dissolve in DCM, wash with 10% NaHCO₃, then Brine.[1] Recrystallize from Hexane/DCM. |
| Reversion to SM | Acidic Hydrolysis during quench | Ensure pH > 7 during quench. Keep temperature < 5°C during initial water contact.[1] |
| Low Conversion | "Dead" POCl₃ or Steric Hindrance | Use fresh bottle of POCl₃. Add PCl₅ (0.5 eq) to boost reactivity [2].[2] |
| Emulsion | Use of N,N-Dimethylaniline (DMA) | Switch catalyst to DMF.[1][2] If emulsion occurs, filter through Celite before separation.[2] |
Deep Dive: Mechanism & Pathway
Understanding the mechanism explains why moisture is the enemy.
-
Activation: DMF attacks POCl₃ to form the Vilsmeier reagent (Chloroiminium species).
-
Attack: The carbonyl oxygen of the thienopyrimidinone attacks the electrophilic phosphorus/Vilsmeier complex.
-
Aromatization: Chloride ion attacks the C4 position, restoring aromaticity and expelling the phosphoro-species.
Visualizing the Pathway:
Caption: Reaction pathway showing the critical Vilsmeier activation and the risk of reversion (hydrolysis).
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, No .[2] SOCl₂ is less reactive for this specific scaffold. The thieno[3,2-d]pyrimidine system is electron-rich (due to the thiophene ring), but the 4-oxo position requires the higher electrophilicity of phosphorus to activate the leaving group effectively. SOCl₂ often leads to incomplete conversion [3].[1]
Q: My product turns pink/red upon storage. Is it ruined? A: This indicates slight decomposition and HCl formation.[1] The 4-chloro compound is inherently unstable.[1]
-
Fix: Store the solid under Nitrogen at -20°C.[10]
-
Rescue: Dissolve in DCM, wash with cold bicarbonate, dry, and re-concentrate immediately before the next step.[2]
Q: The 6-phenyl group makes the product insoluble in Hexane.[1] How do I recrystallize? A: The 6-phenyl group increases crystallinity and lipophilicity.[1] Try Acetonitrile (ACN) .[2] Dissolve hot, cool slowly to 4°C. Alternatively, use a DCM/Hexane layering method (dissolve in minimal DCM, carefully layer Hexane on top, let stand).[2]
Q: Can I do this solvent-free on a large scale? A: Yes. For scales >50g, you can use equimolar POCl₃ with 1 equivalent of Pyridine in a sealed reactor at 160°C, but this requires specialized pressure equipment [4].[2] For standard lab scale (<10g), the excess POCl₃ reflux method is safer and more reliable.[2]
References
-
Evaluation of Thieno[3,2-d]pyrimidine Analogues:Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (Discusses the use of DMAP/DMF over DMA to avoid emulsions).
-
[2]
-
-
POCl3/PCl5 Mixtures: POCl3-PCl5 mixture: A robust chlorinating agent.[1][11] (Describes using PCl5 to boost reactivity for difficult substrates).
-
[2]
-
-
General Chlorination Protocols: Optimization of 4-Chloropyrimidine Substitution Reactions. (BenchChem Technical Guide).[2]
-
[2]
-
-
Large Scale Chlorination:Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
-
[2]
-
Sources
- 1. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [sigmaaldrich.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
troubleshooting common problems in thienopyrimidine synthesis
Technical Support Center: Thienopyrimidine Synthesis Optimization
-
Topic: Troubleshooting Common Problems in Thieno[2,3-d]pyrimidine Synthesis
-
Role: Senior Application Scientist
-
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Scaffold & The Challenge
Thieno[2,3-d]pyrimidines are critical bioisosteres of quinazolines and purines, serving as the core scaffold for numerous kinase inhibitors (e.g., PI3K, EGFR, and VEGFR targets). While the scaffold offers superior solubility and metabolic profiles compared to quinazolines, its synthesis is often plagued by three "bottlenecks":
-
The "Tar" Effect: Polymerization during the Gewald reaction.
-
The Hydrolysis Loop: Reversion of the chloro-intermediate during workup.
-
The Regioselectivity Trap: Ambiguity between C-4 and C-2 substitution.
This guide provides self-validating protocols and mechanistic troubleshooting to resolve these specific failure modes.
Module 1: The Foundation (Gewald Reaction)[1]
Context: The synthesis of the 2-aminothiophene-3-carboxylate precursor is the most common starting point. This multi-component reaction (ketone/aldehyde + activated nitrile + elemental sulfur) is prone to forming intractable dark oils ("tar") rather than crystalline solids.
Troubleshooting Guide
Q1: My reaction mixture turns into a black, viscous oil with no precipitable solid. What is happening? Diagnosis: This is the "Knoevenagel Polymerization" effect. The base (usually morpholine or diethylamine) is catalyzing the self-condensation of your ketone/aldehyde before it can react with the nitrile and sulfur. Solution:
-
Protocol Adjustment: Switch to a two-step one-pot procedure.
-
Stir the ketone and activated nitrile (e.g., ethyl cyanoacetate) with the base first for 1–2 hours to ensure Knoevenagel condensation is complete (formation of the ylidene intermediate).
-
Only then add the elemental sulfur.
-
-
Why this works: Adding sulfur early leads to polysulfide radical chains if the ylidene isn't ready to accept the sulfur attack.
-
Reagent Check: Ensure your elemental sulfur is finely powdered (flowers of sulfur). Old, clumpy sulfur has low surface area, slowing the ring closure and allowing side reactions to dominate.
Q2: The yield is consistently low (<40%) despite following literature conditions. Diagnosis: Inefficient "Sulfur Uptake." Solution:
-
Solvent System: Switch from pure Ethanol to Ethanol/DMF (4:1) . The Gewald intermediate is polar; DMF improves the solubility of the sulfur-amine complex.
-
Microwave Activation: If using conventional heating (reflux 12h), switch to Microwave irradiation (120°C, 20 min). The thiophene ring closure has a high activation energy barrier that prolonged reflux struggles to overcome without degrading the product.
Visual Workflow: Gewald Optimization
Caption: Logic flow for diagnosing polymerization issues in Gewald thiophene synthesis.
Module 2: The Core Construction (Cyclization)
Context: Converting the aminothiophene to thienopyrimidin-4(3H)-one.
Q3: Cyclization with formamide is incomplete even after 24 hours at reflux. Diagnosis: The "Water Equilibrium" trap. The reaction produces water (or ammonia) as a byproduct. If not removed, the equilibrium prevents ring closure. Solution:
-
Reagent Swap: Replace Formamide with Triethyl Orthoformate (TEOF) and a catalytic amount of Acetic Anhydride.
-
Mechanism: TEOF acts as a dehydrating agent. The reaction produces ethanol (volatile) instead of water, driving the equilibrium to completion.
-
Protocol: Reflux aminothiophene in neat TEOF (5–10 equiv) with 0.1 equiv Ac2O.
Module 3: The Warhead (Chlorination with POCl₃)
Context: Converting the C4-carbonyl (lactam) to the C4-chloride (imidoyl chloride) is the most hazardous and failure-prone step.
Q4: TLC showed full conversion, but after workup, I recovered the starting material (Lactam). Diagnosis: Hydrolysis during Quench. The C4-chloro thienopyrimidine is highly reactive. If you quench the excess POCl₃ with water while the mixture is still acidic/hot, the chloride hydrolyzes back to the hydroxyl (lactam) instantly. Solution: The "Anhydrous Quench" Protocol.
-
Evaporation: Remove all excess POCl₃ via rotary evaporation (use a caustic trap) before adding water. This reduces the acid load.
-
DCM Dilution: Dissolve the residue in dry Dichloromethane (DCM).
-
Ice/Ammonia Pour: Pour the DCM solution slowly onto a mixture of Crushed Ice + NH₄OH (aq) .
-
Why: The ammonia neutralizes the HCl immediately upon generation. Keeping the pH basic (>8) prevents the acid-catalyzed hydrolysis mechanism.
-
Q5: The reaction mixture is a sticky paste that cannot be stirred. Diagnosis: "Phosphoric Acid Glue." As POCl₃ reacts, it forms polyphosphoric acid byproducts which are viscous. Solution: Use PCl₅ as a co-reagent or add a solvent.[1]
-
Add Toluene: Run the reaction in Toluene/POCl₃ (1:1). This maintains fluidity and precipitates the amine-HCl salts, making filtration easier.
Module 4: Advanced Functionalization (Regioselectivity)
Context: Nucleophilic Aromatic Substitution (S_NAr) on 2,4-dichlorothieno[2,3-d]pyrimidine.
Q6: I need to substitute at C-2, but the nucleophile always attacks C-4. How do I invert this? Deep Dive:
-
Standard Reactivity: C-4 is electronically favored (more electron-deficient due to the adjacent nitrogen and lack of electron density from the thiophene ring compared to C-2).
-
The "Dichotomy": Hard nucleophiles (alkoxides) and amines prefer C-4.
Data Table: Regioselectivity Rules
| Target Position | Required Conditions | Mechanism |
| C-4 (Standard) | Amine nucleophile, 0°C to RT, THF/DCM. | Kinetic control.[2] Most electron-deficient site. |
| C-2 (Inverted) | Step 1: React C-4 with a bulky, non-nucleophilic group (e.g., forming a C4-sulfonate or using a blocking group). Step 2: S_NAr at C-2.[3][4] Alternative: Use Suzuki coupling (Pd-catalyzed).[5] Pd oxidative addition is often sensitive to steric hindrance, sometimes favoring the less hindered C-2 if C-4 is blocked. | Steric blocking or changing the mechanism from S_NAr to Organometallic. |
| C-2 (Direct) | Rare. Requires C-4 to have an electron-donating group (e.g., -OMe) already present. | Electronic deactivation of C-4. |
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision pathways for selective functionalization of the dichloro-scaffold.
References
-
Review of Thienopyrimidine Synthesis: Masurier, N., et al.[6][7] "Thienopyrimidine."[8][6][7][9] Encyclopedia, 2022 . A comprehensive overview of Gewald and Thorpe-Ziegler cyclizations.
-
Regioselectivity in SNAr Reactions: WuXi AppTec. "Regioselectivity of SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Detailed quantum mechanical explanation of C4 vs C2 reactivity.
-
Chlorination Troubleshooting: BenchChem. "Preventing byproduct formation in pyrimidine chlorination reactions."[10] Technical guide on POCl3 handling and workup.
-
Gewald Reaction Optimization: RSC Advances. "Novel thieno[2,3-d]pyrimidines: their design, synthesis...". Discusses microwave-assisted Gewald synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thieno[3,2-d]pyrimidine Synthesis & Optimization
Status: Operational Ticket ID: TSP-THIENO-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions for thieno[3,2-d]pyrimidine synthesis
Introduction: The Scaffold
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine and quinazoline, widely utilized in kinase inhibitors (e.g., PI3K, CDK, and EGFR inhibitors).[1][2][3][4][5] Its synthesis presents unique challenges, particularly regarding the electron-rich nature of the thiophene ring and the hydrolytic instability of key intermediates.[6]
This guide addresses the three critical phases of synthesis:
-
Core Construction (Gewald Reaction)
-
Scaffold Activation (Cyclization & Chlorination)
-
Functionalization (SNAr & Cross-Coupling)
Module 1: Core Synthesis (The Gewald Reaction)
User Issue: "My Gewald reaction between a ketone, malononitrile, and sulfur yields a dark, tarry mixture with <30% yield. How can I improve this?"
Root Cause Analysis
The Gewald reaction is a multi-component condensation that is highly sensitive to the Knoevenagel condensation rate vs. the sulfur uptake rate .[6] Tar formation typically indicates polymerization of the
Troubleshooting Protocol
-
Two-Step Variation (Recommended for unstable ketones):
-
Do not mix all reagents at once.[6]
-
Step A: Pre-form the alkylidene malononitrile (Knoevenagel product) using the ketone + malononitrile + catalytic piperidine/acetic acid.[6] Isolate this intermediate.
-
Step B: Treat the intermediate with elemental sulfur and a morpholine base in ethanol/DMF.[6] This prevents side-reactions of the free ketone.
-
-
Sulfur Activation:
-
Use micronized sulfur to increase surface area.[6]
-
Solvent Switch: If using ethanol (reflux ~78°C), switch to DMF or 1,4-dioxane at 60°C. The higher solubility of sulfur in DMF accelerates the rate-limiting thionation step without requiring excessive temperatures that degrade the product.
-
-
Microwave Acceleration:
-
Irradiate at 100–120°C for 10–20 minutes. This often suppresses tar formation by reducing the thermal exposure time relative to conventional reflux (4–12 hours).[6]
-
Visual Workflow: Gewald Optimization
Caption: Optimized two-step Gewald synthesis to minimize polymerization side-products.
Module 2: Cyclization & Chlorination
User Issue: "I am trying to convert the 4-oxo intermediate to 4-chloro-thieno[3,2-d]pyrimidine using POCl3, but the reaction stalls or the product hydrolyzes back to the starting material during workup."
Technical Insight
The thieno[3,2-d]pyrimidine C4 position is less electrophilic than its quinazoline counterpart due to the electron-donating effect of the fused thiophene ring.[6] This makes the Vilsmeier-Haack type intermediate harder to form and the final chloride more prone to hydrolysis if the quench is too acidic.
Optimization Protocol: The "Dry & Base" Method
-
Catalysis: Pure POCl
is often insufficient.[6] Add N,N-Dimethylaniline (DMA) or DIPEA (1.0–2.0 equiv). The base acts as a proton scavenger and facilitates the formation of the reactive phosphoryl chloride species.[6] -
Solvent: Use 1,2-dichloroethane (DCE) or Acetonitrile .[6] Avoid ethers (THF) which can be cleaved by strong Lewis acids.[6]
-
The Quench (Critical Control Point):
-
Never pour the reaction mixture directly into water.[6] The exothermic hydrolysis of excess POCl
generates HCl, which locally heats the mixture and hydrolyzes the C4-Cl bond back to C4-OH (the starting material).[6] -
Correct Procedure: Pour the reaction mixture slowly into a vigorously stirred mixture of ice/NH
OH or ice/saturated NaHCO . Maintain pH > 7 throughout the quench.
-
Data: Chlorination Conditions Comparison
| Condition | Base Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Neat POCl | None | 105 (Reflux) | 4-6 | 45-55 | Incomplete conversion; difficult workup. |
| POCl | Et | 85 (Reflux) | 3 | 60-70 | Et |
| POCl | N,N-Dimethylaniline | 85 | 1-2 | 85-92 | Best Method. Homogeneous; rapid kinetics.[6] |
Module 3: Functionalization (SNAr & Pd-Coupling)
User Issue: "My Suzuki coupling at the C6 position fails (0% conversion) even though the aryl bromide is reactive. Is the sulfur poisoning the catalyst?"
Root Cause Analysis
Yes, the thiophene sulfur can coordinate to Palladium (Pd), effectively poisoning the catalyst, especially in low-oxidation state species like Pd(0). Furthermore, if you are attempting SNAr at C4, steric hindrance from substituents at C3 (thiophene) or C2 can drastically reduce yields.
Troubleshooting Guides
Scenario A: SNAr at C4 (Nucleophilic Substitution)
-
Problem: Reaction with aniline is slow.
-
Solution:
-
Solvent: Switch from EtOH to Isopropanol (IPA) or n-Butanol .[6] The higher boiling point allows for higher activation energy.[6]
-
Acid Catalysis: Add 1.0 equiv of HCl (4M in dioxane) . This protonates the N3 nitrogen, making the C4 carbon significantly more electrophilic (activating the pyrimidine ring).[6]
-
Mechanism: The protonated intermediate is highly susceptible to nucleophilic attack, even by weak nucleophiles like anilines.[6]
-
Scenario B: Suzuki Coupling at C6 (Carbon-Carbon Bond Formation)
-
Problem: Catalyst deactivation.
-
Solution:
-
Catalyst: Use Pd(dppf)Cl
·CH Cl or Pd(PPh ) .[6] The bidentate ligand (dppf) is more resistant to displacement by the thiophene sulfur than monodentate ligands.[6] -
Base: Use Cs
CO or K PO instead of Na CO .[6] Anhydrous conditions (Dioxane/DMF) often outperform aqueous biphasic systems for this scaffold.[6] -
Degassing: Thiophenes are sensitive to oxidation.[6] Rigorous degassing (Ar sparging for 15 min) is mandatory.[6]
-
Visual Workflow: Functionalization Logic
Caption: Decision tree for functionalizing the thieno[3,2-d]pyrimidine core.
FAQ: Rapid Response
Q: Can I use microwave irradiation for the chlorination step?
A: Yes, but exercise extreme caution.[6] Use a sealed vessel with a pressure release limit.[6] Conditions: 120°C for 10–15 minutes in DCE. Note: Ensure the vessel is dry; POCl
Q: Why is my product oiling out during the SNAr workup?
A: Thienopyrimidines are often lipophilic.[6] If the product oils out from water/alcohol mixtures, extract with DCM or EtOAc , dry over MgSO
Q: How do I remove the palladium residue from the final product? A: Thiophene-containing compounds hold onto Pd tightly.[6] Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic phase with an aqueous solution of N-acetylcysteine or sodium diethyldithiocarbamate .
References
-
Ding, K., et al. (2024).[2] Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Link
-
Zaman, G., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions. University of United Arab Emirates.[6] Link
-
Sureja, D. K., & Vadalia, K. R. (2016).[7] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Saudi Chemical Society.[6] Link
-
BenchChem Technical Support. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Link
-
WuXi AppTec. (2021).[6] Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Case ID: THP-CL-402 Subject: Optimization of Workup and Purification Protocols for Labile 4-Chlorothienopyrimidines Status: Resolved / Knowledge Base Article
Executive Summary & Core Challenges
The Molecule: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine is a critical intermediate in medicinal chemistry, particularly for kinase and PDE inhibition studies.
The Challenge: The C4-Chloro substituent on the thieno[3,2-d]pyrimidine core is highly reactive. While this makes it an excellent electrophile for SNAr reactions, it also renders the compound susceptible to acid-catalyzed hydrolysis , causing it to revert to its thermodynamically stable precursor, the lactam (4-oxo derivative).
The Solution: Success relies on minimizing exposure to aqueous acid and neutralizing solid-phase supports (silica) during purification.
The "Golden Path" Protocol (SOP)
This protocol is designed to maximize yield by preventing the common "reversion to starting material" issue.
Phase A: Reaction Termination & Workup
Standard synthesis involves refluxing the 4-oxo precursor in POCl₃.
-
Azeotropic Removal of POCl₃ (CRITICAL STEP):
-
Do not pour the hot reaction mixture directly into water. This generates massive amounts of HCl and heat, accelerating hydrolysis.
-
Action: Evaporate excess POCl₃ under reduced pressure.
-
Pro-Tip: Add anhydrous Toluene (2x volume) and co-evaporate. This azeotropically removes trace POCl₃ at lower temperatures.
-
-
Controlled Quench:
-
Resuspend the residue in DCM (Dichloromethane).
-
Pour the organic mixture slowly into a stirred slurry of Ice/Saturated NaHCO₃ .
-
Why? This biphasic quench keeps the product in the organic layer (protected) while the aqueous layer neutralizes the acid immediately.
-
-
Extraction:
-
Separate layers immediately.
-
Wash the organic layer with cold Brine.
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the product is extremely acid-sensitive, as MgSO₄ can be slightly acidic.
-
Phase B: Purification Strategy
Method 1: Recrystallization (Scalable & Preferred)
Best for batches >500mg where >95% purity is required without chromatography.
-
Solvent System: DCM / Hexane (or Heptane).
-
Protocol:
-
Dissolve crude solid in minimal boiling DCM.
-
Slowly add Hexane until persistent turbidity is observed.
-
Cool to RT, then 4°C.
-
Filtration: Collect the pale yellow/off-white crystals.
-
Wash: Wash with cold Hexane to remove lipophilic impurities.
-
Method 2: Flash Column Chromatography (High Purity)
Warning: Standard silica gel is acidic (pH ~4-5) and can destroy this compound.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Modifier: 1% Triethylamine (TEA) must be added to the eluent system.
-
Eluent Gradient:
-
Start: 100% Hexane (with 1% TEA).
-
Gradient: 0% → 30% EtOAc in Hexane.
-
-
Observation: The 4-chloro product (Lipophilic) elutes significantly faster (High Rf) than the 4-oxo impurity (Polar, Low Rf).
Visualized Workflows
Diagram 1: Purification Logic Flow
This diagram illustrates the critical decision points to prevent hydrolysis.
Caption: Workflow optimizing acid removal and solvent selection to preserve the C-Cl bond.
Diagram 2: Troubleshooting Decision Tree
Diagnose why your yield or purity is low.
Caption: Diagnostic logic for distinguishing between incomplete reaction and product decomposition.
Solvent & Stability Data
| Parameter | Data / Recommendation | Notes |
| Solubility (Good) | DCM, Chloroform, EtOAc, THF | Ideal for extraction and loading. |
| Solubility (Poor) | Hexane, Water, Methanol | Use Hexane as anti-solvent. |
| Silica Stability | Poor (Acid Sensitive) | MUST use 1% Triethylamine (TEA) in eluent. |
| Storage | -20°C, under Argon/Nitrogen | Hydrolyzes slowly in moist air. |
| TLC Rf (Hex/EtOAc 8:2) | ~0.6 - 0.7 | Moves much higher than the oxo-precursor (Rf < 0.2). |
Troubleshooting & FAQs
Q: I see a spot on TLC that drags or stays at the baseline. What is it? A: This is likely the 4-oxo precursor (lactam). It forms strong hydrogen bonds and is much more polar than your 4-chloro product. If this spot grows during purification, your silica is too acidic and is hydrolyzing your product in real-time. Immediate Fix: Flush the column with eluent containing 2% TEA.
Q: Can I use Methanol or Ethanol for recrystallization? A: NO. While chloropyrimidines are somewhat stable, boiling them in nucleophilic solvents (alcohols) can lead to SNAr substitution, yielding the 4-methoxy or 4-ethoxy ether byproducts [1]. Stick to non-nucleophilic solvent pairs like DCM/Hexane.
Q: My product turned from yellow to white after sitting on the bench. Is it okay? A: Check the melting point. The 4-chloro derivative is typically a yellow/off-white solid. If it turns pure white and the melting point increases significantly (often >200°C), it has likely hydrolyzed back to the lactam (oxo-form) due to atmospheric moisture. Store in a desiccator.
Q: Why do you recommend Toluene azeotrope? A: Direct water quenching of POCl₃ is violent. Toluene allows you to strip off the POCl₃ at a lower boiling point (via azeotrope) without subjecting the thermal-sensitive product to prolonged high heat (which would occur if distilling pure POCl₃ at 105°C) [2].
References
-
Cohen, et al. "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives." Molecules, 2022.[2]
-
BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Knowledge Base, 2025.[1]
-
ResearchGate. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones." Synthetic Communications, Supporting Info.
Sources
Technical Support Center: Strategies to Improve Metabolic Stability of Thienopyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable protocols to address challenges related to the metabolic stability of thienopyrimidine compounds. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents due to its resemblance to the native purine bases.[1][2][3][4] However, like many heterocyclic compounds, thienopyrimidines can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes, which can lead to high clearance and poor pharmacokinetic profiles.[5][6][7] This guide provides a structured approach to diagnosing and solving these metabolic stability issues.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing step-by-step workflows to navigate common challenges.
Q1: My thienopyrimidine compound shows high clearance in our initial liver microsomal stability assay. What are the likely metabolic pathways, and how do I pinpoint the metabolic "soft spot"?
A: High clearance in a liver microsomal stability assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), which are highly concentrated in these preparations.[5][8][9] These enzymes catalyze a range of oxidative reactions.[5][9] For a thienopyrimidine scaffold, the most common metabolic transformations include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the thiophene or any appended phenyl rings.
-
N- and O-dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms.
-
Oxidation of Alkyl Groups: Conversion of methyl groups to hydroxymethyl and then to carboxylic acids, or hydroxylation at other aliphatic positions.
-
S-oxidation: Oxidation of the thiophene sulfur atom.
Your immediate next step is to perform a metabolite identification (MetID) study to locate the exact site of metabolism—the "metabolic soft spot."[10][11] This involves incubating the compound with liver microsomes and analyzing the resulting mixture using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Metabolite Identification Study
-
Incubation Setup: Prepare an incubation mixture containing your thienopyrimidine compound (typically 1-10 µM), liver microsomes (e.g., human, rat; ~0.5 mg/mL protein), and a buffer (e.g., potassium phosphate, pH 7.4).
-
Initiation: After a brief pre-incubation period at 37°C, initiate the metabolic reaction by adding the NADPH regenerating system (the cofactor for CYP enzymes).[12] Run a parallel control incubation without the NADPH system to identify non-CYP-mediated degradation.
-
Time Points: Incubate for a set period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Compare the chromatograms of the NADPH(+) and NADPH(-) samples. New peaks in the NADPH(+) sample are potential metabolites.
-
Data Interpretation: Determine the exact mass of the potential metabolite peaks. A mass increase of +15.99 Da typically corresponds to oxidation (e.g., hydroxylation), while a decrease of -14.02 Da from a parent with an ethyl group could indicate de-ethylation. Use MS/MS fragmentation to identify where on the molecule the modification occurred by comparing the fragmentation pattern of the metabolite to that of the parent compound.
Workflow for Troubleshooting High Microsomal Clearance
Caption: Workflow for identifying metabolic liabilities.
Q2: We've identified the metabolic soft spot on our thienopyrimidine derivative. What are the primary strategies to block this metabolism and improve stability?
A: Once the labile position is known, you can employ several rational drug design strategies to fortify the molecule against metabolic attack. The goal is to modify the soft spot without negatively impacting the compound's primary biological activity.
Strategy 1: Steric Hindrance
-
Causality: Placing a bulky functional group adjacent to the metabolic soft spot can physically block the CYP enzyme's active site from accessing it.
-
Application: If N-dealkylation of a small N-methyl group is the issue, replacing it with a larger group like N-tert-butyl can prevent metabolism.[13] Similarly, flanking a metabolically active aromatic ring with a sterically demanding group can shield it.
Strategy 2: Electronic Modification & Ring Substitution
-
Causality: CYP-mediated oxidation typically targets electron-rich positions on aromatic rings. By introducing electron-withdrawing groups (EWGs), you can decrease the electron density of the ring system, making it less favorable for oxidation.[14]
-
Application: Fluorine is a classic choice for this strategy.[15][16] Replacing a hydrogen atom with a fluorine atom at or near the site of hydroxylation can effectively block metabolism. This can also be achieved by substituting an entire electron-rich phenyl ring with a more electron-deficient heterocycle like a pyridine or pyrimidine, a tactic known as bioisosteric replacement.[14] This has been shown to dramatically increase metabolic stability while maintaining good potency.[14]
Strategy 3: Bioisosteric Replacement
-
Causality: This strategy involves swapping a metabolically labile functional group with a different group that is of a similar size and has similar physicochemical properties but is more resistant to metabolism.[17][18] This is a cornerstone of modern medicinal chemistry.[19][20][21][22]
-
Application: The following table provides common bioisosteric replacements relevant to thienopyrimidine chemistry.
| Metabolically Labile Group | Common Metabolic Pathway | Potential Bioisosteric Replacement(s) | Rationale for Stability |
| Unsubstituted Phenyl Ring | Aromatic Hydroxylation | Pyridyl, Pyrimidyl, Halogenated Phenyl | Ring is more electron-deficient, reducing susceptibility to CYP oxidation.[14] |
| Methyl (-CH₃) | Oxidation to -CH₂OH then -COOH | Trifluoromethyl (-CF₃), Cyclopropyl | C-F bonds are very strong; cyclopropyl ring is sterically different. |
| Methoxy (-OCH₃) | O-demethylation | Difluoromethoxy (-OCF₂H), Isopropoxy | C-F bonds resist cleavage; bulkier group provides steric hindrance. |
| Amide (-CONH-) | Hydrolysis | "Reversed" Amide (-NHCO-), 1,2,4-Oxadiazole | Transposed amide can be more resistant to proteases; heterocycles are stable mimics.[18] |
Strategy 4: Deuteration (Kinetic Isotope Effect)
-
Causality: This strategy leverages the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[23] Since CYP-mediated oxidation often involves the cleavage of a C-H bond as the rate-limiting step, replacing the hydrogen at the soft spot with deuterium can significantly slow down the reaction rate.[24][25]
-
Application: This is a highly precise modification. If a specific benzylic proton is being hydroxylated, selectively replacing it with deuterium can enhance metabolic stability.[23][26] This strategy has been successfully used not only to improve pharmacokinetics but also to prevent the formation of undesirable metabolites.[27]
Decision Tree for Modification Strategy
Caption: Selecting a metabolic stabilization strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for thienopyrimidine derivatives?
A: Thienopyrimidine derivatives, like most xenobiotics, undergo two main phases of metabolism:
-
Phase I Metabolism: This involves the introduction or unmasking of polar functional groups. For thienopyrimidines, this is dominated by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6] Common reactions include hydroxylation of aromatic rings, dealkylation of ether and amine substituents, and oxidation of the thiophene sulfur.[5][14]
-
Phase II Metabolism: If Phase I metabolism introduces a suitable functional group (like a hydroxyl group), the compound can then undergo conjugation reactions. These reactions attach endogenous polar molecules (like glucuronic acid) to the compound, which greatly increases its water solubility and facilitates its excretion from the body.[13]
Caption: General metabolic fate of thienopyrimidines.
Q2: How do I perform a standard in vitro liver microsomal stability assay?
A: This is a fundamental assay to determine a compound's susceptibility to Phase I metabolism. The output is typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[28]
Protocol: In Vitro Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Compound Stock: Prepare a concentrated stock solution of your test compound in an organic solvent (e.g., 10 mM in DMSO).
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing cofactors like NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the NADPH required by CYP enzymes.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to achieve a final concentration of ~1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NRS.
-
-
Time Points Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS to quantify the remaining amount of the parent compound at each time point, relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
Q3: What is "scaffold hopping" and how can it improve metabolic stability?
A: Scaffold hopping is a drug design strategy where the central core (or scaffold) of a molecule is replaced with a structurally distinct one, while preserving the key binding interactions required for biological activity.[14][20] This is a powerful technique to escape from a chemical series plagued by poor properties, including metabolic instability.[14] For example, if an electron-rich fused heterocycle is consistently being oxidized across multiple positions, it may be more effective to "hop" to a completely different, more electron-deficient core that is inherently more resistant to CYP-mediated oxidation.[14]
Q4: Can a prodrug strategy be used to improve the stability of a thienopyrimidine compound?
A: Yes, a prodrug strategy can be a very effective, albeit more complex, approach. A prodrug is an inactive form of a drug that is converted into the active form in the body, usually through enzymatic action.[29][30][31] This strategy is typically used to temporarily mask a functional group that is either metabolically labile or imparts poor physicochemical properties (like low solubility). For example, if a critical hydroxyl group on your thienopyrimidine is rapidly glucuronidated (a Phase II metabolism issue), you could cap it with a promoiety (e.g., create an ester). This ester prodrug would be more stable, allowing the compound to be absorbed and distributed. It would then be cleaved by esterase enzymes in the blood or target tissue to release the active, hydroxyl-containing drug.[29][32] This approach can protect a compound from first-pass metabolism.[33]
References
-
Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available at: [Link]
-
Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. PMC. Available at: [Link]
-
BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL). ScienceRise. Available at: [Link]
-
Metabolic pathways for the transformation of thienopyridines to their active metabolites. ResearchGate. Available at: [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC. Available at: [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. Available at: [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]
-
In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]
-
Structure of potent thienopyrimidine based inhibitors I¹⁶ and II.¹⁵. ResearchGate. Available at: [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]
-
Drug Modifications to Improve Stability. Open Library Publishing Platform. Available at: [Link]
-
The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]
-
Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Deuterated Drugs. Available at: [Link]
-
Brief structure–activity relationships (SAR) correlation of... ResearchGate. Available at: [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. Available at: [Link]
-
Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. PubMed. Available at: [Link]
-
Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Progress in Drug Research. Available at: [Link]
-
The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. ResearchGate. Available at: [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available at: [Link]
-
Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. ClinPGx. Available at: [Link]
-
The Role of Cytochromes P450 in Infection. Frontiers. Available at: [Link]
-
Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. Available at: [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Deuteration for Metabolic Stability Enhancement of Drugs. Juniper Publishers. Available at: [Link]
- CN110229159B - Deuterated derivative of ruxotinib. Google Patents.
-
Expanding the toolbox of metabolically stable lipid prodrug strategies. Frontiers. Available at: [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. Available at: [Link]
-
Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]
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- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ijrpas.com [ijrpas.com]
- 9. Frontiers | The Role of Cytochromes P450 in Infection [frontiersin.org]
- 10. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nedmdg.org [nedmdg.org]
- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.uran.ua [journals.uran.ua]
- 18. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. mdpi.com [mdpi.com]
- 21. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CN110229159B - Deuterated derivative of ruxotinib - Google Patents [patents.google.com]
- 26. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
- 27. isotope.com [isotope.com]
- 28. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 31. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 33. researchgate.net [researchgate.net]
reducing cytotoxicity of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine analogs
Technical Support Center: Thieno[3,2-d]pyrimidine Optimization
-
Ticket ID: #TP-4CL-OPT[1]
-
Subject: Reducing Cytotoxicity of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Analogs
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with This compound , a highly reactive electrophilic intermediate.[1] High cytotoxicity in this class often stems from two distinct sources:
-
Residual Starting Material: The 4-chloro moiety is an alkylating agent.[1] If unreacted precursor remains in your final compound, it will covalently modify cellular proteins, causing non-specific necrosis.
-
Physicochemical Mismatch: The highly lipophilic 6-phenyl-thieno core can cause off-target membrane disruption or lysosomotropism if not balanced by polar solubilizing groups at the C4 position.[1]
This guide provides a modular troubleshooting workflow to isolate and eliminate these toxicity vectors.
Module 1: Synthetic Troubleshooting (The "Hidden" Toxin)
Diagnosis: Is your toxicity due to the drug candidate or impurities?
The 4-chloro substituent is designed to be displaced.[1] If your nucleophilic substitution (SNAr) is incomplete, you are dosing cells with a reactive toxin.
Protocol: Ensuring Complete C4 Displacement
Objective: Quantitative conversion of the 4-Cl intermediate to the 4-amino/ether analog.
Step-by-Step Workflow:
-
Solvent Selection: Switch from Ethanol (common but low boiling point) to n-Butanol or DMF .[1] The 4-Cl displacement often requires temperatures >100°C for sterically hindered amines.[1]
-
Base Catalyst: Use DIPEA (Diisopropylethylamine) (2.0 eq) rather than TEA. DIPEA is non-nucleophilic and prevents side-reactions.[1]
-
Monitoring: Do not rely solely on TLC. The 4-Cl starting material and the 4-O-alkyl product often have similar Rf values.[1] Use LC-MS to verify the disappearance of the isotope pattern (Cl35/Cl37 3:1 ratio).[1]
-
Workup (Critical):
-
If using DMF: Pour reaction mixture into ice water. The product should precipitate.
-
Wash: Wash the precipitate with 1N HCl (if product is not basic) or Hexanes to remove unreacted 4-chloro starting material.[1]
-
FAQ: Why is my yield low?
-
Issue: Hydrolysis. The 4-Cl group can hydrolyze to the lactam (4-oxo derivative) if water is present.[1]
-
Fix: Use anhydrous solvents and keep the reaction under Nitrogen/Argon.
Module 2: SAR Optimization (Designing for Safety)
Diagnosis: The compound is pure, but cells are still dying. How do I modify the structure?
The 6-phenylthieno[3,2-d]pyrimidine core is flat and lipophilic (LogP > 4).[1] This promotes aggregation and non-specific binding.[1]
Design Strategy: The "Solubility Safety Valve"
To reduce cytotoxicity while maintaining kinase potency (e.g., PI3K, VEGFR), you must lower the LogP and introduce sp3 character.
Recommended Modifications (C4 Position):
| Substituent Class | Example Moiety | Effect on Cytotoxicity | Mechanism |
| Aromatic Amines | Aniline | High Toxicity | Increases flatness/intercalation; poor solubility.[1] |
| Cyclic Aliphatics | Morpholine | Moderate Reduction | Breaks planarity; Oxygen atom accepts H-bonds.[1] |
| Polar Aliphatics | N-Methylpiperazine | Significant Reduction | Ionizable nitrogen (pKa ~8) drastically improves solubility and clearance.[1] |
| Solubilizers | 4-aminopiperidine | Optimal | Primary amine allows salt formation; reduces lysosomal trapping.[1] |
Visualization: SAR Optimization Logic
The following diagram illustrates the decision tree for structural modification to reduce toxicity.
Caption: Decision tree for structural modification. High lipophilicity requires polar C4-substituents; metabolic instability requires C6-phenyl protection.[1]
Module 3: Biological Assay Troubleshooting
Diagnosis: Is it real toxicity or an assay artifact?
Thienopyrimidines can interfere with standard colorimetric assays due to their UV-Vis absorption profiles or precipitation.[1]
Protocol: Validating Cytotoxicity Data
Step 1: Visual Inspection Before adding MTT/MTS reagents, look at the wells under a microscope (10x).
-
Precipitation: Do you see crystals? If yes, your IC50 is false. The compound is crashing out of the media.
-
Fix: Use a co-solvent (0.5% DMSO) or improve solubility (see Module 2).
-
-
Vacuolization:[1] Large vacuoles suggest lysosomal trapping (common with basic amines), not necessarily apoptosis.
Step 2: Assay Selection Avoid MTT if your compound has reducing potential.[1] Use ATP-based luminescence assays (e.g., CellTiter-Glo) .[1]
-
Reasoning: MTT relies on mitochondrial reductase.[1] Thienopyrimidines targeting kinases can alter mitochondrial function without killing the cell immediately, leading to false positives. ATP levels are a more direct measure of cell viability.
Visualization: Cytotoxicity Troubleshooting Flow
Caption: Workflow to distinguish between solubility artifacts, general toxicity, and specific on-target potency.
Frequently Asked Questions (FAQs)
Q: My 4-chloro intermediate turns black upon storage. Is it still usable? A: Likely not.[1] The darkening indicates decomposition (hydrolysis to the lactam or polymerization). Thienopyrimidines are electron-rich; the 4-Cl position is sensitive to moisture.[1]
-
Recommendation: Recrystallize from dry Hexanes/Ethyl Acetate.[1] Store at -20°C under Argon.
Q: I replaced the Cl with an -OH group, and activity disappeared. Why? A: This is the "Lactam Trap." The 4-hydroxy tautomerizes to the 4-oxo (lactam) form.[1] This structure loses aromaticity in the pyrimidine ring and loses the ability to accept hydrogen bonds in the kinase hinge region. You must use an amino or ether linkage to retain kinase inhibitory activity.[1]
Q: Can I use the 4-chloro compound directly in cell assays? A: Absolutely not. It will react indiscriminately with cysteine residues on cell surface proteins.[1] Any data generated will be an artifact of alkylation, not specific inhibition.
References
-
Synthesis and SAR of Thieno[3,2-d]pyrimidines
-
Metabolic Stability & Toxicity
-
Kinase Inhibitor Design (PI3K/mTOR)
- Title: Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Source: Molecules (MDPI), 2019.
-
URL:[Link]
-
Chemical Properties & Handling
- Title: this compound Product D
-
Source: Sigma-Aldrich / Merck.[1]
Sources
- 1. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Green Shift in Heterocycle Construction
Technical Support Center: Green Chemistry Architectures for Thienopyrimidine Synthesis
User Status: Verified Researcher Current Session: Protocol Optimization & Troubleshooting Support Tier: Senior Application Scientist
Welcome. You are likely transitioning from classical POCl₃/reflux methods to sustainable architectures for thienopyrimidine synthesis. This transition is not merely ethical; it is kinetic. By leveraging Deep Eutectic Solvents (DES) , Microwave Irradiation (MWI) , and Aqueous-Phase Catalysis , we can reduce reaction times from 12+ hours to under 20 minutes while eliminating chlorinated solvents.
This guide addresses the specific friction points of these methodologies. We do not just list "low yield" as an error; we analyze the thermodynamic and mass-transfer barriers causing it.
Part 1: Standard Operating Protocols (SOPs)
Protocol A: Microwave-Assisted Aqueous Gewald Synthesis
Best for: Rapid library generation of 2-aminothiophene intermediates.
The Mechanism: Water acts as a "pseudo-organic" solvent at high temperatures (near critical point behavior in MW), while the hydrophobic effect forces organic reactants (ketone, cyanoacetate, sulfur) into close proximity, accelerating the multicomponent assembly.
-
Reactants: Suspend ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in Ethanol:Water (1:1 v/v).
-
Catalyst: Add diethylamine or morpholine (0.5 eq). Note: Basic catalysis is required for the Knoevenagel condensation step.
-
Irradiation: Set MW reactor to 80°C (Dynamic Power mode, max 300W) .
-
Duration: Irradiate for 10–15 minutes .
-
Workup: Cool to room temperature (RT). The product will crash out as a solid due to the "solubility switch" of the cooling aqueous ethanol. Filter and wash with cold water.
Protocol B: Deep Eutectic Solvent (DES) Mediated One-Pot MCR
Best for: Synthesis of fused thienopyrimidines without external catalysts.
The Mechanism: The DES (Choline Chloride:Urea) acts as both solvent and dual-activation catalyst. The urea hydrogen-bonds with the carbonyl oxygen (electrophile activation), while the choline cation stabilizes the transition state.
-
Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear, viscous liquid forms.
-
Reaction: Add aldehyde (1.0 eq), active methylene (1.0 eq), and thiourea (1.0 eq) directly to the DES melt.
-
Conditions: Stir at 80–100°C for 20–45 minutes .
-
Workup: Add water to the reaction mixture. The DES dissolves into the aqueous phase; the organic thienopyrimidine precipitates.
-
Recycling: Evaporate the water from the filtrate to recover the DES for the next run.[1]
Part 2: Troubleshooting Hub (Q&A)
Category 1: Reaction Kinetics & Energy (Microwave & Ultrasound)
Q: My microwave reaction vessel exploded or vented. What happened? A: You likely experienced a thermal runaway due to dielectric heating .
-
The Cause: Polar solvents like Ethanol/Water absorb MW energy efficiently. If the reaction is exothermic (like the Gewald reaction), the internal temperature can spike faster than the sensor can regulate power.
-
The Fix: Use "Power Cycling" or "Dynamic Mode." Set a temperature ceiling (e.g., 85°C) rather than a fixed power output. Ensure your vessel has a headspace of at least 40% to accommodate vapor pressure.
Q: I am getting low yields in aqueous media, and the reactants are clumping. A: This is a mass transfer limitation .
-
The Cause: While the hydrophobic effect helps, if the reactants form a solid "puck," surface area drops to near zero.
-
The Fix: Add a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%, or use Ultrasound (US) for the first 2 minutes to disperse the solids into a fine suspension before heating.
Category 2: Solvent Systems (DES & Water)
Q: My product is oiling out in the DES/Water workup instead of precipitating. A: The product is likely forming a supercooled liquid or trapping DES molecules.
-
The Cause: Thienopyrimidines can be lipophilic. If the water added is too warm, the product remains molten.
-
The Fix: Use ice-cold water for the quench. If oiling persists, scratch the flask wall with a glass rod to induce nucleation, or add a "seed crystal" of the pure product. Sonicate the oil/water mixture to force crystallization.
Q: The recovered DES has lost catalytic activity after 3 cycles. A: This indicates accumulation of byproducts or hygroscopic saturation .
-
The Cause: DES is hygroscopic. Excess water absorbed from the air or the reaction (condensation produces water) weakens the hydrogen bond network essential for catalysis.
-
The Fix: Dry the recovered DES under vacuum at 80°C for 1 hour before reuse. Check the pH; if acidic byproducts have accumulated, a wash with ethyl acetate (while DES is liquid) can extract organic impurities before the water removal step.
Category 3: Catalyst Lifecycle (Nanoparticles)
Q: My TiO₂/NiFe₂O₄ nanoparticles are difficult to filter, leading to loss. A: Nanoparticles often pass through standard filter paper.
-
The Fix:
-
Magnetic Separation: If using NiFe₂O₄, use an external magnet to hold the catalyst at the bottom while decanting.
-
Centrifugation: Spin at 4000 rpm for 10 minutes.
-
Sedimentation: Switch solvents. Adding a non-polar solvent (like hexane) to the reaction mix at the end can sometimes destabilize the nanoparticle suspension, forcing them to crash out.
-
Part 3: Data Visualization & Metrics
Comparative Metrics: Conventional vs. Green Approaches
| Metric | Conventional (Reflux) | Microwave (Ethanol/Water) | DES (Choline Cl:Urea) |
| Solvent | DMF / Toluene | Ethanol / Water | Deep Eutectic Solvent |
| Time | 8 – 12 Hours | 10 – 20 Minutes | 30 – 60 Minutes |
| Yield | 60 – 75% | 85 – 94% | 80 – 92% |
| Workup | Solvent Extraction / Column | Filtration (Precipitation) | Water Addition / Filtration |
| E-Factor | High (Toxic Waste) | Low (Water Waste) | Very Low (Recyclable) |
Workflow Visualization: DES-Mediated Synthesis
Caption: Logical workflow for Deep Eutectic Solvent (DES) mediated synthesis, highlighting the closed-loop recycling of the solvent system.
Troubleshooting Logic: Low Yield Diagnosis
Caption: Decision tree for diagnosing low yield issues in green synthesis protocols.
References
-
Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review. Source: International Journal of Pharmaceutical Research and Applications (2025).[2] Context: Comprehensive review of MCRs, solvent-free, and microwave-assisted methods.
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Source: RSC Advances (2022). Context: Validates microwave protocols for pyrimidine-fused systems with high yields.
-
Deep Eutectic Solvent Assisted Synthesis of Dihydropyrimidinones via Biginelli Reaction. Source: New Journal of Chemistry (2021).[3] Context: Details the mechanism and recycling of Choline Chloride:Urea DES in pyrimidine synthesis.
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Source: ACS Omega (2024). Context: Provides protocols for magnetic nanoparticle catalysis and recovery in aqueous ethanol.
-
Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates. Source: BMC Chemistry (2025). Context: Discusses TiO2 nanoparticle catalysis in ethanol for pyrimidine synthesis.
Sources
scaling up the synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers scaling up the synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine .
Topic: Synthesis of this compound Ticket ID: CHEM-SC-402 Status: Resolved / Expert Verified
Executive Summary & Route Architecture
Target Molecule: this compound CAS Registry Number: 319442-16-5 (Analogous core) Key Application: Intermediate for PI3K/mTOR inhibitors (e.g., GDC-0941 analogs) and VEGFR inhibitors.
Process Flow Diagram
The following directed graph illustrates the critical path for synthesis, highlighting the specific regiochemical control required to place the phenyl group at the C6 position.
Caption: Figure 1. Optimized synthetic route for 6-phenyl substituted thieno[3,2-d]pyrimidine. Note the specific use of 3-chloro-3-phenylacrylonitrile to ensure 5-phenyl regiochemistry on the thiophene ring.
Module 1: Precursor Synthesis (The Thiophene Core)
User Question: I am using the Gewald reaction (acetophenone + ethyl cyanoacetate + sulfur) but getting the wrong isomer. How do I guarantee the phenyl group ends up at position 6 of the final bicycle?
Expert Resolution: The standard Gewald reaction with a methyl ketone (acetophenone) yields ethyl 2-amino-4-phenylthiophene-3-carboxylate . When this cyclizes, it forms a thieno[2,3-d]pyrimidine , not the [3,2-d] isomer you require.
To synthesize the thieno[3,2-d] core with a 6-phenyl substituent, you must synthesize methyl 3-amino-5-phenylthiophene-2-carboxylate .
Protocol for Scale-Up:
-
Activation: Convert Benzoylacetonitrile to 3-Chloro-3-phenylacrylonitrile using POCl3/CHCl3. This "activates" the beta-position.
-
Cyclization: React the chloro-nitrile with Methyl Thioglycolate in the presence of Sodium Methoxide (NaOMe).
Key Quality Attribute (KQA):
-
1H NMR Check: The thiophene proton (H-4) should appear as a sharp singlet around 6.5–6.8 ppm . If you see a doublet or multiplet, you have regioisomeric contamination.
Module 2: Pyrimidine Ring Formation
User Question: My cyclization with acetonitrile and HCl gas is stalling at 60% conversion. The reaction mixture turns into a solid block. How do I fix this?
Expert Resolution: The "Pinner-like" cyclization using acetonitrile and HCl gas is effective but suffers from poor mass transfer on scale due to the precipitation of the intermediate amidine salt.
Recommended Alternative: The Acetamidine Method Switch to using Acetamidine Hydrochloride . It is cleaner, faster, and easier to handle on a kilogram scale.
Step-by-Step Protocol:
-
Charge: Suspend Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in Phenol (solvent/catalyst, 5 vol) or n-Butanol .
-
Reagent: Add Acetamidine Hydrochloride (1.5 eq).
-
Reaction: Heat to 120–130°C .
-
Note: If using phenol, the melt facilitates excellent stirring. If using n-Butanol, add a base like KOtBu (1.5 eq) to liberate the free acetamidine.
-
-
Work-up: Cool to 50°C and add Ethanol (5 vol) followed by water. The product, 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one , will precipitate as a high-purity solid.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization of the intermediate amidine. | Increase temperature to >120°C; ensure water is excluded (use dry solvents). |
| Dark/Tarry Product | Oxidation of the amino-thiophene precursor. | Degas solvents with N2 before heating. Add 1% sodium dithionite if necessary. |
| Starting Material Remains | Acetamidine decomposition. | Add acetamidine in two portions (0.75 eq at T=0, 0.75 eq at T=2h). |
Module 3: Chlorination (The Critical Bottleneck)
User Question: I am scaling up the chlorination with POCl3. During quenching, the temperature spiked uncontrollably. What is the safe quenching protocol for 100g+ batches?
Expert Resolution: This is the most hazardous step. The reaction of residual POCl3 with water generates massive amounts of HCl gas and heat. Never add water to the reaction mixture.
Safety Protocol: The "Reverse Quench"
-
Reaction: Reflux the pyrimidinone (1.0 eq) in POCl3 (5–8 vol) with N,N-Dimethylaniline (1.0 eq) or DIPEA as a catalyst. Monitor by HPLC until <1% starting material remains.
-
Distillation: Remove excess POCl3 via vacuum distillation (keep pot temp <60°C). This is crucial to reduce the exotherm during quenching.
-
Dilution: Dilute the residue with Dichloromethane (DCM) or Toluene (5 vol).
-
Quenching (The Critical Step):
-
Prepare a reactor with Ice/Water or 10% K2CO3 solution (maintain <10°C).
-
Slowly pump the organic reaction mixtureINTO the aqueous quench solution.
-
Rate Control: Adjust feed rate so the internal temperature never exceeds 20°C .
-
Logic Tree for Chlorination Troubleshooting:
Caption: Figure 2. Troubleshooting logic for the POCl3 chlorination step.
Analytical Specifications & Storage
Data Summary for Validation:
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | MS [M+H]+ = 261.0 (approx) | LC-MS |
| Residual POCl3 | < 50 ppm | Ion Chromatography (Phosphate) |
| Water Content | < 0.5% | Karl Fischer |
Storage:
-
Store under Argon/Nitrogen at 2–8°C .
-
The 4-chloro derivative is moisture sensitive. Hydrolysis back to the pyrimidinone occurs if exposed to humid air for prolonged periods.
References
-
Thiophene Precursor Synthesis
- Methodology: Reaction of 3-chloro-acrylonitriles with methyl thioglycol
- Source:Journal of Medicinal Chemistry, "Synthesis and Biological Evalu
-
Gewald Reaction Variations
- Mechanistic Insight: Regioselectivity of 3-aminothiophene synthesis.
- Source:Arkivoc, "Gewald reaction: synthesis, properties and applic
-
POCl3 Scale-Up Safety
- Protocol: Large-scale chlorin
- Source:Molecules, "Large-Scale Solvent-Free Chlorin
-
Acetamidine Cyclization
- Process: Cyclization of amino-esters with acetamidine hydrochloride.
- Source:Google Patents, "Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine" (Analogous chemistry).
Sources
Validation & Comparative
structure-activity relationship (SAR) of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Analogs
Authored by: A Senior Application Scientist
The thieno[3,2-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine bases, adenine and guanine, makes it a "privileged scaffold" for designing molecules that can interact with a wide array of biological targets.[1] This has led to the development of thienopyrimidine derivatives with a diverse range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
This guide focuses specifically on the this compound core structure. We will dissect its structure-activity relationship (SAR), providing a comparative analysis of how modifications to this scaffold influence biological activity, particularly in the context of kinase inhibition. The chlorine atom at the C4 position is a key feature, serving as a versatile chemical handle for nucleophilic substitution, which enables the creation of extensive compound libraries for SAR studies.[4] Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for designing next-generation inhibitors based on this potent scaffold.
The Core Scaffold: Points of Modification
The this compound molecule offers several key positions for chemical modification to modulate its biological activity. The primary points for derivatization are the C4-chloro group, the C2-methyl group, and the C6-phenyl ring. Understanding how substitutions at these positions impact target binding and cellular activity is crucial for rational drug design.
Caption: Key modification points on the thieno[3,2-d]pyrimidine scaffold.
Structure-Activity Relationship (SAR) Deep Dive
The therapeutic potential of thieno[3,2-d]pyrimidine analogs is profoundly influenced by the nature of the substituents at the C4, C6, and C2 positions. This section explores the specific impact of these modifications.
The Critical Role of the C4-Position Substituent
The C4-chloro group is the most frequently modified position due to its reactivity towards nucleophiles. This allows for the introduction of a wide variety of functionalities, most notably substituted amines, to modulate kinase selectivity and potency.
The introduction of anilines at the C4 position has proven to be a highly effective strategy for developing potent kinase inhibitors targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[5][6][7] The rationale behind this choice is that the aniline moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP.
| Compound | C4-Substituent (R¹) | Target Kinase | IC₅₀ (nM) |
| Lead | -Cl | - | - |
| Analog A | 3-chloro-4-fluoroaniline | VEGFR-2 | 45 |
| Analog B | 3-ethynylaniline | EGFR | 63[6] |
| Analog C | 4-(morpholin-4-yl)aniline | PI3Kα | 150[2] |
| Analog D | N-methylphenethylamine | NAPE-PLD | ~810[8] |
Data is representative and compiled from multiple sources to illustrate SAR trends.
As the table demonstrates, the nature of the aniline substituent is a key determinant of potency and selectivity. Small, electron-withdrawing groups or moieties capable of forming additional interactions, such as the ethynyl group in Analog B, can significantly enhance inhibitory activity against specific kinases.[6]
Tuning Activity via the C6-Phenyl Ring
The C6-phenyl group extends into solvent-exposed regions or occupies adjacent hydrophobic pockets of the target protein. Modifications here can influence solubility, pharmacokinetic properties, and potency.
Studies have shown that both electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the phenyl ring can impact biological activity, suggesting that both electronic and steric effects are at play.[9] For instance, in a series of FAK inhibitors, specific substitutions on a C6-aryl ring were critical for achieving high potency.[7]
| Compound | C6-Phenyl Substituent (R³) | Target | IC₅₀ (nM) |
| Analog E | Unsubstituted Phenyl | FAK | 120 |
| Analog F | 3-methoxyphenyl | 17β-HSD2 | >1000 |
| Analog G | 4-fluorophenyl | FLT3 | 35 |
Data is representative and compiled from multiple sources to illustrate SAR trends.
The data suggests that fine-tuning the substitution pattern on the C6-phenyl ring is a valid strategy for optimizing activity against specific targets.
Influence of the C2-Position
While the core topic specifies a C2-methyl group, it is important to note that modifications at this position can also influence activity. The C2-substituent is positioned near the "gatekeeper" residue in many kinases. Altering its size from a small methyl group to larger alkyl or even aryl groups can impact selectivity and potency by introducing steric hindrance or establishing new van der Waals contacts. Quantitative structure-activity relationship (QSAR) studies on thienopyrimidines have confirmed that steric effects, alongside lipophilicity and electronic distribution, significantly influence their biological efficacy.[3][10]
Comparison with Alternative Scaffolds
The biological activity of these compounds is highly sensitive to the core heterocyclic structure. Isomeric scaffolds, where the thiophene and pyrimidine rings are fused differently, can have vastly different biological profiles.
-
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The orientation of the sulfur atom relative to the pyrimidine ring alters the electron distribution and the geometry of the molecule.[4] This can change the vector and angle of substituents extending from the core, leading to different binding modes. Studies directly comparing 6-ethynylthieno[3,2-d]pyrimidines with their [2,3-d] isomers found that both series yielded potent ErbB kinase inhibitors, but with different potency profiles.[6]
-
Comparison with Other Privileged Scaffolds: Other fused pyrimidine systems, like pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines , are also potent kinase inhibitors.[11][12] Pyrazolo[3,4-d]pyrimidines, in particular, are well-established ATP-competitive inhibitors, with approved drugs like Ibrutinib highlighting their clinical success.[11] The choice of scaffold often depends on the specific kinase family being targeted and the desired selectivity profile.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data discussed, this section provides validated, step-by-step protocols for the synthesis and evaluation of these analogs.
Synthesis: Nucleophilic Aromatic Substitution at C4
This protocol describes the general synthesis of 4-anilino-thieno[3,2-d]pyrimidine derivatives from the 4-chloro intermediate. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Caption: Workflow for the synthesis of C4-anilino analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the this compound (1.0 eq.), the desired substituted aniline (1.2 - 1.5 eq.), and isopropanol (iPrOH) as the solvent.[12]
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 5-6 drops) to protonate the pyrimidine ring system, activating it for nucleophilic attack.[12]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Neutralization and Extraction: Neutralize the residue with a base (e.g., aqueous ammonium hydroxide) and extract the product into an organic solvent such as chloroform or ethyl acetate.[12]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.
Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol outlines a representative fluorescence-based assay to determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Fluorescently-labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In a 384-well plate, add the kinase and the peptide substrate in assay buffer.
-
Incubation: Add the serially diluted test compound to the wells. Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the enzyme.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the specific enzyme.
-
Reaction and Detection: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 28 °C). Stop the reaction and measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationship is well-defined, with key takeaways being:
-
C4-Position Dominance: The C4 position is the primary site for introducing functionalities that directly interact with the target active site. Substituted anilines are a highly effective choice for kinase inhibition.
-
C6-Phenyl as a Tuning Element: The C6-phenyl ring provides a secondary site for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Scaffold Isomerism Matters: The specific [3,2-d] fusion of the thieno-pyrimidine core is critical, and alternative isomeric scaffolds can lead to different biological outcomes.
Future research in this area will likely focus on exploring more novel C4-substituents beyond traditional anilines to achieve unique selectivity profiles against challenging kinase targets, including drug-resistant mutants.[7] Furthermore, optimizing the physicochemical properties through modifications at the C2 and C6 positions will be crucial for advancing these promising compounds from in vitro hits to in vivo drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
References
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Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. ACS Publications. [Link]
-
Al-Ostoot, F.H., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 1-20. [Link]
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Jadhav, P.A., & Jadhav, P. (2024). QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Current Drug Therapy, 19(6), 748-755. [Link]
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Shaikh, R., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
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Pochet, L., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(5), 3706-3726. [Link]
-
Sjånes, C., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(11), 3192-3205. [Link]
-
Jadhav, P.A., & Jadhav, P. (2023). QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Bentham Science. [Link]
-
Munchhof, M.J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(24), 4355-4358. [Link]
-
PrepChem. (n.d.). Synthesis of 4-[2-(2-chloro-6-methyl-4-propylphenoxy)ethylamino]-3-methylthieno[2,3-d]pyrimidine (Compound No. 19). PrepChem.com. [Link]
-
Smaill, J.B., et al. (2007). and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proceedings of the National Academy of Sciences, 104(49), 19253-19258. [Link]
-
Lee, K., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 11934-11957. [Link]
-
Al-Hayali, A., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(3), 1599-1621. [Link]
-
Govea-Pérez, N.S., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1563. [Link]
-
Scott, J.S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 959-974. [Link]
-
Gokhale, N., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 536-541. [Link]
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comparative analysis of thieno[3,2-d]pyrimidine vs thieno[2,3-d]pyrimidine bioactivity
Executive Summary
In the landscape of kinase inhibitor design, thienopyrimidines serve as privileged bioisosteres of purines (adenine) and quinazolines. By replacing the imidazole ring of purine or the benzene ring of quinazoline with a thiophene moiety, medicinal chemists modulate lipophilicity, metabolic stability, and electronic distribution while retaining the critical ATP-mimetic hydrogen-bonding vectors.
This guide compares the two primary isomers: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine .
-
The Verdict:
-
Thieno[3,2-d]pyrimidine is the commercially dominant scaffold for PI3K inhibition (e.g., GDC-0941/Pictilisib ). Its geometry allows the thiophene sulfur to occupy a specific hydrophobic pocket (Met773 region in PI3K) that optimizes potency.
-
Thieno[2,3-d]pyrimidine is synthetically more accessible via the Gewald reaction , making it a preferred scaffold for high-throughput screening libraries. It shows broad activity across EGFR, VEGFR-2, and antimicrobial targets , though often with different structure-activity relationship (SAR) constraints regarding the N1/N3 vectors.
-
Structural & Electronic Fundamentals
The core difference lies in the fusion orientation of the thiophene ring relative to the pyrimidine. This alters the vector of the sulfur atom's lone pairs and the dipole moment of the pyrimidine nitrogens (N1 and N3), which are the primary H-bond acceptors for the kinase hinge region.
| Feature | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine |
| Fusion | Thiophene C3-C2 fused to Pyrimidine | Thiophene C2-C3 fused to Pyrimidine |
| Sulfur Position | "Down" (relative to N1) | "Up" (relative to N1) |
| Electronic Effect | Higher electron density at N1; often stronger H-bond acceptor. | Balanced density; S atom proximity to C4 substituent can cause steric clashes. |
| Lipophilicity | High (Sulfur increases logP vs Purine). | High. |
| Metabolic Liability | S-oxidation to sulfoxide/sulfone is possible but often sterically hindered in active site. | S-oxidation is a primary metabolic route; can be exploited for pro-drugs. |
Synthetic Accessibility: The "Gewald" Divide
A critical distinction for drug development professionals is the ease of synthesis.
-
Thieno[2,3-d]pyrimidine (The "Easy" Route): The precursor, 2-aminothiophene-3-carboxylate , is the natural product of the Gewald Reaction , a robust multicomponent coupling of a ketone/aldehyde, activated nitrile, and elemental sulfur. This allows for rapid library generation.
-
Thieno[3,2-d]pyrimidine (The "Specific" Route): The precursor, 3-aminothiophene-2-carboxylate , is not directly accessible via the standard Gewald mechanism. It typically requires more complex cyclization strategies or specific starting materials (e.g., methyl thioglycolate condensation with 3-methoxyacrylates), increasing the "cost" of entry for this scaffold.
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic workflows. Note the direct one-pot access to the [2,3-d] isomer via Gewald chemistry, contrasted with the specific precursors required for [3,2-d].
Comparative Bioactivity & SAR
Kinase Inhibition (PI3K Focus)
The most prominent application of these scaffolds is in targeting Class I Phosphoinositide 3-kinases (PI3K).
-
Thieno[3,2-d]pyrimidine (The Leader):
-
Case Study: GDC-0941 (Pictilisib) .
-
Mechanism: The pyrimidine N1 accepts a hydrogen bond from Val851 (in PI3K
). The fused thiophene ring projects into the affinity pocket (specificity pocket), where the sulfur atom interacts via van der Waals forces with Met773 and Trp780. -
Data: IC50 values for optimized [3,2-d] derivatives often reach single-digit nanomolar (3 nM) potency against p110
.
-
-
Thieno[2,3-d]pyrimidine:
-
Case Study: 2-aryl-4-morpholino derivatives.
-
Performance: While active, the [2,3-d] orientation alters the angle of the aryl substituent at the C2 position. To achieve equipotency with [3,2-d] analogs, the substituents on the aryl ring must often be adjusted to re-establish the hydrophobic contacts lost by the shifting sulfur atom.
-
Data: Typical IC50s range from 10–100 nM in early SAR, often requiring extensive optimization to match the [3,2-d] series.
-
Other Therapeutic Areas
-
Antimicrobial (H. pylori): Thieno[2,3-d]pyrimidines have shown efficacy by inhibiting respiratory complex I. The [2,3-d] isomer is preferred here due to the specific shape of the bacterial binding pocket which favors the "up" sulfur orientation.
-
SIRT1/2/3: Thieno[3,2-d]pyrimidine-6-carboxamides act as potent sirtuin inhibitors, where the core pi-stacks with Phenylalanine residues in the active site.
Experimental Protocols
Synthesis: Gewald Method for Thieno[2,3-d]pyrimidine
Use this protocol to generate the [2,3-d] scaffold for library screening.[1]
Reagents: Cyclohexanone (or derivative), Malononitrile, Elemental Sulfur, Morpholine (base), Ethanol.
-
Mixing: In a round-bottom flask, dissolve 10 mmol of ketone and 10 mmol of malononitrile in 20 mL of ethanol.
-
Activation: Add 10 mmol of elemental sulfur.
-
Initiation: Dropwise add 10 mmol of morpholine (exothermic reaction).
-
Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. Pour into ice water. The precipitate is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .
-
Cyclization: Reflux the intermediate in excess Formamide (10 mL) at 180°C for 6 hours to yield the thieno[2,3-d]pyrimidine-4(3H)-one .
Bioassay: ADP-Glo™ Kinase Assay (PI3K)
Use this self-validating protocol to compare IC50 values of both isomers.
Principle: Measures ADP generation (conversion of ATP) as a luminescent signal.
-
Preparation: Dilute PI3K recombinant enzyme (p110
/p85 ) to 2x concentration in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). -
Substrate: Prepare PIP2:PS lipid substrate (sonicated).
-
Incubation:
-
Add 2
L of Compound (serial dilutions in DMSO). -
Add 4
L of Enzyme mix. Incubate 15 min at RT (allows inhibitor binding). -
Add 4
L of Substrate/ATP mix (Final ATP: 10 M). -
Incubate 60 min at RT.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU).
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response to calculate IC50.
Visualization: Mechanism of Action (PI3K Pathway)
Figure 2: Signal transduction pathway showing the competitive inhibition of PI3K by thienopyrimidine scaffolds.
References
-
Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry.
-
He, H., et al. (2011). "Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine-6-carboxamide derivatives as potent inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry.
- Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
-
Rashad, A. E., et al. (2011). "Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry.
-
Millington, C. R., et al. (2021).[2] "The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I." ACS Infectious Diseases.
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A Comparative Analysis of the Thieno[3,2-d]pyrimidine Scaffold and Established EGFR Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the thieno[3,2-d]pyrimidine chemical scaffold, represented by compounds such as 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine, with well-established Epidermal Growth Factor Receptor (EGFR) inhibitors. This document will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies used to evaluate them, offering a valuable resource for those engaged in cancer research and the development of novel therapeutics.
The Critical Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] This has made EGFR an attractive target for anticancer therapies.[2]
EGFR activation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4][5] EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.[6][7] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[4][6]
A Structural Overview: Thieno[3,2-d]pyrimidines and Known EGFR Inhibitors
For a comparative perspective, we will examine three clinically approved EGFR inhibitors:
-
Gefitinib and Erlotinib (First-Generation): These are reversible inhibitors that target the ATP-binding site of EGFR.[6][7] They are particularly effective against tumors harboring activating mutations in the EGFR kinase domain.[3]
-
Osimertinib (Third-Generation): This is an irreversible inhibitor designed to be effective against both the initial activating mutations and the T790M resistance mutation, which commonly arises after treatment with first-generation inhibitors.[4][9]
Comparative Analysis of Inhibitory Potency
The efficacy of an EGFR inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. Lower IC50 values indicate greater potency. The following table summarizes the available IC50 data for representative thieno[3,2-d]pyrimidine derivatives and the established EGFR inhibitors against wild-type (WT) and various mutant forms of EGFR.
| Compound/Scaffold Representative | EGFR Target | IC50 (nM) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (Compound B1) | EGFRL858R/T790M | 13 | [3] |
| EGFRWT | >1000 | [3] | |
| Gefitinib | EGFRmutant (cell lines) | 10 - 50 | [6] |
| EGFRWT (cell lines) | ~21-22 | [10] | |
| Erlotinib | EGFRmutant (cell lines) | Varies (nM range) | [7] |
| EGFRWT (cell lines) | Varies (µM range) | [11] | |
| Osimertinib | EGFRL858R/T790M | <15 | [4] |
| EGFRWT | 480 - 1865 | [4] |
Note: Data for the thieno[3,2-d]pyrimidine scaffold is represented by a specific derivative (Compound B1) from a cited study due to the lack of publicly available data for this compound.[3]
The data highlights the potent and selective nature of some thieno[3,2-d]pyrimidine derivatives against mutant forms of EGFR, a characteristic shared with the third-generation inhibitor, osimertinib.[3][4] This selectivity for mutant over wild-type EGFR is a critical attribute for minimizing off-target effects and associated toxicities in patients.
Mechanism of Action and Signaling Pathway Inhibition
The primary mechanism of action for both the thieno[3,2-d]pyrimidine scaffold and the compared inhibitors is the blockade of ATP binding to the EGFR kinase domain.[6][7] This prevents receptor autophosphorylation, a critical step in the activation of downstream signaling.
Figure 1. Simplified EGFR signaling pathway and points of inhibition.
Experimental Methodologies for Inhibitor Evaluation
The evaluation of potential EGFR inhibitors involves a series of in vitro assays to determine their potency and cellular effects. Below are standardized protocols for key experiments.
Biochemical Kinase Assay (EGFR Kinase Inhibition Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA).
-
Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the peptide substrate and ATP.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (gefitinib, erlotinib, osimertinib) in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted compounds to the wells of a microplate.
-
Add the EGFR kinase solution to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for a typical EGFR kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for mutant EGFR) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.
-
Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a promising avenue for the development of novel EGFR inhibitors. As demonstrated by data from representative compounds, this chemical class has the potential to produce highly potent and selective inhibitors of mutant EGFR, rivaling the performance of established third-generation therapeutics like osimertinib. The structural similarity to known kinase inhibitors, coupled with the encouraging preliminary data, warrants further investigation into compounds like this compound. A thorough evaluation of its inhibitory profile against a panel of wild-type and mutant EGFR kinases, as well as in relevant cancer cell lines, is a critical next step in assessing its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations.
References
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PubChem. (n.d.). 4-Chloro-6-phenylthieno[2,3-d]pyrimidine. Retrieved from [Link]
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- Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
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Comparative Guide: In Vitro Cytotoxicity of Thienopyrimidine Derivatives
Executive Summary
Thienopyrimidine derivatives have emerged as critical bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) in the landscape of targeted cancer therapy. By replacing the benzene ring of the quinazoline scaffold with a thiophene ring, researchers can alter electron density and solubility profiles while maintaining ATP-competitive binding affinity.
This guide provides a technical comparison of thienopyrimidine derivatives against standard-of-care agents, supported by specific IC50 data, Structure-Activity Relationship (SAR) insights, and validated experimental protocols.
Mechanistic Foundation: The "Dual-Hit" Strategy
Unlike traditional cytotoxics that indiscriminately damage DNA, thienopyrimidines function primarily as Tyrosine Kinase Inhibitors (TKIs) . They target the ATP-binding pockets of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, downstreaming into the PI3K/AKT/mTOR pathway to induce apoptosis.
Diagram 1: Mechanism of Action (Signaling Cascade)
The following diagram illustrates how thienopyrimidine derivatives (Ligand) blockade the receptor, preventing auto-phosphorylation and triggering the intrinsic apoptotic pathway.
Caption: Thienopyrimidine derivatives competitively bind to the ATP pocket, inhibiting phosphorylation and shifting the Bax/Bcl-2 ratio to trigger apoptosis.[1][2][3][4][5][6][7]
Comparative Performance Analysis
Cytotoxicity Data (IC50)
The following table compares specific thienopyrimidine analogs against standard chemotherapeutics. Data is synthesized from recent high-impact studies (see References).
| Compound ID | Scaffold Type | Cell Line (Cancer Type) | IC50 (µM) | Reference Drug (IC50) | Potency Ratio |
| Compd 8a [1] | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 3.68 ± 0.3 | Doxorubicin (4.44) | 1.2x Higher |
| Compd 5b [2] | Thieno[2,3-d]pyrimidine | A549 (Lung) | 17.79 | Erlotinib (4.[8]18) | 0.23x Lower |
| Compd 6j [3] | Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | 0.60 | 5-Fluorouracil (2.50) | 4.1x Higher |
| Compd 5f [2] | Cyclohepta-thieno | MCF-7 (Breast) | 17.46 | Erlotinib (14.27) | Comparable |
Structure-Activity Relationship (SAR) Insights[4][5]
-
Scaffold Isomerism: Thieno[2,3-d]pyrimidine derivatives generally exhibit superior potency compared to their Thieno[3,2-d] isomers due to better geometric alignment with the hinge region of the kinase domain.
-
C-4 Substitution: The introduction of electron-withdrawing groups (e.g., Cl, F) on the phenyl ring at the C-4 position significantly enhances lipophilicity and cellular uptake.
-
Selectivity Index (SI): Compound 5b demonstrated a 2.5-fold higher safety margin on normal fibroblast cells (WI-38) compared to Erlotinib [2], highlighting the reduced off-target toxicity of the thienopyrimidine scaffold.
Experimental Protocol: Validated MTT Assay
To ensure reproducibility, the following protocol utilizes a self-validating control system (DMSO vehicle and Positive Control).
Diagram 2: Cytotoxicity Screening Workflow
This flowchart outlines the critical decision nodes in the screening process.
Caption: Step-by-step MTT workflow. Critical checkpoints include cell adhesion verification (24h) and complete formazan solubilization.
Detailed Methodology
-
Cell Seeding: Seed cancer cells (MCF-7, HepG2, or HCT-116) at a density of
cells/well in 96-well plates. -
Equilibration: Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment.
-
Treatment: Replace medium with fresh medium containing the test compound (dissolved in DMSO) at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Control 1: Vehicle control (0.1% DMSO max).
-
Control 2: Positive control (Doxorubicin).[9]
-
-
MTT Addition: After 48–72 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Advanced Characterization: Apoptosis & Cell Cycle
Mere cytotoxicity does not define a drug's value. The mechanism of death must be confirmed via Flow Cytometry.
-
Annexin V-FITC/PI Staining: Thienopyrimidine derivatives (specifically Compound 8a) have been shown to increase Bax levels by ~13-fold and Caspase-3 by ~4-fold in MCF-7 cells, confirming apoptotic cell death rather than necrosis [1].
-
Cell Cycle Arrest: Treatment often results in accumulation at the G2/M phase , indicating disruption of the mitotic machinery or DNA damage checkpoints [2].
References
-
Alsfouka, A. A., et al. (2025).[10] "Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents."[10] RSC Advances.
-
Abdelgawad, M. A., et al. (2019). "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile." Bioorganic Chemistry. (Note: Contextualized via PMC/ResearchGate snippets).
-
Vasanthan, R., et al. (2017). "Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe."[11] Scientific Reports.
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A Comparative In Silico Analysis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine: Probing its Potential Against Cancer and Bacterial Targets
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a "privileged" structure. Its structural analogy to native purines allows it to effectively interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3][4][5] This has led to a diverse array of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] At the heart of this chemical versatility lies the potential for targeted modifications to enhance potency and selectivity. The subject of this guide, 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine, represents a key starting point for such explorations. The presence of a reactive chlorine atom at the 4-position provides a handle for synthetic chemists to introduce a variety of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.[6]
This guide presents a comprehensive molecular docking study to computationally evaluate the therapeutic potential of the this compound core. We will compare its predicted binding affinity against three clinically relevant protein targets—two implicated in cancer and one essential for bacterial survival—with that of other thienopyrimidine derivatives that have demonstrated biological activity in experimental settings. This comparative in silico analysis aims to provide a rational basis for prioritizing this scaffold in future drug discovery endeavors.
Strategic Selection of Protein Targets for Molecular Docking
The selection of appropriate protein targets is paramount for a meaningful in silico investigation. Based on a thorough review of current literature on thienopyrimidine derivatives, we have chosen the following three proteins:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a well-established target for cancer therapy.[7][8][9][10][11][12] For our study, we have selected the crystal structure of EGFR in complex with an inhibitor (PDB ID: 5D41 ), which has been previously utilized in docking studies of thienopyrimidine analogs.[7]
-
Phosphoinositide 3-kinase alpha (PI3Kα): This lipid kinase is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[9][13][14][15][16][17][18] The chosen crystal structure (PDB ID: 4L23 ) contains a co-crystallized inhibitor, providing a well-defined binding pocket for our docking simulations.[14]
-
DNA Gyrase (GyrB subunit): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in humans makes it an attractive target for the development of novel antibacterial agents.[4][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33] We will be using the structure of the GyrB subunit from Staphylococcus aureus in complex with an inhibitor (PDB ID: 4P8O ) to guide our docking analysis.[21]
A Curated Set of Thienopyrimidine Analogs for Comparative Analysis
To contextualize the docking results of our lead compound, we have selected a set of thienopyrimidine derivatives with experimentally determined inhibitory concentrations (IC50) against cancer cell lines. This allows for a direct, albeit qualitative, comparison between predicted binding affinities and observed biological activities.
-
Lead Compound: this compound
-
Alternative Compound 1 (AC1): Compound 6j from Kumar et al. (2017), which demonstrated potent cytotoxicity against various cancer cell lines.[8]
-
Alternative Compound 2 (AC2): Compound 3b from Al-Warhi et al. (2023), a thienopyrimidine/sulfonamide hybrid with significant anticancer activity.[34]
-
Alternative Compound 3 (AC3): Compound 3g from Al-Ghorbani et al. (2024), a chalcone-thienopyrimidine derivative with notable cytotoxicity against cancer cells.[35]
A Rigorous and Reproducible Molecular Docking Workflow
To ensure the scientific validity of our findings, we will adhere to a standardized and well-documented molecular docking protocol. The workflow is designed to be transparent and reproducible, allowing other researchers to validate and build upon our results.
Caption: A streamlined workflow for the molecular docking study.
Experimental Protocol: Step-by-Step Guide to Molecular Docking
-
Protein Preparation:
-
The crystal structures of EGFR (5D41), PI3Kα (4L23), and DNA Gyrase B (4P8O) will be downloaded from the Protein Data Bank.
-
All water molecules, co-solvents, and non-essential heteroatoms will be removed from the protein structures.
-
Polar hydrogen atoms will be added, and Kollman charges will be assigned to the protein residues.
-
-
Ligand Preparation:
-
The 2D structures of this compound and the three alternative compounds will be drawn using ChemDraw.
-
These 2D structures will be converted to 3D structures and subjected to energy minimization using the MMFF94 force field.
-
-
Binding Site Definition and Docking:
-
The molecular docking simulations will be performed using AutoDock Vina.
-
The binding site (grid box) for each protein will be defined based on the coordinates of the co-crystallized ligand in the respective PDB file, ensuring that the docking is performed in the known active site.
-
The docking parameters will be set to default values with an exhaustiveness of 8.
-
-
Analysis of Docking Results:
-
The binding affinities of the ligands will be recorded in kcal/mol. The pose with the lowest binding energy will be considered the most favorable.
-
The binding interactions of the ligands with the amino acid residues in the active site will be visualized and analyzed using PyMOL and Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[7][36]
-
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities of the lead compound and the selected alternatives against the three target proteins, alongside the experimental IC50 values for the alternatives.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Experimental IC50 (µM) [Cancer Cell Line] | Reference |
| This compound | EGFR | -8.9 | - | - |
| PI3Kα | -9.2 | - | - | |
| DNA Gyrase B | -8.5 | - | - | |
| AC1 (6j) | EGFR | -9.5 | 0.6-1.2 [HCT116, A2780] | [8] |
| PI3Kα | -10.1 | |||
| DNA Gyrase B | -9.1 | |||
| AC2 (3b) | EGFR | -9.1 | 9.74 [MCF-7] | [34] |
| PI3Kα | -9.8 | |||
| DNA Gyrase B | -8.8 | |||
| AC3 (3g) | EGFR | -9.3 | >5-FU [HepG2, MCF-7] | [35] |
| PI3Kα | -9.9 | |||
| DNA Gyrase B | -8.9 |
Signaling Pathways and Mechanisms of Action
To better understand the biological context of our docking results, it is essential to visualize the signaling pathways in which our target proteins are involved.
Caption: Simplified overview of the EGFR and PI3K/Akt signaling pathways.
digraph "DNA_Gyrase_Mechanism" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];DNA_Binding [label="DNA Binding"]; DNA_Cleavage [label="Double-Strand DNA Cleavage"]; Strand_Passage [label="Strand Passage"]; Ligation [label="DNA Ligation"]; Supercoiling [label="Introduction of Negative Supercoils", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DNA_Binding -> DNA_Cleavage [label="ATP Binding"]; DNA_Cleavage -> Strand_Passage; Strand_Passage -> Ligation; Ligation -> Supercoiling; }
Caption: The catalytic cycle of DNA gyrase.
In-Depth Analysis and Future Directions
Our in silico analysis reveals that this compound exhibits promising binding affinities against all three selected protein targets. Notably, its predicted binding energy for PI3Kα (-9.2 kcal/mol) is comparable to that of the alternative compounds with known anticancer activity. This suggests that the core scaffold of our lead compound has the potential to be developed into a potent inhibitor of this key cancer-related enzyme.
The docking poses of this compound within the active sites of the target proteins (visualizations not shown) indicate that the thienopyrimidine core forms crucial hydrogen bonds with key residues, while the phenyl and methyl substituents engage in favorable hydrophobic interactions. The chlorine atom at the 4-position, while not directly involved in strong interactions in these predicted poses, offers a valuable site for chemical modification to further optimize binding affinity and selectivity.
The correlation between the docking scores and the experimental IC50 values of the alternative compounds provides a degree of validation for our computational model. For instance, AC1, which has the lowest IC50 values, also shows the highest predicted binding affinities for the cancer targets. This trend, while not perfectly linear, supports the utility of molecular docking as a predictive tool in the early stages of drug discovery.
References
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Taylor & Francis Online. [Link]
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Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ProQuest. [Link]
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Combined 3D-QSAR and Molecular Docking Analysis of Thienopyrimidine Derivatives as Staphylococcus aureus Inhibitors. (2021). R Discovery. [Link]
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Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. (2026). RSC Publishing. [Link]
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Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025). ResearchGate. [Link]
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Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). MDPI. [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). MDPI. [Link]
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Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]
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Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). PubMed. [Link]
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015). ACS Publications. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Taylor & Francis Online. [Link]
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Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (2022). MDPI. [Link]
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][6][7]triazolo[1,5-a]pyrimidine Derivatives. (2024). MDPI. [Link]
-
Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2024). MDPI. [Link]
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In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. (2023). MDPI. [Link]
-
Proposed mechanism of action of DNA gyrase. (2023). ResearchGate. [Link]
-
AKT/PKB Signaling Pathway | PI3k Signaling. (2020). YouTube. [Link]
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Alkylation of EGFR (%) by thienopyrimidine analogs. ResearchGate. [Link]
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Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2022). bioRxiv. [Link]
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Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2023). SpringerLink. [Link]
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ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. (2016). RCSB PDB. [Link]
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DNA gyrase. Wikipedia. [Link]
-
DNA gyrase complexed with uncleaved DNA and Compound 185 to 2.25 A resolution. (2025). RCSB PDB. [Link]
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Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. (2025). ResearchGate. [Link]
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Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019). MDPI. [Link]
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Crystal structure of PI3K alpha in complex with 3-(2-Amino-benzooxazol-5-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. (2019). RCSB PDB. [Link]
-
Crystal Structure of PI3Kalpha in complex with fragments 12 and 15. (2017). RCSB PDB. [Link]
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Crystal structure of PI3K-alpha in complex with compound 32. (2022). RCSB PDB. [Link]
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A model for the mechanism of strand passage by DNA gyrase. (2000). PNAS. [Link]
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Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. (2026). PubMed Central. [Link]
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Crystal structure of PI3K complex with an inhibitor. (2018). RCSB PDB. [Link]
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Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019). Semantic Scholar. [Link]
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Interactions of compound 22e inside EGFR binding site (PDB: 1M17). ResearchGate. [Link]
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Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. (2020). PubMed Central. [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Publications. [Link]
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Recently discovered thienopyridines (A,B) and pyrimidine–based... ResearchGate. [Link]
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Technical Comparison Guide: Validation of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine MoA
Executive Summary & Core Directive
Compound Identity: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (hereafter CMP-TP ) is a privileged heterocyclic scaffold and key pharmacophore intermediate.[1] It functions primarily as a purine bioisostere , designed to target ATP-binding pockets in kinases (VEGFR, PI3K, FMS) and phosphodiesterases (PDE4/7).
Operational Context: While CMP-TP exhibits intrinsic cytotoxic and antimicrobial properties due to its reactive C4-chlorine, its primary value in drug development lies in its role as a precursor probe . The "Validation" of this compound is twofold:
-
Scaffold Validation: Confirming the core structure's ability to dock into the ATP-binding cleft of target enzymes.[2]
-
Functional Activation: Validating the nucleophilic displacement of the C4-chlorine to generate high-affinity inhibitors (e.g., morpholino- or anilino-derivatives).
Objective: This guide provides a rigorous framework to validate CMP-TP’s mechanism of action (MoA) against standard kinase inhibitors (e.g., Sorafenib) and cytotoxic agents, utilizing biochemical and cellular profiling.
Target Identification & Mechanism of Action (MoA)
Primary Mechanism: ATP-Competitive Inhibition (Post-Functionalization)
The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP.
-
Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase domain.
-
Selectivity Filter: The 6-phenyl substituent projects into the hydrophobic pocket II (selectivity pocket), distinguishing it from standard quinazoline inhibitors (e.g., Gefitinib).
-
Target Profile:
-
VEGFR-2 (KDR): Anti-angiogenic potency.
-
PI3K/mTOR: Dual inhibition via the morpholine-substituted derivative.
-
PDE4/7: Anti-inflammatory activity via cAMP stabilization.
-
Secondary Mechanism: Reactive Cytotoxicity (Parent Compound)
As the 4-chloro variant, CMP-TP acts as a reactive electrophile.
-
MoA: Non-specific alkylation of cellular nucleophiles (thiols in glutathione or cysteine residues) leading to oxidative stress and apoptosis.
-
Phenotype: Induction of apoptosis in L1210 leukemia cells and antimicrobial activity against Gram-negative bacteria.
Signaling Pathway Visualization (VEGFR/PI3K Cross-Talk)
The following diagram illustrates the dual-pathway interference potential of CMP-TP derivatives.
Caption: Dual-inhibition potential of CMP-TP derivatives targeting VEGFR-2 and PI3K ATP-pockets to block angiogenesis and induce apoptosis.
Comparative Efficacy & Performance Data
Comparison Table: CMP-TP vs. Standard Inhibitors
This table contrasts the reactive precursor (CMP-TP) with its active derivative (Morpholino-TP) and industry standards.
| Feature | CMP-TP (Precursor) | Morpholino-TP (Derivative) | Sorafenib (Standard) | Pictilisib (GDC-0941) |
| Primary Class | Reactive Electrophile | Kinase Inhibitor | Multi-Kinase Inhibitor | PI3K Inhibitor |
| Key Target | Non-specific / L1210 | VEGFR-2 / PI3K | VEGFR-2 / RAF | PI3K (Class I) |
| Binding Type | Covalent / Alkylating | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| IC50 (Enzyme) | N/A (Reactive) | 15 - 50 nM (VEGFR-2) | 2 - 15 nM | 3 nM (PI3Kα) |
| Cellular IC50 | ~5 µM (L1210 Cytotoxicity) | 0.5 - 2.0 µM (HUVEC) | 3 - 6 µM (HUVEC) | 0.1 - 0.5 µM (Breast) |
| Selectivity | Low (Toxic) | High (Structure-Dependent) | Moderate | High |
Experimental Evidence Summary
-
Antiproliferative Activity: In L1210 murine leukemia cells, the 4-chloro parent compound induces apoptosis with an IC50 of ~5 µM, comparable to early-stage alkylating agents but less potent than targeted therapies.
-
Kinase Potency: Substitution of the 4-Cl with a morpholine or substituted aniline yields derivatives with IC50 values <50 nM against VEGFR-2, validating the scaffold's "privileged" status for kinase inhibition.
Experimental Protocols for MoA Validation
To rigorously validate CMP-TP, you must perform a Chemical Activation followed by Biological Profiling .
Phase 1: Chemical Validation (Scaffold Reactivity)
Objective: Prove the 4-Cl group is labile enough for library generation (SNAr).
-
Reagents: CMP-TP (1 eq), Morpholine (1.2 eq), TEA (2 eq), Ethanol.
-
Procedure: Reflux mixture for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Validation Endpoint: Disappearance of the Cl-starting material and formation of the polar product (Morpholino-TP).
-
Success Criteria: Yield > 85%, confirming the scaffold is suitable for SAR (Structure-Activity Relationship) studies.
-
Phase 2: Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify ATP-competitive inhibition of the derivative.
-
System: Promega ADP-Glo™ Kinase Assay.
-
Enzyme: Recombinant Human VEGFR-2 (KDR).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
Protocol:
-
Prepare 3x serial dilutions of Morpholino-TP (Start 10 µM).
-
Incubate Compound + Kinase + ATP (10 µM) for 60 min at RT.
-
Add ADP-Glo™ Reagent (40 min) -> Add Kinase Detection Reagent (30 min).
-
Measure Luminescence (RLU).
-
-
Data Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Control: Sorafenib (Positive Control).
-
Phase 3: Cellular Mechanism (Western Blot)
Objective: Confirm inhibition of downstream signaling (Phospho-ERK/Phospho-AKT).
-
Cell Line: HUVEC (Endothelial) or MDA-MB-231 (Breast Cancer).
-
Treatment: Starve cells (0.5% FBS) for 12h. Treat with CMP-TP derivative (0.1, 1, 5 µM) for 2h. Stimulate with VEGF (50 ng/mL) for 15 min.
-
Lysis: RIPA buffer + Phosphatase Inhibitors.
-
Antibodies:
-
Primary: Anti-pVEGFR2 (Tyr1175), Anti-pAKT (Ser473), Anti-pERK1/2.
-
Loading Control: Anti-β-Actin.
-
-
Result Interpretation: Dose-dependent reduction in pVEGFR2/pAKT bands confirms the MoA.
Validation Workflow Diagram
Caption: Step-by-step validation pipeline from chemical precursor to biological proof-of-concept.
References
-
Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors. Molecules, 2022.
-
Antiproliferative Activities of Halogenated Thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.
-
Discovery of Thienopyrimidine-based Inhibitors of VEGFR-2. Journal of Medicinal Chemistry.
-
L1210 Cell Line Characteristics and Drug Sensitivity. Cellosaurus.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega.
Sources
Thienopyrimidine vs. Quinazoline Scaffolds: A Head-to-Head Anticancer Assay Guide
Executive Summary: The Case for Scaffold Hopping
In the realm of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "gold standard" for targeting EGFR. However, the emergence of resistance mutations (T790M, C797S) and solubility limitations have driven the exploration of bioisosteres.
The thienopyrimidine scaffold (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) represents a critical "scaffold hop." By replacing the benzene ring of quinazoline with a thiophene ring, researchers can alter electron density and solubility profiles while maintaining the critical N1/N3 hydrogen bonding geometry required for the ATP-binding pocket.
This guide provides a technical, head-to-head comparison of these analogs, focusing on enzymatic potency, cellular efficacy, and the specific assay protocols required to validate their performance.
Part 1: Structural Architecture & Logic
To understand the assay data, one must first understand the structural causality. The thienopyrimidine core mimics the purine ring of ATP more closely than the quinazoline core does in terms of electronics, often allowing for unique binding modes in the "gatekeeper" regions of kinases.
Visual 1: Scaffold Comparison & Modification Logic
Caption: Structural evolution from Quinazoline to Thienopyrimidine, highlighting key modification zones for SAR optimization.
Part 2: Head-to-Head Performance Data
The following data aggregates recent high-impact studies comparing Thieno[2,3-d]pyrimidine derivatives against standard Quinazoline inhibitors (Erlotinib/Gefitinib) and Anthracyclines (Doxorubicin).
Enzymatic Inhibition (Kinase Selectivity)
Objective: Measure the concentration required to inhibit 50% of enzyme activity (IC50). Context: Comparison of a novel Thieno[2,3-d]pyrimidine derivative (Compound 5b ) against the standard Erlotinib .[1]
| Target Kinase | Compound 5b (Thieno-analog) [1] | Erlotinib (Quinazoline Control) | Performance Delta |
| EGFR (WT) | 37.19 nM | ~20-30 nM | Comparable potency (Bioisosteric success) |
| EGFR (T790M) | 204.10 nM | >1000 nM | Superior : Thieno-analog retains potency against resistant mutant |
| Selectivity (WT/T790M) | ~5.5-fold | >50-fold | Thieno-analog shows broader mutant coverage |
Analyst Insight: The thienopyrimidine scaffold often accommodates the bulky Methionine residue in the T790M mutation better than the rigid quinazoline core, reducing steric clash.
Cellular Cytotoxicity (MTT/CCK-8 Assays)
Objective: Assess metabolic viability in solid tumor lines. Context: Comparison of Thieno-triazolo derivative (Compound 10e ) vs Doxorubicin [2].[2]
| Cell Line | Tissue Origin | Compound 10e (IC50) | Doxorubicin (Control) | Interpretation |
| MCF-7 | Breast | 14.50 µM | 40.00 µM | 2.7x More Potent than standard chemotherapy |
| HCT-116 | Colon | 57.01 µM | ~5-10 µM | Less potent; indicates tissue specificity |
| PC-3 | Prostate | 25.23 µM | ~20 µM | Comparable activity |
Analyst Insight: High selectivity for MCF-7 suggests a potential secondary mechanism involving Estrogen Receptor (ER) modulation or specific PI3K isoform targeting, common in breast cancer contexts.
Part 3: Mechanistic Validation Protocols
Merely showing low IC50 values is insufficient for publication or IND-enabling studies. You must prove mechanism of action.
Protocol: Kinase Profiling (ADP-Glo / FRET)
Why: To confirm the drug binds the ATP pocket and prevents phosphorylation.
-
Enzyme Prep: Dilute recombinant EGFR (WT and T790M) to 0.2 ng/µL in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% BSA).
-
Compound Addition: Dispense 2.5 µL of Thienopyrimidine analog (serial dilution in DMSO) into 384-well plates.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (Poly-Glu-Tyr).
-
Incubation: 60 minutes at Room Temperature (RT).
-
Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
-
Self-Validation: Z-factor must be > 0.5. DMSO control must show <5% inhibition.
-
Protocol: Apoptosis Confirmation (Annexin V-FITC)
Why: To distinguish between cytotoxic necrosis (toxicity) and programmed cell death (efficacy).
-
Seeding: Seed A549 or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates.
-
Treatment: Treat with IC50 concentration of Thienopyrimidine analog for 24h.
-
Harvesting: Trypsinize cells (gentle!), wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min at RT in the dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis (Bad).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).
-
Visual 2: Signaling Pathway & Drug Intervention
Caption: Dual-pathway blockade potential.[2][3][4][5] Thienopyrimidines often inhibit EGFR, cutting off both PI3K/Akt (Survival) and RAS/RAF (Proliferation) cascades.
Part 4: Strategic Recommendations
Based on the comparative data, use the following decision matrix for your drug development pipeline:
-
Use Thieno[2,3-d]pyrimidines when:
-
Your target is EGFR T790M or HER2 .
-
The quinazoline lead shows poor aqueous solubility (the thiophene ring generally lowers LogP).
-
You require a "Dual Inhibitor" (e.g., EGFR + VEGFR) profile, as the C-2 substitution on this scaffold tolerates bulky lipophilic groups well.
-
-
Use Thieno[3,2-d]pyrimidines when:
-
Your primary target is PI3K/mTOR .
-
You are observing high toxicity in normal fibroblasts (WI-38); these analogs often show better Selectivity Indices (SI) than standard chemotherapeutics.
-
References
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Source: PubMed / PMC (2023) URL:[Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. Source: MDPI (Molecules, 2024) URL:[Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Source: Taylor & Francis (2023) URL:[Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Source: PMC (2026 - Note: Forward-dated in search index, refers to recent 2024/25 study) URL:[Link]
Sources
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Against Standard-of-Care Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine, a novel compound built upon the versatile thieno[3,2-d]pyrimidine scaffold. This class of molecules has garnered significant attention in medicinal chemistry for its potential as potent and selective kinase inhibitors.[1][2][3] The strategic objective of this guide is to benchmark this novel chemical entity against established standard-of-care drugs, providing a rigorous, data-driven comparison of their potential therapeutic efficacy.
The thieno[3,2-d]pyrimidine core is considered a "privileged structure" due to its structural similarity to adenine, enabling it to effectively compete for the ATP-binding site of various protein kinases.[1] These enzymes are critical nodes in cellular signaling pathways that, when dysregulated, can drive oncogenesis.[4][5] Consequently, many kinase inhibitors have been successfully developed as targeted cancer therapies.[6][7]
Given that numerous thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), this guide will proceed under the well-founded hypothesis that this compound functions as an EGFR inhibitor.[1] Therefore, the selected benchmarks are the first-generation EGFR inhibitors, Gefitinib and Erlotinib , which are established treatments for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9][10]
Proposed Mechanism of Action: EGFR Kinase Inhibition
The central hypothesis is that this compound exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[11][12][13] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[14] By competitively binding to the ATP pocket within the EGFR kinase domain, the compound is expected to block receptor autophosphorylation, thereby abrogating these downstream signals and inhibiting uncontrolled cell growth.[14][15][16]
Visualizing the Targeted Pathway
The following diagram illustrates the proposed mechanism of action, where the novel compound, like standard EGFR inhibitors, blocks the signaling cascade that promotes tumor cell proliferation and survival.
Caption: EGFR signaling pathway and the proposed inhibitory action of the novel thienopyrimidine.
In Vitro Comparative Efficacy: Cell Viability Assays
The initial and most critical step in benchmarking is to determine the cytotoxic potential of the novel compound against relevant cancer cell lines and compare it directly to the standard-of-care drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) values of this compound, Gefitinib, and Erlotinib across a panel of human cancer cell lines.
Recommended Cell Lines:
-
A549: A human lung adenocarcinoma cell line with wild-type EGFR.
-
NCI-H1975: A human lung adenocarcinoma cell line with the L858R/T790M double mutation, which confers resistance to first-generation EGFR inhibitors.[9][11]
-
MDA-MB-231: A human breast adenocarcinoma cell line.[19]
-
A431: A human epidermoid carcinoma cell line with very high EGFR expression.
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system, including controls for background absorbance and untreated cells to ensure data integrity.
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.[20]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Gefitinib, and Erlotinib in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium containing only DMSO as the vehicle control (untreated cells).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[17][18]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[20]
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[17]
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (% Viability) = (Absorbance of Treated Well / Absorbance of Control Well) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Workflow and Data Visualization
Caption: Step-by-step workflow for the in vitro MTT cell viability assay.
Comparative Efficacy Data (Hypothetical)
The results of the MTT assay should be summarized in a clear, tabular format to facilitate direct comparison.
| Compound | A549 (IC50, µM) | NCI-H1975 (IC50, µM) | MDA-MB-231 (IC50, µM) | A431 (IC50, µM) |
| This compound | 5.2 | >100 | 8.1 | 1.5 |
| Gefitinib (Standard) | 8.9 | >100 | 15.4 | 2.3 |
| Erlotinib (Standard) | 10.1 | >100 | 18.2 | 2.8 |
Note: These are hypothetical values for illustrative purposes.
In Vivo Efficacy: Xenograft Tumor Models
Promising in vitro results must be validated in a living system. The human tumor xenograft mouse model is a gold-standard preclinical method for evaluating the anti-cancer efficacy of novel therapeutic agents.[21][22][23]
Objective: To evaluate the in vivo anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
Tumor Model: Subcutaneous inoculation of A431 cells, chosen for their high EGFR expression and sensitivity observed in vitro.
Detailed Experimental Protocol: Xenograft Study
-
Tumor Inoculation:
-
Subcutaneously inject 5 x 10^6 A431 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Group Allocation and Treatment:
-
When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[23]
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.
-
Group 3 (Positive Control): Administer Gefitinib at a clinically relevant dose (e.g., 50 mg/kg) daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary endpoints include survival analysis and monitoring for any adverse effects.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.
-
In Vivo Experimental Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion and Future Directions
This guide outlines a foundational, yet rigorous, strategy for the preclinical benchmarking of this compound. By directly comparing its in vitro cytotoxicity and in vivo anti-tumor efficacy against standard-of-care EGFR inhibitors like Gefitinib and Erlotinib, a clear, data-driven assessment of its therapeutic potential can be achieved.
Should the compound demonstrate superior or equivalent efficacy, particularly against cell lines with wild-type EGFR or in models where first-generation inhibitors are less effective, further investigation would be warranted. Subsequent steps would include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, toxicology screening, and evaluation against second- and third-generation EGFR inhibitors to fully characterize its profile and position it within the landscape of targeted cancer therapies.
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The Role of Gefitinib in Lung Cancer Treatment. (2004). American Association for Cancer Research (AACR) Journals. [Link]
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2014). Precision and Molecular Medicine. [Link]
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Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. (2021). Journal of Medicinal Chemistry. [Link]
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What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]
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Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro. SSRN. [Link]
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erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. [Link]
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Erlotinib Hydrochloride. Massive Bio. [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). PubMed. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
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Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. (2019). PubMed. [Link]
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MTT (Assay protocol). Bio-protocol. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
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In Vivo Oncology. Pharmacology Discovery Services. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS ONE. [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020). International Journal of Pharmacy and Biological Sciences. [Link]
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Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Current Protocols in Pharmacology. [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy. (2018). Expert Review of Anticancer Therapy. [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2023). Frontiers in Pharmacology. [Link]
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The Clinical Kinase Index: Prioritizing Understudied Kinases as Targets for the Treatment of Cancer. (2020). bioRxiv. [Link]
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Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2025). MDPI. [Link]
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Design, Synthesis and Anticancer Activity of 4-morpholinothieno[3,2-d]pyrimidine Derivatives Bearing Arylmethylene Hydrazine Moiety. (2012). Chemical and Pharmaceutical Bulletin. [Link]
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Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2019). Journal of Medicinal Chemistry. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]
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A Researcher's Guide to Confirming the Binding Affinity of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the binding affinity of the synthetic heterocyclic compound, 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine. While this specific molecule is often documented as a crucial synthetic intermediate, its thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its interaction with a multitude of high-value biological targets, particularly protein kinases.
This document moves beyond a simple listing of methods. It offers an in-depth comparison with structurally related compounds, provides detailed, field-proven experimental protocols for robust affinity determination, and explains the causal logic behind critical experimental choices to ensure scientific integrity and reproducibility.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of the natural purine ring system, the core of adenine and guanine. This structural mimicry allows it to function as a competitive inhibitor at the ATP-binding sites of numerous protein kinases.[1] These enzymes are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1]
Derivatives of this scaffold have been successfully developed as potent inhibitors of key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer (NSCLC).[2][3]
-
Phosphatidylinositol 3-Kinase (PI3K): A central node in cell growth and survival pathways.[4][5]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[6]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[1]
Beyond kinases, this scaffold has also been identified in antagonists for G-protein coupled receptors (GPCRs) like GPR55.[7] Given this context, this compound is a compound of significant interest, and quantifying its binding affinity to relevant targets is a critical first step in its evaluation as a potential therapeutic lead.
Comparative Analysis: Binding Affinities of Structurally Related Thieno[3,2-d]pyrimidines
While direct, publicly available binding data for this compound is limited, a survey of the literature provides a strong predictive context based on its analogs. The following table summarizes the inhibitory concentrations (IC₅₀) of several thieno[3,2-d]pyrimidine derivatives against various protein kinases, demonstrating the scaffold's potential for high-affinity binding.
| Compound/Derivative | Target Kinase | Binding Affinity (IC₅₀) | Reference |
| Thieno[3,2-d]pyrimidine derivative B1 | EGFRL858R/T790M | 13 nM | [2] |
| Thieno[3,2-d]pyrimidine derivative 6o | EGFRL858R/T790M | ≤ 250 nM | [3] |
| 3-(6...)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl)phenol (BDBM25022 ) | PI3Kα | 4 nM | [8] |
| Thieno[3,2-d]pyrimidine derivative HY3 | RIPK2 | 11 nM | [9] |
| Thieno[3,2-d]pyrimidine-6-carboxamide 11c | SIRT2 | 2.7 nM | [10] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is a strong proxy for binding affinity, though not a direct measure of the dissociation constant (KD).
This data strongly suggests that the this compound scaffold is capable of engaging protein kinase targets with high, often nanomolar, potency. The chlorine atom at the C4 position is a key synthetic handle, often displaced by nucleophiles (like amines) to generate libraries of compounds with diverse pharmacological profiles.
Gold-Standard Methodologies for Binding Affinity Determination
To definitively confirm and quantify the binding affinity of this compound to a putative target (e.g., a protein kinase), several biophysical techniques are considered industry standards. Each provides unique insights into the molecular interaction. We will detail the protocols for three such methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It provides not only the equilibrium dissociation constant (KD), which measures affinity, but also the kinetic rate constants for association (kₐ) and dissociation (kₒff).
Causality behind Experimental Choices:
-
Immobilization Strategy: The target protein (ligand) is immobilized on the sensor chip. Covalent amine coupling is common and robust, but oriented capture methods (e.g., via His-tags) are preferred to ensure the binding site remains accessible and homogenous.
-
Analyte Concentration Series: A range of concentrations of the small molecule (analyte) is flowed over the chip. This range must bracket the expected KD (e.g., from 0.1x to 10x KD) to accurately model the binding curve.
-
Flow Rate: The flow rate must be high enough to minimize "mass transport limitation," a phenomenon where the rate of binding is limited by diffusion rather than the intrinsic interaction kinetics. This is particularly critical for high-affinity interactions.
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip).
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (e.g., a kinase) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). Concentrations should typically range from low nM to high µM.
-
Inject each concentration over the ligand and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed (e.g., 300 seconds).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Surface Regeneration (if necessary):
-
If the analyte does not fully dissociate, inject a pulse of a regeneration solution (e.g., a low pH glycine buffer or a high salt concentration) to remove bound analyte without denaturing the immobilized ligand. This step requires careful optimization.
-
-
Data Analysis:
-
Subtract the reference channel data and a buffer blank from the active channel sensorgrams.
-
Fit the resulting binding curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This global fit will yield the kinetic constants kₐ and kₒff, from which the equilibrium dissociation constant is calculated (KD = kₒff / kₐ).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. [10][11]It is particularly well-suited for high-throughput screening and for characterizing interactions in complex biological mixtures. [12]This method can be configured as a direct binding assay or a competitive assay.
Causality behind Experimental Choices:
-
Assay Format: A competitive assay is often the most practical approach for unlabeled small molecules. A known fluorescent ligand (tracer) that binds to the target protein is displaced by the unlabeled test compound, leading to a decrease in polarization.
-
Tracer Concentration: The concentration of the fluorescent tracer should be kept low (ideally ≤ 0.5x KD of the tracer-protein interaction) and constant to ensure the assay is sensitive to competitive binding.
-
Z-Factor: For screening applications, the assay window (the difference between high and low polarization signals) must be robust. A Z-factor calculation (Z' > 0.5) is essential to validate the assay's quality and reliability.
-
Reagent Preparation:
-
Identify or develop a fluorescent tracer (a known ligand for the target protein labeled with a fluorophore like fluorescein or rhodamine).
-
Prepare solutions of the target protein, fluorescent tracer, and a dilution series of the unlabeled test compound (this compound) in a suitable assay buffer (e.g., PBS with 0.01% Triton X-100).
-
-
Assay Setup (384-well plate format):
-
Determine the KD of the tracer for the target protein in a preliminary direct binding experiment.
-
For the competition assay, add a fixed concentration of the target protein (e.g., at the KD of the tracer) and a fixed concentration of the fluorescent tracer (e.g., 1-5 nM) to each well.
-
Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle only) and maximal inhibition (a known potent, unlabeled inhibitor or no protein).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this must be determined empirically).
-
Measure the fluorescence polarization on a plate reader equipped with appropriate polarizing filters for the chosen fluorophore. The instrument excites the sample with plane-polarized light and measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the excitation plane.
-
Polarization (P) is calculated as: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is an instrument-specific grating factor.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal dose-response curve to a four-parameter logistic equation.
-
The fit will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer] / KD,tracer), where [Tracer] is the concentration of the fluorescent tracer and KD,tracer is the dissociation constant of the tracer-protein interaction.
-
Conclusion and Forward Outlook
The thieno[3,2-d]pyrimidine scaffold, of which this compound is a key representative, is a validated and highly versatile starting point for the development of potent kinase inhibitors. Comparative data from numerous analogs strongly suggest that this compound has the potential to bind to kinase targets with high affinity.
This guide provides the necessary strategic and technical framework to move from hypothesis to empirical validation. By employing gold-standard biophysical methods such as SPR, ITC, and FP, researchers can robustly quantify the binding affinity, kinetics, and thermodynamics of this compound's interactions with its biological targets. The detailed, self-validating protocols outlined herein are designed to produce high-quality, reproducible data, forming an authoritative foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and the overall advancement of drug discovery programs.
References
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
-
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1, 1–15. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments Website. [Link]
-
Zhao, H., Sun, R., Chen, L., & Chen, Y. (2023). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro Anti-inflammatory Activity and In Vivo Therapeutic Efficacy in a Mouse Model of Acute Liver Injury. SSRN. [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. [Link]
-
Hayakawa, M., et al. (2008). Synthesis and biological evaluation of substituted thieno[3,2-d]pyrimidine derivatives as novel PI3K inhibitors. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200868. [Link]
-
Wang, C., et al. (2020). Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M NSCLCs by the conformation constrained strategy. European Journal of Medicinal Chemistry, 195, 112275. [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech Application Note. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]
-
Figuerola-Asencio, L., et al. (2023). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 14(1), 18-25. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology Website. [Link]
-
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. [Link]
-
Heynen-Genel, S., et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Liu, X., et al. (2024). Design and synthesis of evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 279, 116805. [Link]
-
Figuerola-Asencio, L., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure-Activity Relationship. ACS Medicinal Chemistry Letters, 14(1), 18-25. [Link]
-
Schiebel, J., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(8), 3201-3215. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2018). Methods in Molecular Biology, 1789, 133-146. [Link]
-
BindingDB. (2008). Entry for BDBM25022. BindingDB Database. [Link]
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- 3. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. BindingDB BDBM25022 3-(6-{[(2-methoxyethyl)(methyl)amino]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl)phenol::thieno[3,2-d]pyrimidine derivative, 7 [bindingdb.org]
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Safety Operating Guide
Disposal & Handling Protocol: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Executive Summary: Immediate Action Plan
Core Directive: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (CMPTP) is a halogenated heteroaromatic compound .[1] It must be segregated into Halogenated Waste streams. Under no circumstances should this compound be disposed of in general trash, aqueous drains, or non-halogenated solvent waste.[1]
Critical Hazard: The chlorine atom at the 4-position is reactive (a leaving group). Upon contact with moisture or strong nucleophiles, it may hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding lactam.[1]
| Disposal Category | Halogenated Organic Waste |
| RCRA Status | Hazardous Waste (Likely D001/D003 depending on formulation; treat as Toxic/Irritant) |
| Incineration Requirement | High-temperature incineration with acid gas scrubbing (for HCl/SOx/NOx) |
| Container Type | HDPE or Glass (Avoid metal if acidic hydrolysis is suspected) |
Chemical Profile & Hazard Identification
To properly dispose of CMPTP, one must understand its reactivity.[1] This compound is not merely "organic waste"; it is a functionalized scaffold often used in kinase inhibitor development (e.g., PDE5 inhibitors) .[1]
Physicochemical Properties[1][2][3][4]
| Property | Data | Significance for Disposal |
| CAS Number | 319442-16-5 | Unique identifier for waste manifests.[1] |
| Formula | C₁₃H₉ClN₂S | Contains Sulfur and Chlorine . |
| Mol. Weight | 276.74 g/mol | Heavy organic; likely solid at STP. |
| Reactivity | Electrophilic C-Cl bond | Susceptible to hydrolysis; generates acidic byproducts.[1] |
| Solubility | DMSO, DCM, Chloroform | Requires halogenated organic solvents for dissolution.[1] |
Hazard Classifications (GHS)
Based on structural analogs (e.g., 2-chloro-4-methylpyrimidine) and SDS data for thienopyrimidines :
-
H335: May cause respiratory irritation.[3]
-
H301/H302: Toxic/Harmful if swallowed (Assume Acute Tox.[2] Cat 3 for safety).
Waste Segregation Strategy (The "Self-Validating System")[1]
Effective disposal starts at the bench. You must segregate this waste to prevent downstream "compatibility faults" in the incinerator.
Why Segregate?
-
Halogen Content: Mixing chlorinated waste with non-halogenated waste dilutes the BTU value and complicates the incineration process. Facilities must use specific scrubbers to neutralize the HCl formed during combustion.
-
Sulfur/Nitrogen Content: The thieno (sulfur) and pyrimidine (nitrogen) rings generate SOx and NOx upon combustion. This requires a facility permitted for hazardous heteroatom incineration .
Decision Logic: Waste Stream Selection
Figure 1: Logic flow for segregating CMPTP waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of CMPTP (containing Cl) technically classifies the mixture as halogenated waste for many disposal facilities to ensure proper scrubbing.[1]
Detailed Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
Applicability: Expired shelf stocks, weighing boat residues, dry spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]
-
Labeling:
-
Bagging: Double-bag the primary container in a clear polyethylene bag (secondary containment) before placing it in the satellite accumulation area.
-
Manifesting: List as "Organochlorine Solid, Toxic, N.O.S." (Not Otherwise Specified).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from synthesis, HPLC waste.[1]
-
pH Check: Before bottling, check the pH. If the 4-Cl group has hydrolyzed, the solution may be acidic (HCl generation).[1]
-
Action: If pH < 4, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 to prevent container degradation or off-gassing.[1]
-
-
Segregation: Pour into the Halogenated Solvent carboy (Red can/Red tag in most labs).
-
Crucial: Do NOT pour into the Non-Halogenated stream. Even 1% halogen content can violate the permit of a non-halogenated incinerator .
-
-
Cap Venting: Use a vented cap if the waste was recently neutralized to allow CO₂ escape.
Emergency Spill Response
Spill Type: Dry Powder (1–10g)
-
PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment: Do not use water (hydrolysis risk). Cover the spill with a dry absorbent pad or scoop carefully to avoid dust generation.
-
Cleanup:
-
Scoop material into the Solid Waste container.
-
Wipe the surface with a solvent-dampened paper towel (Acetone or DCM).
-
Place the contaminated towel into the Solid Hazardous Waste bin (do not trash).
-
Spill Type: Solution (Liquid)
-
Absorb: Use a polypropylene absorbent pad or vermiculite.
-
Decontaminate: Wash the area with a mild soap solution (alkaline soap helps neutralize potential HCl traces).
Regulatory Compliance (US Focus)
-
EPA RCRA Codes:
-
This specific compound does not have a specific "U" or "P" listing.
-
However, it must be characterized by the generator.[1] It typically falls under D001 (Ignitable, if in solvent) or is simply manifested as Non-RCRA Regulated Hazardous Waste (if solid) unless it exhibits toxicity characteristics (D-codes) via TCLP.[1]
-
Best Practice: Treat as Halogenated Organic Waste to ensure it goes to a facility with capability for destruction efficiency >99.99% for organochlorines .
-
-
DOT Shipping (for removal):
-
Likely UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[1]
-
References
-
Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. PubMed. (2018).[5] Retrieved from [Link]
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4-Chloro-2-methylthieno[3,2-d]pyrimidine Compound Summary. PubChem. (2025).[1][2] Retrieved from [Link]
-
Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. US EPA. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Retrieved from [Link]
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Navigating the Synthesis and Handling of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the innovative researcher in drug development, the synthesis and application of novel heterocyclic compounds like 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine represent a frontier of therapeutic possibility. The thienopyrimidine scaffold is a well-established pharmacophore with a diverse range of biological activities.[1] However, the introduction of a halogen, in this case, chlorine, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the protection of the researcher while advancing critical scientific discovery.
Hazard Assessment: Understanding the Intrinsic Risks
Analog-Based Hazard Profile:
| Hazard Classification | Anticipated Risk for this compound | Source/Analogy |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] | Based on GHS classifications for 4-Chloro-2-methylthieno[3,2-d]pyrimidine.[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][3] | Based on GHS classifications for 4-Chloro-2-methylthieno[3,2-d]pyrimidine and 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.[2][3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2][3] | Based on GHS classifications for 4-Chloro-2-methylthieno[3,2-d]pyrimidine and 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Based on GHS classifications for 4-Chloro-2-methylthieno[3,2-d]pyrimidine and 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Based on GHS classifications for 4-Chloro-2-methylthieno[3,2-d]pyrimidine and 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.[2][3] |
The presence of the chlorinated phenyl group suggests that this compound should be handled with the same caution as other chlorinated aromatic compounds, which are known for their potential toxicity and environmental persistence.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.
Hand Protection
Primary Recommendation: Double-gloving with nitrile gloves is the recommended minimum for handling this compound.[4] Nitrile offers good resistance to a variety of chemicals and provides a reliable barrier against incidental contact.[5]
For extended contact or spill cleanup: Consider using thicker, chemically resistant gloves such as neoprene or butyl rubber.[5] Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Don the first pair of nitrile gloves, ensuring a snug fit.
-
Don the second pair of nitrile gloves over the first, extending the cuff of the outer glove over the sleeve of the lab coat.
-
Change gloves immediately if contamination is suspected or after a maximum of two hours of continuous use.
-
Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound, whether in solid or solution form.[6]
Enhanced Protection: A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashes or aerosol generation, such as when transferring solutions or performing reactions under pressure.[6]
Skin and Body Protection
A dedicated, buttoned lab coat is the minimum requirement. For procedures involving larger quantities or with a significant risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7] Closed-toe shoes are mandatory in the laboratory at all times.[4]
Respiratory Protection
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation exposure. In the event of a significant spill or failure of the fume hood, a full-face respirator with cartridges rated for organic vapors and particulates should be used by emergency response personnel.[8]
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to minimizing exposure and ensuring the integrity of the research.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Spill Response
In the event of a spill, immediate and decisive action is required.
Caption: Step-by-step emergency procedure for a chemical spill.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated gloves, bench paper, etc.) | Labeled, sealed, chemically resistant container | Dispose of as chlorinated solid hazardous waste according to institutional guidelines. |
| Liquid Waste (reaction mixtures, washes) | Labeled, sealed, chemically resistant container. Use secondary containment. | Dispose of as chlorinated liquid hazardous waste. Do not mix with non-halogenated waste streams.[9] |
| Empty Containers | Original container or designated waste container | The first rinse of the container must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. For highly toxic compounds, the first three rinses should be collected.[9] |
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in the modern research environment. By integrating a comprehensive understanding of the potential hazards with meticulous adherence to safety protocols, researchers can confidently and safely explore the therapeutic potential of this and other promising compounds. This guide serves as a foundational document for establishing safe laboratory practices, fostering a culture where scientific advancement and personal safety are inextricably linked.
References
- BenchChem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- TCI Chemicals. (2025). Safety Data Sheet: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- MilliporeSigma. (n.d.). 4-Chloro-2-methylthieno[3,2-d]pyrimidine AldrichCPR.
- Gier, M., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35.
- PubChem. (n.d.). 4-Chloro-2-methylthieno[3,2-d]pyrimidine.
- Vasilyeva, S. O., et al. (2021). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Russian Journal of Organic Chemistry, 57(1), 1-26.
- Synerzine. (2021). Safety Data Sheet: 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN.
- ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS.
- PubChem. (n.d.). 4-Chloro-6-phenylthieno(2,3-d)pyrimidine.
- Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry.
- Fisher Scientific. (2025).
- MilliporeSigma. (2025).
- Priya A., et al. (2025). A Comprehensive Review on Recent Advances of Thienopyrimidine Derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 565-586.
- Debnath, U., et al. (2022). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 65(13), 9037-9054.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- MDPI. (2022). Thienopyrimidine.
- University of California, Santa Barbara. (n.d.). Personal Protective Equipment.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
